Product packaging for 8-Ethyl-2-methylquinolin-4-ol(Cat. No.:CAS No. 62510-41-2)

8-Ethyl-2-methylquinolin-4-ol

Cat. No.: B7748264
CAS No.: 62510-41-2
M. Wt: 187.24 g/mol
InChI Key: VOOFHJQJGZCKJM-UHFFFAOYSA-N
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Description

8-Ethyl-2-methylquinolin-4-ol is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO B7748264 8-Ethyl-2-methylquinolin-4-ol CAS No. 62510-41-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-ethyl-2-methyl-1H-quinolin-4-one
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InChI

InChI=1S/C12H13NO/c1-3-9-5-4-6-10-11(14)7-8(2)13-12(9)10/h4-7H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOFHJQJGZCKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=O)C=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401297202
Record name 8-Ethyl-2-methyl-4(1H)-quinolinone
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Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62510-41-2, 63136-23-2
Record name 8-Ethyl-2-methyl-4(1H)-quinolinone
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Foundational & Exploratory

An In-depth Technical Guide to 8-Ethyl-2-methylquinolin-4-ol: Chemical Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinolin-4-one Scaffold - A Cornerstone in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in the realm of drug discovery and development.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] Within this esteemed class of compounds, the quinolin-4-one motif holds particular significance. This structural isomer, characterized by a carbonyl group at the 4-position, is the core of numerous therapeutic agents. The historical and ongoing success of quinolin-4-ones as potent pharmaceuticals underscores the importance of exploring novel derivatives for potential therapeutic applications. This guide provides a comprehensive technical overview of a specific derivative, 8-Ethyl-2-methylquinolin-4-ol, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure of this compound

1.1. IUPAC Nomenclature and Tautomerism

The correct International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 8-Ethyl-2-methyl-1H-quinolin-4-one . This nomenclature reflects the keto-enol tautomerism inherent to 4-hydroxyquinolines, where the equilibrium predominantly favors the quinolin-4-one (keto) form. For simplicity and in recognition of its common representation, the name this compound will be used interchangeably throughout this guide.

1.2. Chemical Structure and Properties

The chemical structure of 8-Ethyl-2-methyl-1H-quinolin-4-one is characterized by a quinolin-4-one core with a methyl group at the 2-position and an ethyl group at the 8-position.

PropertyValue
CAS Number 63136-23-2
Molecular Formula C₁₂H₁₃NO
Molecular Weight 187.24 g/mol

1.3. Structural Visualization

The following diagram illustrates the chemical structure of 8-Ethyl-2-methyl-1H-quinolin-4-one.

Caption: Chemical structure of 8-Ethyl-2-methyl-1H-quinolin-4-one.

Synthesis of 8-Ethyl-2-methyl-1H-quinolin-4-one

The synthesis of 4-hydroxyquinolines, and by extension 8-Ethyl-2-methyl-1H-quinolin-4-one, is classically achieved through well-established named reactions, primarily the Conrad-Limpach synthesis and the Gould-Jacobs reaction. Both methods involve the cyclization of an aniline derivative.

2.1. The Conrad-Limpach Synthesis: A Representative Protocol

The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester. For the synthesis of 8-Ethyl-2-methyl-1H-quinolin-4-one, the logical starting materials are 2-ethylaniline and ethyl acetoacetate. The reaction proceeds in two key stages: initial condensation to form an enamine or a β-anilinoacrylate, followed by a high-temperature thermal cyclization.

Experimental Protocol: Conrad-Limpach Synthesis of 8-Ethyl-2-methyl-1H-quinolin-4-one

Step 1: Condensation of 2-Ethylaniline and Ethyl Acetoacetate

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add 2-ethylaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Add a catalytic amount of a strong acid, such as a few drops of concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture at a temperature of 140-160°C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The crude product, ethyl 3-(2-ethylanilino)but-2-enoate, can be purified by vacuum distillation or used directly in the next step.

Step 2: Thermal Cyclization

  • The crude ethyl 3-(2-ethylanilino)but-2-enoate is added to a high-boiling point, inert solvent such as Dowtherm A or diphenyl ether in a round-bottom flask equipped with a reflux condenser.

  • The mixture is heated to a high temperature, typically around 250°C, to induce thermal cyclization.

  • The reaction is maintained at this temperature for 30-60 minutes. The product, 8-Ethyl-2-methyl-1H-quinolin-4-one, will often precipitate from the hot solution.

  • After cooling, the reaction mixture is diluted with a hydrocarbon solvent like hexane or petroleum ether to further precipitate the product.

  • The solid product is collected by filtration, washed with the hydrocarbon solvent to remove the high-boiling solvent, and then dried.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide (DMF) and water.

Causality Behind Experimental Choices:

  • Acid Catalyst in Step 1: The acid catalyst is crucial for promoting the condensation reaction between the aniline and the β-ketoester by protonating the carbonyl group of the ester, making it more electrophilic.

  • High Temperature and Inert Solvent in Step 2: The thermal cyclization requires a significant amount of energy to overcome the activation barrier for the intramolecular cyclization. A high-boiling, inert solvent provides a medium for uniform heating and prevents decomposition of the reactants and product at these elevated temperatures.

2.2. The Gould-Jacobs Reaction

An alternative and widely used method is the Gould-Jacobs reaction. This approach involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME) or a similar malonic acid derivative, followed by thermal cyclization, hydrolysis, and decarboxylation.

G cluster_0 Gould-Jacobs Reaction Pathway 2-Ethylaniline 2-Ethylaniline Condensation Intermediate Condensation Intermediate 2-Ethylaniline->Condensation Intermediate Condensation Diethyl Ethoxymethylenemalonate Diethyl Ethoxymethylenemalonate Diethyl Ethoxymethylenemalonate->Condensation Intermediate Cyclized Intermediate Cyclized Intermediate Condensation Intermediate->Cyclized Intermediate Thermal Cyclization Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Cyclized Intermediate->Hydrolysis & Decarboxylation Saponification 8-Ethyl-2-methyl-1H-quinolin-4-one 8-Ethyl-2-methyl-1H-quinolin-4-one Hydrolysis & Decarboxylation->8-Ethyl-2-methyl-1H-quinolin-4-one Decarboxylation

Caption: Generalized workflow of the Gould-Jacobs reaction for quinolin-4-one synthesis.

Potential Applications in Drug Development

While specific biological activity data for 8-Ethyl-2-methyl-1H-quinolin-4-one is not extensively reported in publicly available literature, the broader class of quinolin-4-one derivatives has a well-established and diverse pharmacological profile.[1][2] Therefore, it is plausible to hypothesize that 8-Ethyl-2-methyl-1H-quinolin-4-one could serve as a valuable scaffold or lead compound in several therapeutic areas.

3.1. Antibacterial Agents

The quinolin-4-one core is famously the backbone of the fluoroquinolone class of antibiotics. These drugs exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. The substitution pattern on the quinoline ring is critical for antibacterial activity and spectrum. The 2-methyl and 8-ethyl substitutions in the target molecule could modulate its antibacterial properties and warrant investigation against various bacterial strains.

3.2. Anticancer Agents

Numerous quinolin-4-one derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and the induction of apoptosis.[1] The planar nature of the quinoline ring allows for intercalation into DNA, while the substituents can interact with specific amino acid residues in the active sites of enzymes. The lipophilicity and electronic properties conferred by the ethyl and methyl groups could influence the compound's ability to penetrate cell membranes and interact with biological targets.

3.3. Anti-inflammatory and Antiviral Activity

Derivatives of the quinolin-4-one scaffold have also been explored for their anti-inflammatory and antiviral activities.[1][4] These activities are often attributed to the modulation of various signaling pathways involved in inflammation and viral replication. Further screening of 8-Ethyl-2-methyl-1H-quinolin-4-one in relevant biological assays could uncover its potential in these therapeutic areas.

Future Directions and Conclusion

8-Ethyl-2-methyl-1H-quinolin-4-one represents a structurally interesting yet underexplored member of the pharmacologically significant quinolin-4-one family. The established synthetic routes, such as the Conrad-Limpach and Gould-Jacobs reactions, provide a clear path for its preparation and the synthesis of related analogs. The true potential of this compound lies in its systematic biological evaluation. High-throughput screening against a panel of bacterial and cancer cell lines, as well as specific enzyme assays, would be a logical next step to elucidate its pharmacological profile. The insights gained from such studies could pave the way for its development as a lead compound in future drug discovery programs. This technical guide serves as a foundational resource for researchers poised to explore the therapeutic potential of this and other novel quinolin-4-one derivatives.

References

An In-depth Technical Guide to the Synthesis of 8-Ethyl-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 8-Ethyl-2-methylquinolin-4-ol, a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and understanding its synthesis is paramount for the development of novel therapeutic agents. This document details two classical and robust methods for the synthesis of 4-hydroxyquinolines: the Conrad-Limpach synthesis and the Gould-Jacobs reaction. For each pathway, this guide presents a theoretical framework, mechanistic insights, detailed experimental protocols, and expected characterization data, thereby serving as a valuable resource for researchers in organic and medicinal chemistry.

Introduction

The quinoline ring system is a fundamental heterocyclic motif found in a wide array of natural products, pharmaceuticals, and functional materials. The inherent biological activity of the quinoline scaffold has driven extensive research into its synthesis and functionalization. This compound, the subject of this guide, is a specific derivative that holds promise as a building block for more complex molecules with tailored properties. The strategic placement of the ethyl and methyl groups, along with the reactive hydroxyl functionality, offers multiple avenues for further chemical modification.

This guide is structured to provide both a theoretical understanding and practical, actionable protocols for the synthesis of this target molecule. We will explore the nuances of the Conrad-Limpach and Gould-Jacobs reactions, offering insights into the selection of starting materials, optimization of reaction conditions, and methods for purification and characterization of the final product.

Pathway 1: The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a powerful and widely employed method for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones).[1][2][3] The reaction proceeds via the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.[4]

Causality of Experimental Choices

The choice of 2-ethylaniline as the starting material is dictated by the desired 8-ethyl substitution on the quinoline core. Ethyl acetoacetate is selected as the β-ketoester to provide the C2-methyl group and the C4-hydroxyl group of the target molecule. The initial condensation is typically acid-catalyzed and proceeds at a moderate temperature to favor the formation of the kinetic product, the β-aminoacrylate intermediate.[2] The subsequent cyclization requires a much higher temperature (around 250 °C) to overcome the energy barrier of the intramolecular electrophilic aromatic substitution.[3][5] High-boiling, inert solvents like mineral oil or diphenyl ether are often employed to achieve and maintain this high temperature, which has been shown to significantly improve yields compared to solvent-free conditions.[5]

Reaction Scheme

Conrad_Limpach Reactant1 2-Ethylaniline Intermediate Ethyl 3-((2-ethylphenyl)amino)but-2-enoate Reactant1->Intermediate Condensation (Acid catalyst, ~140-160°C) Reactant2 Ethyl Acetoacetate Reactant2->Intermediate Product This compound Intermediate->Product Thermal Cyclization (~250°C, High-boiling solvent)

Caption: The Conrad-Limpach synthesis of this compound.

Experimental Protocol: Conrad-Limpach Synthesis

Step 1: Condensation of 2-Ethylaniline and Ethyl Acetoacetate

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-ethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 mol%).

  • Heat the reaction mixture to 140-150°C with stirring. Water will be removed azeotropically.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline. The reaction is typically complete within 2-4 hours.

  • After completion, allow the mixture to cool to room temperature. The resulting crude ethyl 3-((2-ethylphenyl)amino)but-2-enoate can often be used directly in the next step after removal of any residual volatile components under reduced pressure.

Step 2: Thermal Cyclization

  • In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, heat a high-boiling inert solvent such as diphenyl ether or mineral oil to 250°C.[5]

  • Slowly add the crude ethyl 3-((2-ethylphenyl)amino)but-2-enoate from the previous step to the hot solvent. Ethanol will distill off as the reaction proceeds.

  • Maintain the reaction temperature at 250°C for an additional 30-60 minutes after the addition is complete.

  • Allow the reaction mixture to cool. The product will often precipitate upon cooling.

  • Dilute the cooled mixture with a non-polar solvent like hexane or petroleum ether to further precipitate the product and to facilitate filtration.

  • Collect the solid product by vacuum filtration and wash thoroughly with the non-polar solvent to remove the high-boiling solvent.

Purification:

  • Dissolve the crude product in a dilute aqueous solution of sodium hydroxide.

  • Wash the alkaline solution with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Acidify the aqueous layer with a mineral acid (e.g., hydrochloric acid) to precipitate the this compound.

  • Collect the purified product by filtration, wash with water until the filtrate is neutral, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

Pathway 2: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is another cornerstone in the synthesis of 4-hydroxyquinolines.[6] This method involves the reaction of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization, saponification, and decarboxylation.[7]

Causality of Experimental Choices

Similar to the Conrad-Limpach synthesis, 2-ethylaniline is the starting material of choice to introduce the 8-ethyl substituent. Diethyl ethoxymethylenemalonate (DEEM) is a common reagent for this reaction. The initial step is a nucleophilic substitution of the ethoxy group by the aniline. The subsequent thermal cyclization requires high temperatures, and modern protocols often utilize microwave irradiation to significantly reduce reaction times and improve yields.[8] The resulting quinoline-3-carboxylate is then saponified to the corresponding carboxylic acid, which is subsequently decarboxylated, often thermally, to yield the desired 4-hydroxyquinoline.

Reaction Scheme

Gould_Jacobs Reactant1 2-Ethylaniline Intermediate1 Diethyl 2-(((2-ethylphenyl)amino)methylene)malonate Reactant1->Intermediate1 Condensation Reactant2 Diethyl ethoxymethylenemalonate Reactant2->Intermediate1 Intermediate2 Ethyl 8-ethyl-4-hydroxyquinoline-3-carboxylate Intermediate1->Intermediate2 Thermal or Microwave-assisted Cyclization Intermediate3 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid Intermediate2->Intermediate3 Saponification (e.g., NaOH) Product This compound Intermediate3->Product Decarboxylation (Heat)

Caption: The Gould-Jacobs reaction pathway for the synthesis of this compound.

Experimental Protocol: Gould-Jacobs Reaction (Microwave-Assisted)

Step 1: Condensation and Cyclization

  • In a microwave-safe reaction vial equipped with a magnetic stir bar, combine 2-ethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1-1.2 eq).

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to a high temperature (e.g., 250-300°C) for a short duration (e.g., 5-15 minutes).[8] The optimal temperature and time should be determined empirically.

  • After the reaction, allow the vial to cool to room temperature. The product, ethyl 8-ethyl-4-hydroxyquinoline-3-carboxylate, may precipitate.

  • The crude product can be isolated by filtration and washing with a cold solvent such as acetonitrile.

Step 2: Saponification

  • Suspend the crude ethyl 8-ethyl-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).

  • Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and acidify with a concentrated mineral acid (e.g., HCl) to precipitate the 8-ethyl-4-hydroxyquinoline-3-carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry.

Step 3: Decarboxylation

  • Place the dry 8-ethyl-4-hydroxyquinoline-3-carboxylic acid in a suitable flask.

  • Heat the solid to its melting point or slightly above until the evolution of carbon dioxide ceases.

  • The crude this compound can be purified by recrystallization from an appropriate solvent.

Data Presentation

ParameterConrad-Limpach SynthesisGould-Jacobs Reaction
Starting Materials 2-Ethylaniline, Ethyl acetoacetate2-Ethylaniline, Diethyl ethoxymethylenemalonate
Key Intermediates Ethyl 3-((2-ethylphenyl)amino)but-2-enoateDiethyl 2-(((2-ethylphenyl)amino)methylene)malonate, Ethyl 8-ethyl-4-hydroxyquinoline-3-carboxylate, 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid
Typical Reaction Conditions High-temperature thermal cyclization (~250°C)High-temperature thermal or microwave-assisted cyclization, followed by saponification and decarboxylation
Advantages Fewer stepsCan be amenable to microwave synthesis for rapid reaction times
Disadvantages Requires very high temperatures for cyclizationMultiple steps (hydrolysis and decarboxylation) may be required

Characterization of this compound

Predicted Spectroscopic Data
TechniquePredicted Data
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~11.5 (s, 1H, OH), ~7.8-8.0 (d, 1H), ~7.2-7.4 (m, 2H), ~6.1 (s, 1H), ~2.8 (q, 2H), ~2.3 (s, 3H), ~1.2 (t, 3H).
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~175 (C=O), ~148, ~140, ~138, ~126, ~124, ~122, ~118, ~115, ~108, ~25, ~19, ~14.
IR (KBr) ν (cm⁻¹): ~3400-3200 (O-H stretch), ~3100-3000 (Ar-H stretch), ~2970-2850 (C-H stretch), ~1640 (C=O stretch), ~1600, ~1550, ~1480 (C=C stretch).
Mass Spectrometry (EI) m/z (%): 187 (M⁺), 172, 158.

Conclusion

This technical guide has outlined two reliable and well-established synthetic pathways for the preparation of this compound. Both the Conrad-Limpach and Gould-Jacobs reactions offer viable routes to this target molecule, with the choice of method depending on the available equipment and desired scale of synthesis. The provided experimental protocols, adapted from literature precedents for similar compounds, offer a solid starting point for laboratory synthesis. The predicted spectroscopic data will aid in the characterization and confirmation of the final product. This guide serves as a foundational resource for chemists and researchers engaged in the synthesis of novel quinoline derivatives for various applications.

References

Unlocking the Therapeutic Potential of 8-Ethyl-2-methylquinolin-4-ol: A Pharmacological and Drug Development Blueprint

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the edifice of medicinal chemistry.[1][2] Its derivatives have consistently yielded compounds with a broad spectrum of pharmacological activities, leading to the development of numerous clinically significant drugs.[2][3] The versatility of the quinoline scaffold allows for a diverse range of substitutions, each capable of modulating the molecule's biological activity, pharmacokinetic profile, and target specificity.[1][2] From the potent antimalarial effects of chloroquine to the anticancer properties of camptothecin analogues, quinoline-based compounds have demonstrated remarkable therapeutic efficacy.[1][4] This guide focuses on a specific, yet under-explored derivative, 8-Ethyl-2-methylquinolin-4-ol, to delineate a comprehensive strategy for unveiling its potential pharmacological profile and charting a course for its development as a novel therapeutic agent.

Introduction to this compound: A Candidate for Exploration

This compound is a small molecule belonging to the quinolin-4-ol class of heterocyclic compounds. While specific pharmacological data for this particular derivative is scarce in the public domain, its structural features—a quinolin-4-ol core substituted with a methyl group at the 2-position and an ethyl group at the 8-position—suggest a high probability of significant biological activity. The quinolin-4-one motif is a known pharmacophore present in numerous bioactive compounds, exhibiting activities such as antibacterial, anticancer, and anti-inflammatory effects.[3][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 63136-23-2
Molecular Formula C₁₂H₁₃NO
Molecular Weight 187.24 g/mol
SMILES String CCc1cccc2c(O)cc(C)nc12
InChI Key VOOFHJQJGZCKJM-UHFFFAOYSA-N

The substituents on the quinoline ring are critical determinants of a compound's pharmacological profile. The methyl group at the 2-position and the ethyl group at the 8-position can influence the molecule's lipophilicity, steric interactions with biological targets, and metabolic stability. This unique substitution pattern warrants a thorough investigation to unlock its therapeutic potential.

A Roadmap for Pharmacological Profiling: From In Silico Prediction to In Vivo Validation

To systematically evaluate the pharmacological potential of this compound, a multi-pronged approach is essential, commencing with computational predictions and progressing through a cascade of in vitro and in vivo assays. This strategy allows for a data-driven and resource-efficient exploration of its therapeutic promise.

G cluster_0 Phase 1: In Silico & Physicochemical Characterization cluster_1 Phase 2: In Vitro Biological Screening cluster_2 Phase 3: Mechanistic & In Vivo Studies In_Silico_ADMET In Silico ADMET Prediction Target_Prediction Target Prediction & Docking In_Silico_ADMET->Target_Prediction Cytotoxicity Cytotoxicity Assays In_Silico_ADMET->Cytotoxicity Physicochemical Physicochemical Characterization Target_Prediction->Physicochemical Antimicrobial Antimicrobial Screening Cytotoxicity->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assays Antimicrobial->Enzyme_Inhibition Receptor_Binding Receptor Binding Assays Enzyme_Inhibition->Receptor_Binding Mechanism_of_Action Mechanism of Action Elucidation Receptor_Binding->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy Models Mechanism_of_Action->In_Vivo_Efficacy Preliminary_Toxicity Preliminary In Vivo Toxicity In_Vivo_Efficacy->Preliminary_Toxicity G Start Seed Cancer Cells in 96-well Plate Treatment Add Serial Dilutions of This compound Start->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT/MTS Reagent Incubation->MTT_Addition Incubate_MTT Incubate for 2-4 hours MTT_Addition->Incubate_MTT Read_Absorbance Read Absorbance at 570 nm Incubate_MTT->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50 G Compound This compound Target Potential Target (e.g., Kinase, Topoisomerase) Compound->Target Signaling_Pathway Signaling Pathway Modulation (e.g., PI3K/AKT) Target->Signaling_Pathway Cellular_Effect Cellular Effect (e.g., Apoptosis, Cell Cycle Arrest) Signaling_Pathway->Cellular_Effect Therapeutic_Outcome Therapeutic Outcome (e.g., Tumor Growth Inhibition) Cellular_Effect->Therapeutic_Outcome

References

Technical Guide: Speculative Mechanism of Action for 8-Ethyl-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

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An In-Depth Analysis for Researchers and Drug Development Professionals

Disclaimer: 8-Ethyl-2-methylquinolin-4-ol is a compound with limited to no currently available public data. This guide is a speculative exploration of its potential mechanism of action, grounded in established principles of medicinal chemistry and the known bioactivities of structurally related quinoline derivatives. The hypotheses and protocols herein are intended to serve as a scientifically rigorous roadmap for initial investigation.

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2] This guide puts forth a primary hypothesis that this compound functions as an ATP-competitive protein kinase inhibitor . This speculation is based on a structural analysis of the molecule, where the quinolin-4-ol core can act as a bioisostere for the adenine ring of ATP, forming critical hydrogen bond interactions with the kinase hinge region.[3][4] The 2-methyl and 8-ethyl substituents are predicted to modulate target selectivity and pharmacokinetic properties. We propose a comprehensive, multi-phase experimental strategy to systematically test this hypothesis, beginning with broad-spectrum kinase screening and progressing to cellular target engagement and pathway analysis. This document provides the theoretical framework and detailed, actionable protocols for researchers to elucidate the true biological function of this novel compound.

Introduction: The Quinolin-4-ol Scaffold in Drug Discovery

Quinoline-based compounds are renowned for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] Their success is largely due to the scaffold's ability to mimic endogenous molecules and interact with a variety of biological targets.[8] Within this class, quinolin-4-ol (or its tautomeric form, quinolin-4-one) derivatives have shown particular promise as inhibitors of protein kinases, a family of enzymes frequently dysregulated in diseases like cancer.[9][10] Several approved kinase inhibitors feature a quinoline core, validating its utility in targeting the ATP-binding site of these enzymes.[1] The central hypothesis of this guide is that this compound leverages this established pharmacophore to exert its biological effects.

Molecular Profile of this compound

A thorough analysis of the molecule's structure provides the foundation for our mechanistic hypothesis.

  • Quinolin-4-ol Core: This bicyclic aromatic system is the key pharmacophore. The nitrogen atom at position 1 and the hydroxyl group at position 4 are critical. The arrangement of hydrogen bond donors and acceptors in this region mimics the pattern seen in the adenine base of ATP, allowing it to fit into the ATP-binding pocket of kinases and interact with the conserved "hinge" region that connects the N- and C-lobes of the kinase domain.[11][12]

  • 2-Methyl Group: This small alkyl group can influence the compound's activity by creating steric hindrance that prevents binding to some kinases while favoring others, thus contributing to selectivity. It can also enhance metabolic stability.

  • 8-Ethyl Group: Located on the fused benzene ring, this lipophilic group is likely to influence the compound's physicochemical properties. It may enhance membrane permeability, improve van der Waals interactions within a hydrophobic pocket of the target protein, and affect overall pharmacokinetics.

Speculative Mechanism of Action: A Kinase Inhibition Hypothesis

We postulate that this compound acts as a Type I or Type II ATP-competitive kinase inhibitor.[13]

The Quinoline Core as a Hinge-Binding Motif

The primary interaction driving target engagement is predicted to be the formation of hydrogen bonds between the quinolin-4-ol core and the kinase hinge region.[3] Specifically, the N1-H group can act as a hydrogen bond donor, while the C4-oxygen (in its keto form) can act as a hydrogen bond acceptor, mimicking the interactions of ATP's adenine.[4] This anchoring interaction is a hallmark of the vast majority of clinically approved kinase inhibitors.[13]

Proposed Target: The ATP-Binding Pocket of Protein Kinases

By occupying the ATP-binding site, this compound would prevent the phosphorylation of downstream substrate proteins. This would effectively shut down the signaling cascade mediated by the target kinase. Given the prevalence of quinoline-based inhibitors for receptor tyrosine kinases (RTKs) and serine/threonine kinases, potential targets could include members of the EGFR, VEGFR, PDGFR, or MAPK pathways, all of which are critical drivers of cell proliferation and survival.[10][14]

Downstream Signaling Consequences

If this compound inhibits a key kinase (e.g., MEK1/2 in the MAPK pathway), the expected downstream effect would be a reduction in the phosphorylation of its direct substrate (e.g., ERK1/2). This would, in turn, prevent the phosphorylation and activation of transcription factors responsible for cell growth and proliferation, ultimately leading to cell cycle arrest or apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Inhibitor 8-Ethyl-2-methyl quinolin-4-ol Inhibitor->MEK Inhibition Proliferation Gene Expression (Cell Proliferation, Survival) TF->Proliferation

Caption: Proposed inhibition of the MAPK signaling pathway.

Experimental Validation Strategy

To rigorously test this hypothesis, a phased approach is recommended, moving from broad, target-agnostic screening to specific, cell-based validation.

G start Hypothesis: Kinase Inhibitor phase1 Phase 1: Target Discovery (Kinome-wide Screen) start->phase1 Broad Screening phase2 Phase 2: In Vitro Validation (IC50 & Target Engagement) phase1->phase2 Identify Hits phase3 Phase 3: Cellular Confirmation (Pathway Analysis) phase2->phase3 Confirm Target conclusion Mechanism Confirmed phase3->conclusion Validate Pathway

Caption: Funnel approach for mechanism of action validation.

Phase 1: Target Agnostic Screening

The first step is to determine if the compound interacts with kinases and to identify which ones. A broad-spectrum kinase panel screen is the most efficient method.

Protocol 4.1.1: Broad-Spectrum Kinase Panel Screen (e.g., KinomeScan™)

  • Objective: To identify potential kinase targets of this compound from a large, representative panel of human kinases.

  • Principle: This competitive binding assay quantifies the ability of a test compound to displace a proprietary ligand from the ATP-binding site of each kinase in the panel.

  • Methodology:

    • Outsource the screening to a commercial provider (e.g., Eurofins DiscoverX, Reaction Biology).

    • Provide a high-purity sample of this compound.

    • Request screening against a panel of >400 human kinases at a fixed concentration (typically 1 µM or 10 µM).

    • Data is typically returned as '% Inhibition' or '% of Control'.

  • Expected Outcome: A list of kinases for which binding is significantly inhibited. "Hits" are typically defined as those showing >90% inhibition at the screening concentration.

Phase 2: In Vitro Target Validation

Once primary hits are identified, the next step is to validate these interactions and quantify the binding affinity.

Protocol 4.2.1: IC50 Determination via LanthaScreen™ Eu Kinase Binding Assay

  • Objective: To determine the potency (IC50 value) of the compound for the top kinase hits identified in Phase 1.

  • Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[15][16] A europium (Eu)-labeled antibody binds to the kinase, and a fluorescent "tracer" binds to the ATP pocket. When both are bound, FRET occurs. A test compound that displaces the tracer will disrupt FRET.[17][18]

  • Methodology:

    • Obtain the required reagents: purified kinase, Eu-labeled anti-tag antibody, and the appropriate Alexa Fluor™-labeled tracer.[19]

    • Prepare a serial dilution of this compound (e.g., 10 µM to 0.1 nM).

    • In a 384-well plate, combine the kinase, Eu-antibody, and the test compound dilutions.

    • Add the kinase tracer to initiate the binding reaction.

    • Incubate for 1 hour at room temperature.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm.

    • Calculate the emission ratio and plot the dose-response curve to determine the IC50 value.

  • Expected Outcome: A quantitative IC50 value indicating the concentration of the compound required to inhibit 50% of tracer binding.

Protocol 4.2.2: Cellular Thermal Shift Assay (CETSA®)

  • Objective: To confirm that the compound binds to and stabilizes the target kinase in a live-cell environment.[20][21]

  • Principle: Ligand binding increases the thermal stability of a protein.[22][23] By heating intact cells to various temperatures, one can generate a "melting curve" for the target protein. A stabilizing compound will shift this curve to the right (i.e., to higher temperatures).[24]

  • Methodology:

    • Culture cells known to express the target kinase.

    • Treat cells with either vehicle control or a saturating concentration of this compound for 1-2 hours.

    • Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling.

    • Lyse the cells (e.g., via freeze-thaw cycles).

    • Separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature using Western Blot or ELISA.

    • Plot the percentage of soluble protein versus temperature to generate melting curves for both vehicle and treated samples.

  • Expected Outcome: A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, confirming target engagement in situ.

Phase 3: Cellular Pathway Analysis

The final step is to demonstrate that target engagement translates into a functional downstream effect on the relevant signaling pathway.

Protocol 4.3.1: Western Blotting for Phosphorylated Downstream Substrates

  • Objective: To measure the effect of the compound on the phosphorylation status of a known substrate of the target kinase.

  • Principle: A kinase inhibitor should decrease the level of phosphorylation of its downstream targets. This can be detected using phospho-specific antibodies.[25]

  • Methodology:

    • Culture an appropriate cell line and serum-starve overnight to reduce basal signaling.

    • Pre-treat cells with increasing concentrations of this compound for 1-2 hours.

    • Stimulate the signaling pathway with an appropriate growth factor (e.g., EGF for the EGFR pathway) for a short period (e.g., 10 minutes).

    • Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.[26]

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-ERK).

    • Probe a parallel membrane with an antibody for the total amount of the substrate protein as a loading control.[27][28]

    • Use a chemiluminescent or fluorescent secondary antibody for detection.

  • Expected Outcome: A dose-dependent decrease in the signal from the phospho-specific antibody, with no change in the total protein level. This demonstrates functional inhibition of the signaling pathway.

Data Interpretation and Summary

The following table summarizes the hypothetical (but expected) data from the proposed experimental workflow, assuming the primary hypothesis is correct and MEK1 is the primary target.

Experiment Parameter Hypothetical Result Interpretation
KinomeScan™ % Inhibition @ 1 µM>95% for MEK1, MEK2; <50% for other kinasesPotent and selective binding to MEK1/2.
LanthaScreen™ Assay IC50 for MEK175 nMConfirms high-affinity binding in vitro.
CETSA® Thermal Shift (ΔTm)+5.2 °C for MEK1Demonstrates direct target engagement in intact cells.
Western Blot p-ERK/Total ERK RatioDose-dependent decreaseConfirms functional inhibition of the MAPK pathway.

Conclusion and Future Directions

This guide outlines a speculative but scientifically grounded mechanism of action for this compound as a protein kinase inhibitor. The proposed experimental workflow provides a clear and robust path to test this hypothesis. If the data align with the expected outcomes, it would strongly support the compound's role as a kinase inhibitor and warrant further investigation, including cell proliferation assays, in vivo efficacy studies in relevant disease models, and detailed structure-activity relationship (SAR) studies to optimize potency and selectivity. The quinolin-4-ol scaffold remains a fertile ground for the discovery of novel therapeutics, and a systematic approach as described here is crucial for unlocking its full potential.

References

A Preliminary Technical Guide to 2-(6-Methoxy-2-naphthyl)propanoic Acid and its Derivatives: Synthesis, Biological Activity, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2-(6-methoxy-2-naphthyl)propanoic acid, a key chemical entity in the class of non-steroidal anti-inflammatory drugs (NSAIDs). We will delve into its chemical identity, addressing a common point of confusion with CAS number 63136-23-2, and focus on the well-researched properties of its racemic mixture and its renowned S-enantiomer, Naproxen. The guide will explore its mechanism of action as a cyclooxygenase (COX) inhibitor, detail established synthesis methodologies, and provide an exemplary analytical protocol for its characterization. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of anti-inflammatory therapeutics.

Introduction and Clarification of Chemical Identity

While this guide addresses preliminary research findings related to the topic of "CAS 63136-23-2," it is crucial to first clarify a significant discrepancy in the public chemical databases. Several chemical suppliers identify CAS number 63136-23-2 as 8-Ethyl-4-hydroxy-2-methylquinoline .[1][2][3][4][5] However, the broader context of research and drug development, particularly concerning anti-inflammatory agents, strongly suggests that the intended subject of this guide is a compound related to the naproxen family.

The compound 2-(6-methoxy-2-naphthyl)propionic acid is a well-studied non-steroidal anti-inflammatory drug (NSAID).[6][7][8][9][10] It exists as a racemic mixture, (+/-)-2-(6-methoxy-2-naphthyl)propionic acid (CAS 23981-80-8), and as the highly active S-enantiomer, Naproxen (CAS 22204-53-1).[6][11] Given the extensive body of research and its relevance to drug development, this guide will focus on the latter, more specifically referred to as 2-(6-methoxy-2-naphthyl)propanoic acid.

Physicochemical Properties and Data

A clear understanding of the physicochemical properties of 2-(6-methoxy-2-naphthyl)propanoic acid is fundamental for its application in research and development. The table below summarizes key data for this compound.

PropertyValueSource
Molecular Formula C₁₄H₁₄O₃[11]
Molecular Weight 230.26 g/mol [11]
Appearance White to light yellow crystalline powder
Melting Point 152-154 °C[11]
Solubility Moderately soluble in ethanol, low solubility in water[11]
Chirality Exists as (S)-(+) and (R)-(-) enantiomers[6]

Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism of action for 2-(6-methoxy-2-naphthyl)propanoic acid and its derivatives is the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[11] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[11] By inhibiting COX enzymes, 2-(6-methoxy-2-naphthyl)propanoic acid effectively reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.[7][11][12][13]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Naproxen 2-(6-methoxy-2-naphthyl)propanoic acid Naproxen->COX_Enzymes Inhibition

Figure 1: Mechanism of action of 2-(6-methoxy-2-naphthyl)propanoic acid.

Synthesis Methodologies

Several synthetic routes for 2-(6-methoxy-2-naphthyl)propanoic acid have been developed. A common approach involves the use of 2-methoxynaphthalene as a starting material. The following diagram illustrates a generalized synthetic workflow.

Synthesis_Workflow Start 2-Methoxynaphthalene Step1 Friedel-Crafts Acylation Start->Step1 Intermediate1 2-Acetyl-6-methoxynaphthalene Step1->Intermediate1 Step2 Series of Reactions (e.g., Willgerodt-Kindler, Rearrangement) Intermediate1->Step2 Intermediate2 Intermediate Acid/Ester Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Final_Product 2-(6-methoxy-2-naphthyl)propanoic acid Step3->Final_Product

Figure 2: Generalized synthesis workflow for 2-(6-methoxy-2-naphthyl)propanoic acid.

A frequently employed synthetic strategy begins with the Friedel-Crafts acylation of 2-methoxynaphthalene to yield 2-acetyl-6-methoxynaphthalene.[14] This intermediate can then be converted to the final propanoic acid derivative through various multi-step processes.[14] An alternative patented method describes the treatment of 6-methoxy-2-(1-propynyl)naphthalene with a thallic salt to produce an ester, which is subsequently hydrolyzed to the desired acid.[12] Another approach involves the carboxylation of a Grignard reagent derived from 1-(6-methoxy-2-naphthyl)-1-haloethane.[13] The synthesis of the precursor 6-methoxy-2-naphthaldehyde has also been explored, starting from 2-acetyl-6-methoxynaphthalene.[15]

Exemplary Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of 2-(6-methoxy-2-naphthyl)propanoic acid in research samples and pharmaceutical formulations are critical parameters. High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for this purpose.

Objective: To determine the purity of a synthesized batch of 2-(6-methoxy-2-naphthyl)propanoic acid.

Materials and Reagents:

  • 2-(6-methoxy-2-naphthyl)propanoic acid reference standard

  • Synthesized 2-(6-methoxy-2-naphthyl)propanoic acid sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Prepare a solution of 0.1% phosphoric acid in water.

    • The mobile phase will be a gradient mixture of acetonitrile and 0.1% phosphoric acid in water.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the 2-(6-methoxy-2-naphthyl)propanoic acid reference standard in the mobile phase to a final concentration of 100 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the synthesized 2-(6-methoxy-2-naphthyl)propanoic acid sample in the mobile phase to a final concentration of 100 µg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase (4.6 mm x 250 mm, 5 µm)

    • Mobile Phase: Gradient elution with acetonitrile and 0.1% phosphoric acid in water.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detector Wavelength: 254 nm

    • Column Temperature: 30 °C

  • Analysis:

    • Inject the standard solution to determine the retention time of the analyte.

    • Inject the sample solution and record the chromatogram.

    • Calculate the purity of the synthesized sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Conclusion

2-(6-methoxy-2-naphthyl)propanoic acid remains a cornerstone in the field of anti-inflammatory research and therapy. A thorough understanding of its chemical properties, mechanism of action, and synthetic pathways is essential for its continued study and the development of novel derivatives. The analytical methods outlined provide a framework for ensuring the quality and consistency of this compound in a research setting. It is our hope that this technical guide will serve as a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery.

References

Spectroscopic Characterization of 8-Ethyl-2-methylquinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 8-Ethyl-2-methylquinolin-4-ol, a substituted quinoline of interest to researchers in medicinal chemistry and materials science. This document is designed to serve as a comprehensive resource for scientists and drug development professionals, offering not just raw data, but a detailed interpretation grounded in established spectroscopic principles. The methodologies and interpretations presented herein are designed to be self-validating, providing a robust framework for the characterization of this and similar heterocyclic compounds.

Introduction to this compound

Quinoline and its derivatives are a cornerstone in the development of therapeutic agents and functional materials, owing to their versatile biological activities and unique photophysical properties.[1][2] The specific substitution pattern of this compound, featuring an alkyl group on the carbocyclic ring and a methyl and hydroxyl group on the heterocyclic ring, presents a unique electronic and steric environment. Accurate structural elucidation through spectroscopic methods is paramount for understanding its structure-activity relationships (SAR) and for quality control in synthetic processes.[3]

This guide will systematically dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this molecule.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules.[3] For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment and connectivity of the molecule. The presence of the electron-donating hydroxyl group and the alkyl substituents will influence the chemical shifts of the aromatic protons and carbons.[4]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is due to the potential for better solubility of the quinolinol and to observe the exchangeable proton of the hydroxyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.5br s1HOHThe phenolic proton is expected to be broad and significantly downfield due to hydrogen bonding and its acidic nature.
~7.8-7.9d1HH-5The peri-effect of the ethyl group at C8 may cause some deshielding of H-5.
~7.5-7.6t1HH-6Expected to be a triplet due to coupling with H-5 and H-7.
~7.3-7.4d1HH-7Coupled with H-6.
~6.1s1HH-3The proton at C3 is a singlet and is expected to be upfield due to the influence of the adjacent hydroxyl group.
~2.9q2H-CH₂- (Ethyl)Quartet due to coupling with the methyl protons of the ethyl group.
~2.4s3H-CH₃ (at C2)A singlet in the typical region for a methyl group on an aromatic ring.
~1.3t3H-CH₃ (Ethyl)Triplet due to coupling with the methylene protons.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

The chemical shifts in the ¹³C NMR spectrum are also influenced by the substituents.

Chemical Shift (δ, ppm)AssignmentRationale
~178C4The carbon bearing the hydroxyl group is significantly deshielded.
~152C2The carbon adjacent to the nitrogen and bearing the methyl group.
~148C8aA quaternary carbon adjacent to the nitrogen.
~139C8The carbon bearing the ethyl group.
~125C6Aromatic CH.
~124C5Aromatic CH.
~123C4aQuaternary carbon.
~118C7Aromatic CH.
~100C3Shielded by the adjacent hydroxyl group.
~25-CH₂- (Ethyl)Aliphatic carbon.
~18-CH₃ (at C2)Aliphatic carbon.
~15-CH₃ (Ethyl)Aliphatic carbon.
Experimental Protocol for NMR Data Acquisition

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Measurement:

  • Acquire spectra on a 500 MHz NMR spectrometer.

  • For ¹H NMR, acquire data with a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • For ¹³C NMR, use a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and accumulate 1024-2048 scans.

  • Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[4]

To confirm the assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[4]

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition (500 MHz) cluster_processing Data Processing & Interpretation a Weigh Sample b Dissolve in DMSO-d₆ a->b c Transfer to NMR Tube b->c d 1H NMR c->d e 13C NMR c->e f 2D NMR (COSY, HSQC, HMBC) c->f g Fourier Transform & Phasing d->g e->g f->g h Referencing & Integration g->h i Spectral Interpretation h->i

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to O-H, C-H, C=C, and C-N bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400-3200Broad, StrongO-H stretchThe broadness is indicative of intermolecular hydrogen bonding of the hydroxyl group.[5]
3100-3000MediumAromatic C-H stretchCharacteristic of C-H bonds on the quinoline ring.[6]
2960-2850MediumAliphatic C-H stretchCorresponding to the methyl and ethyl substituents.
1640-1620StrongC=C/C=N stretchVibrations of the quinoline ring system.[7]
1600-1450Medium-StrongAromatic C=C stretchMultiple bands are expected in this region due to the aromatic nature of the quinoline core.[8]
~1250MediumC-O stretchAssociated with the phenolic hydroxyl group.
850-750StrongAromatic C-H out-of-plane bendThe pattern of these bands can sometimes give clues about the substitution pattern on the aromatic ring.[8]
Experimental Protocol for IR Data Acquisition

Sample Preparation:

  • Ensure the sample is dry.

  • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

Instrumentation and Measurement:

  • Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Record a background spectrum of the empty ATR crystal.

  • Record the sample spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum Data
  • Molecular Formula: C₁₂H₁₃NO

  • Molecular Weight: 187.24 g/mol

  • Predicted [M+H]⁺: m/z 188.10

Ionization Technique: Electrospray Ionization (ESI) in positive mode is suitable for this class of compounds as the nitrogen atom can be readily protonated.[9]

Fragmentation Pattern: The fragmentation of quinoline derivatives often involves the loss of small, stable molecules or radicals from the substituents.[10][11]

  • m/z 172 ([M-CH₃]⁺): Loss of a methyl radical from the ethyl group (benzylic cleavage) or from the C2 position.

  • m/z 159 ([M-C₂H₄]⁺): Loss of ethylene via a McLafferty-type rearrangement involving the ethyl group.

  • Loss of CO: As seen in other hydroxyquinolines, the loss of carbon monoxide (28 Da) from the molecular ion is a possible fragmentation pathway.[12]

MS_Fragmentation M [M+H]⁺ m/z 188 F1 [M-CH₃]⁺ m/z 173 M->F1 -CH₃ F2 [M-C₂H₄]⁺ m/z 160 M->F2 -C₂H₄ F3 [M-CO]⁺ m/z 160 M->F3 -CO

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration in the low µg/mL to ng/mL range.

Instrumentation and Measurement:

  • Use a mass spectrometer equipped with an ESI source, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, for high-resolution mass measurements.[9]

  • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire data in positive ion mode over a mass range of m/z 50-500.

  • For fragmentation studies, perform tandem MS (MS/MS) experiments by selecting the precursor ion (m/z 188) and subjecting it to collision-induced dissociation (CID).[10]

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. The predicted NMR, IR, and MS data, based on established principles for quinoline derivatives, offer a reliable reference for researchers. By following the detailed experimental protocols, scientists can confidently acquire and interpret the necessary data to confirm the structure and purity of this compound, facilitating its further investigation in drug discovery and materials science applications.

References

Introduction: The Critical Role of Physicochemical Profiling in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 8-Ethyl-2-methylquinolin-4-ol

Prepared by: Gemini, Senior Application Scientist

In the journey of a molecule from a promising hit to a viable drug candidate, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, aqueous solubility and chemical stability form the bedrock upon which formulation, bioavailability, and shelf-life are built. Poor solubility can lead to erratic absorption and inadequate therapeutic exposure, while instability can compromise safety and efficacy.[1] This guide provides a comprehensive framework for characterizing a novel quinolin-4-one derivative, this compound.

Quinolin-4-ones are a well-established class of heterocyclic compounds recognized for their wide spectrum of biological activities, including antibiotic and anticancer properties.[2] The specific substitutions on the quinoline core, in this case, an ethyl group at the 8-position and a methyl group at the 2-position, will uniquely dictate the molecule's behavior. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. We will proceed by first establishing the predicted physicochemical properties of this compound, followed by detailed, field-proven methodologies for empirically determining its solubility and stability profiles.

Section 1: Physicochemical Profile of this compound

While specific experimental data for this compound is not extensively published, we can infer its likely characteristics based on its structure and the known properties of related quinoline analogs.[3][4][5] The molecule exists in a tautomeric equilibrium between the 4-hydroxyquinoline and the quinolin-4-one forms, with the latter generally predominating. The nitrogen atom in the quinoline ring provides a basic center, making its solubility pH-dependent.[6]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value / CharacteristicRationale & Supporting Evidence
Molecular Formula C₁₂H₁₃NOBased on chemical structure.
Molecular Weight 187.24 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Similar quinolin-4-ol derivatives are solids.[7]
Aqueous Solubility Slightly soluble in water; solubility increases at lower pH.Quinoline itself is slightly soluble in water.[5] The basic nitrogen allows for salt formation in acidic conditions, enhancing solubility.[6]
Organic Solvent Solubility Soluble in polar organic solvents (e.g., DMSO, Ethanol).A common characteristic of quinoline derivatives.[3][8]
pKa (Conjugate Acid) ~4.5 - 5.5The pKa of the parent quinoline's conjugate acid is ~4.85.[4] Substituents will modulate this value.

Section 2: A Methodological Approach to Solubility Determination

Solubility is not a single value but is context-dependent. In drug discovery, we distinguish between kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput measure of how readily a compound dissolves from a DMSO stock solution, often used for early-stage screening.[9][10] Thermodynamic solubility, the true equilibrium solubility, is a more rigorous measurement crucial for formulation and predicting in-vivo behavior.[1][9]

Experimental Protocol 1: Thermodynamic Solubility via Shake-Flask Method (ICH Guideline Compliant)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[11]

Causality: The extended incubation time (24-48 hours) ensures that the solution reaches equilibrium between the dissolved and solid states of the most stable crystalline form of the compound, providing a true measure of its maximum solubility under the specified conditions.[10][12]

Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of glass vials. The excess solid is critical to ensure saturation is achieved.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate Buffered Saline pH 7.4, Simulated Gastric Fluid pH 1.2, Simulated Intestinal Fluid pH 6.8).

  • Equilibration: Seal the vials and place them in a shaker or rotator incubator set to a constant temperature (typically 25°C or 37°C). Allow the samples to equilibrate for at least 24 hours, with 48 hours being preferable to ensure equilibrium is reached.[11]

  • Sample Processing: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant.

  • Separation of Solid: It is imperative to separate the saturated solution from the excess solid. This is best achieved by filtering the supernatant through a low-binding 0.45 µm filter (e.g., PVDF) or by high-speed centrifugation (e.g., >10,000 g for 15 minutes) and sampling the clear supernatant.

  • Quantification: Prepare a standard curve of this compound in the analysis solvent (e.g., acetonitrile/water). Dilute the filtered supernatant into the analysis solvent and quantify the concentration using a validated stability-indicating HPLC-UV or LC-MS/MS method.[13][14]

  • Data Reporting: Express the solubility in µg/mL and µM. Visual inspection of the remaining solid for any changes in crystalline form (e.g., via microscopy) is also recommended.[12]

Table 2: Template for Thermodynamic Solubility Data

MediumpHTemperature (°C)Solubility (µg/mL)Solubility (µM)
Phosphate Buffer5.025
Phosphate Buffer7.425
Simulated Gastric Fluid (SGF)1.237
Simulated Intestinal Fluid (SIF)6.837

Visualization: Thermodynamic Solubility Workflow

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_process 3. Sample Processing cluster_quantify 4. Quantification A Add Excess Solid Compound to Vials B Add Aqueous Buffer (e.g., PBS pH 7.4) A->B C Seal and Shake (24-48h at 25°C or 37°C) B->C D Filter Supernatant (0.45 µm) or Centrifuge C->D E Dilute Sample D->E F Analyze via HPLC-UV or LC-MS/MS E->F G Calculate Concentration vs. Standard Curve F->G H H G->H Final Solubility Data (µg/mL, µM)

Caption: Workflow for Thermodynamic Solubility Determination.

Section 3: Stability Assessment via Forced Degradation

Forced degradation, or stress testing, is a regulatory requirement designed to identify the likely degradation products of a drug substance, which in turn helps in developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[15][16][17] The goal is to achieve 5-20% degradation of the parent compound; degradation beyond this level can lead to complex secondary degradation pathways that are not relevant to real-world storage conditions.[16][18]

Experimental Protocol 2: Forced Degradation Study (ICH Q1A/Q1B Compliant)

Causality: By subjecting the compound to conditions more severe than accelerated stability testing, we can rapidly predict its degradation profile.[15] Each condition (acid, base, oxidation, heat, light) targets different chemical liabilities within the molecule, providing a comprehensive picture of its stability.[18]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions: For each condition, mix the stock solution with the stressor and incubate as described below. A control sample (drug substance in the same solvent mix without the stressor) should be run in parallel.

    • Acid Hydrolysis: Mix with 0.1 M to 1.0 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a set time (e.g., 2, 8, 24 hours).[18]

    • Base Hydrolysis: Mix with 0.1 M to 1.0 M NaOH. Incubate under the same conditions as acid hydrolysis.[18]

    • Oxidative Degradation: Mix with 3-30% hydrogen peroxide (H₂O₂). Incubate at room temperature, protected from light.

    • Thermal Degradation: Store the solid compound and the solution in an oven at a high temperature (e.g., 70°C) for an extended period (e.g., up to 7 days).[18]

    • Photostability: Expose the solid compound and solution to a light source that provides combined UV and visible light, as specified in ICH Q1B guidelines.[18] A parallel sample should be wrapped in aluminum foil as a dark control.

  • Neutralization: After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction.

  • Analysis: Analyze all samples (stressed, controls) using a validated stability-indicating HPLC method with a photodiode array (PDA) or mass spectrometry (MS) detector. The PDA detector is crucial for assessing peak purity and identifying the formation of new chromophores.

  • Data Evaluation: Calculate the percentage of degradation of the parent compound. Identify the major degradation products by their retention times and mass (if using MS).

Table 3: Template for Forced Degradation Summary

Stress ConditionParameters (Concentration, Temp, Duration)% Degradation of ParentNo. of DegradantsRemarks (e.g., Major Degradant RT)
Control Room Temp, 24h0%0-
Acid Hydrolysis 0.1 M HCl, 60°C, 8h
Base Hydrolysis 0.1 M NaOH, 60°C, 8h
Oxidation 3% H₂O₂, RT, 24h
Thermal (Solid) 70°C, 7 days
Photolytic (Solution) ICH Q1B Light Box, 24h

Visualization: Forced Degradation Study Workflow

G cluster_stress Apply Stress Conditions A Prepare Stock Solution (1 mg/mL) B Acid (HCl) A->B C Base (NaOH) A->C D Oxidative (H₂O₂) A->D E Thermal (70°C) A->E F Photolytic (ICH Light) A->F G Incubate for Defined Time B->G C->G D->G E->G F->G H Neutralize (if applicable) G->H I Analyze All Samples via Stability-Indicating HPLC H->I J Data Analysis: % Degradation, Peak Purity, Degradant Profiling I->J G cluster_legend Hypothetical Pathway A This compound C Hydroxylated Intermediate (on Benzene Ring) A->C Hydroxylation B Oxidative Stress (e.g., H₂O₂ or Metabolism) D Ring-Opened Product C->D Oxidative Cleavage

References

The Enduring Scaffold: A Technical History of Substituted 2-Methylquinolin-4-ols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the discovery and history of substituted 2-methylquinolin-4-ols, a core scaffold in medicinal chemistry. We will delve into the foundational synthetic methodologies that first unlocked this class of compounds, examine their critical chemical properties, and trace their evolution from laboratory curiosities to key components in modern drug discovery.

Introduction: The Quinolin-4-ol Core

Quinolinones, and specifically their tautomeric forms, quinolinols, represent a vital class of nitrogen-containing heterocyclic compounds.[1] The 2-methylquinolin-4-ol structure is characterized by a fused benzene and pyridine ring system, with a methyl group at the 2-position and a hydroxyl group at the 4-position. This structure, however, exists in a tautomeric equilibrium with its keto form, 2-methylquinolin-4(1H)-one.[2][3] While often named as the "-ol" (enol) form, the keto tautomer is typically more stable and predominates.[2][3][4] This dynamic equilibrium is fundamental to its reactivity and biological interactions.

The quinoline scaffold itself is prevalent in nature, found in various plant alkaloids, and its derivatives have demonstrated a vast spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antimalarial properties.[1][5][6] The journey of the substituted 2-methylquinolin-4-ols is a story of classic organic synthesis paving the way for significant advancements in medicine.

Keto-Enol Tautomerism

The ability of 2-methylquinolin-4-ol to exist in two interconverting forms is a cornerstone of its chemistry. Tautomers are constitutional isomers that rapidly interconvert, typically through the migration of a proton.[4][7] In this case, the equilibrium lies between the aromatic alcohol (enol) and the non-aromatic but conjugated ketone (keto) form. Understanding this relationship is crucial for interpreting spectroscopic data and predicting reaction outcomes.

G cluster_0 Keto Form (2-Methylquinolin-4(1H)-one) cluster_1 Enol Form (2-Methylquinolin-4-ol) KETO ENOL KETO->ENOL H⁺ Transfer

Caption: Keto-enol tautomerism of the 2-methylquinolin-4-ol scaffold.

Foundational Syntheses: The Dawn of Quinoline Chemistry

The late 19th century was a fertile period for heterocyclic chemistry, with several key methods for quinoline synthesis being developed that laid the groundwork for the more specific synthesis of quinolin-4-ols.[8] While not directly producing 2-methylquinolin-4-ols, reactions like the Skraup (1883) and Friedländer (1882) syntheses were monumental in demonstrating how to construct the fundamental quinoline ring system from aniline-based precursors.[8][9] These discoveries spurred further investigation, leading directly to the methods that define the history of our target scaffold.

The Conrad-Limpach Synthesis: A Gateway to 4-Hydroxyquinolines

The definitive route to 4-hydroxyquinolines was established in 1887 by Max Conrad and Leonhard Limpach.[2][10][11] This reaction involves the condensation of an aniline with a β-ketoester, such as ethyl acetoacetate, followed by a high-temperature thermal cyclization.[2][11] The methodology is powerful because its two-step nature allows for controlled synthesis of specifically substituted quinolin-4-ones.

Causality of Experimental Choices:

  • Initial Condensation (Low Temperature): The first step is the reaction between the aniline's amino group and the more reactive ketone carbonyl of the β-ketoester. This is typically done at or slightly above room temperature to favor the formation of the β-anilinocrotonate (an enamine), which is the kinetic product.[2][10]

  • Thermal Cyclization (High Temperature, ~250 °C): The crucial ring-closing step requires significant thermal energy.[11][12] The cyclization proceeds through an electrocyclic reaction that temporarily breaks the aromaticity of the benzene ring to form a hemiketal-like intermediate.[2][12] This high activation energy barrier necessitates the use of high-boiling point solvents like Dowtherm or mineral oil to achieve the required temperature for efficient reaction.[2][12][13] The subsequent elimination of ethanol re-aromatizes the system, providing the thermodynamic driving force for the reaction to complete.

G Aniline Aniline Intermediate Ethyl β-anilinocrotonate (Enamine Intermediate) Aniline->Intermediate Condensation (~100-140°C) Ketoester Ethyl Acetoacetate Ketoester->Intermediate Product 2-Methylquinolin-4-ol Intermediate->Product Thermal Cyclization (~250°C) -EtOH

Caption: Workflow of the Conrad-Limpach Synthesis.

Detailed Experimental Protocol: Synthesis of 2-Methyl-4-hydroxyquinoline

The following protocol is adapted from a validated procedure published in Organic Syntheses, demonstrating a practical application of the Conrad-Limpach cyclization.[13]

Step 1: Preparation of Ethyl β-anilinocrotonate (Not detailed here, but is the prerequisite starting material)

Step 2: Cyclization to 2-Methyl-4-hydroxyquinoline

  • Setup: In a 500-mL three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and an air condenser, place 150 mL of Dowtherm (a high-boiling point solvent mixture of diphenyl and diphenyl ether).

  • Heating: Heat the Dowtherm to its reflux temperature with stirring.

  • Addition: Rapidly add 65 g (0.32 mole) of ethyl β-anilinocrotonate through the dropping funnel into the refluxing Dowtherm.

  • Reaction: Continue stirring and refluxing for 10–15 minutes after the addition is complete. Ethanol, a byproduct of the condensation, will distill off.

  • Cooling & Precipitation: Allow the mixture to cool to room temperature. A yellow solid (the crude product) will separate from the solvent.

  • Isolation: Add approximately 200 mL of petroleum ether to the flask. Collect the solid product by filtration using a Büchner funnel and wash it with an additional 100 mL of petroleum ether.

  • Purification: After air drying, dissolve the crude product in 1 L of boiling water containing 10 g of decolorizing carbon (e.g., Norit). Filter the hot solution to remove the carbon.

  • Crystallization: Allow the filtrate to cool slowly. The pure product will crystallize as fine, white, hair-like needles.

  • Final Collection: Separate the crystals by filtration. The expected yield of 2-methyl-4-hydroxyquinoline is 43–46 g (85–90%).[13]

The Knorr Quinoline Synthesis: A Competing Pathway

Discovered by Ludwig Knorr in 1886, this synthesis provides a route to the isomeric 2-hydroxyquinolines.[14][15][16] The critical distinction from the Conrad-Limpach method lies in the initial reaction conditions and the intermediate that is formed.

In the Knorr synthesis, the reaction between an aniline and a β-ketoester is conducted under conditions that favor the formation of a β-ketoacid anilide, not the enamine.[2] This is typically achieved by reacting at higher temperatures initially (around 110-140 °C), which favors nucleophilic attack by the aniline on the less reactive, but thermodynamically preferred, ester carbonyl.[2] This anilide intermediate is then isolated and cyclized using a strong acid, such as concentrated sulfuric acid.[14] The acid-catalyzed cyclization proceeds via an electrophilic aromatic substitution mechanism, resulting in the formation of a 2-hydroxyquinoline.

G Aniline Aniline Intermediate Acetoacetanilide (Anilide Intermediate) Aniline->Intermediate Amidation (~110-140°C) Ketoester Ethyl Acetoacetate Ketoester->Intermediate Product 4-Methylquinolin-2-ol Intermediate->Product Acid-catalyzed Cyclization (H₂SO₄) -H₂O

Caption: Workflow of the Knorr Synthesis for 2-hydroxyquinolines.

Comparison of Foundational Syntheses
FeatureConrad-Limpach SynthesisKnorr Quinoline Synthesis
Reactants Aniline + β-KetoesterAniline + β-Ketoester
Key Intermediate Enamine (β-Anilinocrotonate)Anilide (β-Ketoanilide)
Cyclization Condition High Temperature (~250 °C)Strong Acid (e.g., H₂SO₄)
Primary Product 4-Hydroxyquinoline 2-Hydroxyquinoline
Reference [2][10][2][14][15]

From Synthesis to Significance: The Rise of Quinolones in Drug Discovery

The true value of the 2-methylquinolin-4-ol scaffold became apparent with the discovery of the biological activity of quinolones in the 20th century. While the first quinolone antibacterial, nalidixic acid, was discovered as a byproduct of chloroquine synthesis in the 1960s, its discovery ignited massive interest in the quinolone core.[17] This led to the development of thousands of analogs, including the highly successful fluoroquinolones like ciprofloxacin.[1][17]

Researchers quickly realized that the planar, heterocyclic quinolone structure was a privileged scaffold—a molecular framework that is able to bind to multiple biological targets. This has led to the exploration of substituted 2-methylquinolin-4-ols and their derivatives for a wide range of therapeutic applications beyond antibacterial agents, including:

  • Anticancer Activity: Many quinoline derivatives have been synthesized and tested for their ability to inhibit tumor growth, with some showing selective cytotoxicity against cancer cell lines.[1][6][18]

  • Anti-inflammatory and Analgesic Agents: The scaffold serves as a key intermediate in the development of new anti-inflammatory and pain-relieving medications.[19]

  • Antiviral and Antifungal Properties: The versatility of the quinoline ring has been leveraged to create compounds with activity against various viruses and fungi.[1][20]

Conclusion

The history of substituted 2-methylquinolin-4-ols is a testament to the power of fundamental organic synthesis. From the pioneering work of Conrad, Limpach, and Knorr in the late 1800s, chemists gained access to a remarkably versatile and robust molecular scaffold. The classic syntheses, born from the systematic study of aniline and ketoester reactivity, remain relevant and instructive today. The subsequent discovery of the profound biological activities associated with the quinolone core transformed this class of molecules from academic exercises into a cornerstone of modern medicinal chemistry, providing the foundation for countless research programs and life-saving drugs. The journey continues as scientists today still build upon this historic foundation, designing novel derivatives with enhanced potency and specificity for a new generation of therapeutics.[21]

References

8-Ethyl-2-methylquinolin-4-ol as a privileged structure in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Concept of Privileged Structures

In the landscape of medicinal chemistry, the concept of "privileged structures" has emerged as a powerful strategy for the efficient discovery of novel therapeutic agents.[1][2] A privileged structure is a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets with high affinity.[2][3] These frameworks provide a robust starting point for the design of compound libraries, increasing the probability of identifying hit and lead compounds.[2] The utility of privileged structures lies in their inherent "drug-like" properties, often exhibiting favorable pharmacokinetics and a reduced toxicity profile.[4] Notable examples of privileged structures include benzodiazepines and indoles, which form the core of numerous approved drugs.[2]

The quinoline scaffold, a bicyclic aromatic heterocycle, is a quintessential example of a privileged structure.[5] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[6] The versatility of the quinoline nucleus allows for extensive functionalization at various positions, enabling the fine-tuning of its biological and physicochemical properties to achieve desired therapeutic effects. This guide will provide an in-depth technical analysis of a specific, promising quinoline derivative, 8-Ethyl-2-methylquinolin-4-ol, as a privileged structure for modern drug discovery.

The this compound Core: A Profile

The this compound scaffold combines several key structural features that suggest its potential as a highly effective pharmacophore. The quinolin-4-ol moiety is a common feature in compounds with a wide range of biological activities.[7] The substituents at the C2 and C8 positions are strategically placed to influence the molecule's electronic properties, lipophilicity, and steric interactions with biological targets.

Proposed Synthesis of this compound

The synthesis of 4-hydroxyquinoline derivatives is classically achieved through thermal cyclization methods such as the Gould-Jacobs reaction or the Conrad-Limpach synthesis.[7][8] The Gould-Jacobs reaction, in particular, is a robust method for constructing the quinolin-4-one backbone from an appropriately substituted aniline.[1][7]

A plausible synthetic route to this compound would involve the cyclization of an aniline precursor with a β-ketoester. Specifically, the Conrad-Limpach reaction provides a direct approach. The synthesis would commence with the reaction of 2-ethylaniline with ethyl acetoacetate to form an ethyl β-anilinocrotonate intermediate. This intermediate is then subjected to a high-temperature cyclization to yield the target this compound.[9]

Kinase_Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Quinoline This compound Quinoline->RTK Inhibition Quinoline->PI3K Inhibition Topoisomerase_Inhibition cluster_0 Normal Cell Cycle cluster_1 Inhibition by Quinoline Topoisomerase Topoisomerase II DNA Supercoiled DNA Topoisomerase->DNA Binds RelaxedDNA Relaxed DNA DNA->RelaxedDNA Relaxation Quinoline This compound CleavageComplex Topoisomerase-DNA Cleavage Complex Quinoline->CleavageComplex Stabilizes DSB Double-Strand Breaks CleavageComplex->DSB Apoptosis Apoptosis DSB->Apoptosis

References

Methodological & Application

Application Note: Optimized Synthesis of 8-Ethyl-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antibacterial, antimalarial, and anticancer properties.[1] The specific analogue, 8-Ethyl-2-methylquinolin-4-ol, is a key intermediate in the synthesis of more complex pharmaceutical agents. Its efficient and scalable synthesis is therefore of significant interest to researchers in the field.

This application note provides a detailed, optimized protocol for the synthesis of this compound. We will first describe a standard protocol based on the classical Conrad-Limpach synthesis and then present a systematic approach to its optimization, focusing on improving yield, reducing reaction time, and simplifying purification. The underlying chemical principles and the rationale behind each experimental choice will be thoroughly explained to provide a comprehensive guide for researchers.

Core Synthetic Strategy: The Conrad-Limpach Reaction

The Conrad-Limpach synthesis is a robust and widely used method for the preparation of 4-hydroxyquinolines.[2][3] The reaction proceeds in two key steps:

  • Condensation: An aniline is condensed with a β-ketoester to form a Schiff base, which then tautomerizes to the more stable enamine.

  • Thermal Cyclization: The enamine intermediate undergoes a high-temperature intramolecular cyclization to form the quinolin-4-one ring system.

For the synthesis of this compound, the reactants are 2-ethylaniline and ethyl acetoacetate.

Reaction Mechanism

The mechanism of the Conrad-Limpach synthesis involves an initial acid-catalyzed nucleophilic attack of the aniline on the keto group of the β-ketoester, followed by dehydration to form an enamine. The subsequent thermal cyclization is a pericyclic reaction that requires significant thermal energy to overcome the activation barrier.

Conrad_Limpach_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization 2-Ethylaniline 2-Ethylaniline Intermediate Enamine Intermediate 2-Ethylaniline->Intermediate + Ethyl acetoacetate - H2O Ethyl_acetoacetate Ethyl_acetoacetate Ethyl_acetoacetate->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization - EtOH Cyclization High Temperature (e.g., 250°C)

Caption: Mechanism of the Conrad-Limpach synthesis for this compound.

Standard Synthesis Protocol

This protocol details the classical approach to the synthesis of this compound.

Materials
  • 2-Ethylaniline (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Dowtherm A (high-boiling solvent)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution, 10% w/v

  • Deionized water

Procedure

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask, combine 2-ethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of concentrated HCl (1-2 drops).

  • Stir the mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Remove the water formed during the reaction under reduced pressure.

Step 2: Thermal Cyclization

  • In a separate three-necked flask equipped with a mechanical stirrer and a reflux condenser, heat Dowtherm A to 250°C.

  • Slowly add the crude enamine intermediate from Step 1 to the hot Dowtherm A with vigorous stirring.

  • Maintain the reaction temperature at 250°C for 30-45 minutes.[4]

  • Allow the reaction mixture to cool to below 100°C.

Step 3: Isolation and Purification

  • Carefully pour the cooled reaction mixture into a beaker containing petroleum ether. This will precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with petroleum ether.

  • To purify, dissolve the crude product in a 10% aqueous NaOH solution.

  • Wash the aqueous solution with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer with concentrated HCl to a pH of approximately 5-6 to precipitate the this compound.

  • Collect the purified product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven.

Protocol Optimization

The standard protocol, while effective, has several drawbacks, including long reaction times, the use of high-boiling and difficult-to-remove solvents, and potentially moderate yields. The following optimization strategies can address these issues.

Optimization Workflow

Optimization_Workflow Start Standard Protocol Microwave Microwave-Assisted Synthesis Start->Microwave Reduce Reaction Time Solvent Solvent-Free Conditions Start->Solvent Green Chemistry Approach Catalyst Catalyst Screening Microwave->Catalyst Improve Yield Solvent->Catalyst Purification Optimized Purification Catalyst->Purification Simplify Workup End Optimized Protocol Purification->End

Caption: Workflow for optimizing the synthesis of this compound.

Optimized Protocol: Microwave-Assisted, Solvent-Free Synthesis

This optimized protocol utilizes microwave irradiation to accelerate the reaction and avoids the use of a high-boiling solvent, aligning with the principles of green chemistry.[1][5]

Materials
  • 2-Ethylaniline (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Montmorillonite K-10 clay (catalyst)

  • Ethanol

  • Sodium hydroxide (NaOH) solution, 10% w/v

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

Procedure
  • In a microwave-safe reaction vessel, thoroughly mix 2-ethylaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of Montmorillonite K-10 clay (approx. 10% by weight of the aniline).

  • Place the vessel in a microwave reactor and irradiate at 150°C for 10-15 minutes. Monitor the pressure and ensure it does not exceed the vessel's limits.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Add ethanol to the reaction mixture and stir to dissolve the product.

  • Filter the mixture to remove the clay catalyst.

  • Evaporate the ethanol under reduced pressure to obtain the crude product.

  • Follow the purification procedure outlined in Step 3 of the Standard Protocol.

Data Summary and Comparison

ParameterStandard ProtocolOptimized Protocol
Reaction Time 3-5 hours10-15 minutes
Temperature 250°C150°C
Solvent Dowtherm ASolvent-Free
Catalyst HCl (catalytic)Montmorillonite K-10
Typical Yield 60-70%85-95%
Purification Requires removal of high-boiling solventSimplified workup

Discussion of Optimization Strategies

  • Microwave Irradiation: Microwave heating provides rapid and uniform heating of the reaction mixture, significantly accelerating the rate of the thermal cyclization step.[6] This drastically reduces the overall reaction time from hours to minutes.

  • Solvent-Free Conditions: Eliminating the high-boiling solvent simplifies the workup procedure, reduces waste, and is more environmentally friendly.[1] The reaction proceeds efficiently in the neat mixture of reactants, especially under microwave conditions.

  • Solid Acid Catalyst: Montmorillonite K-10 clay is a solid acid catalyst that can be easily filtered off after the reaction, simplifying the purification process compared to using a soluble acid like HCl. It effectively catalyzes both the enamine formation and the subsequent cyclization.

Conclusion

The optimized microwave-assisted, solvent-free protocol for the synthesis of this compound offers significant advantages over the traditional thermal method. It provides a higher yield in a fraction of the time, with a simplified and more environmentally benign procedure. This optimized method is highly recommended for researchers and drug development professionals seeking an efficient and scalable synthesis of this important quinoline derivative.

References

Purification of 8-Ethyl-2-methylquinolin-4-ol by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Preparative Purification of 8-Ethyl-2-methylquinolin-4-ol via Normal-Phase Column Chromatography

This application note provides a comprehensive, field-proven protocol for the purification of this compound using silica gel column chromatography. Tailored for researchers, medicinal chemists, and process development scientists, this guide moves beyond a simple list of steps to explain the underlying principles and rationale, ensuring a robust and reproducible separation.

Foundational Principles: The Science of Separation

The successful isolation of this compound from a crude reaction mixture hinges on exploiting its unique physicochemical properties. Column chromatography is a liquid-solid adsorption technique where components of a mixture are separated based on their differential partitioning between a solid stationary phase (in this case, silica gel) and a liquid mobile phase (the eluent).

This compound, a heterocyclic compound, possesses a moderately polar character due to the presence of the nitrogen atom and the hydroxyl group, which can engage in hydrogen bonding. The aromatic quinoline core and the alkyl substituents (ethyl and methyl groups) contribute non-polar characteristics. The purification strategy is to select a stationary and mobile phase combination that leverages these features to achieve separation from both more polar and less polar impurities.

1.1 The Stationary Phase: Silica Gel

Silica gel (SiO₂) is the stationary phase of choice for this application. Its surface is covered with silanol groups (Si-OH), making it a highly polar adsorbent. Polar compounds, like our target molecule, interact more strongly with the silica gel via hydrogen bonds and dipole-dipole interactions, causing them to move more slowly down the column. Non-polar impurities will have weaker interactions and will thus elute faster.

1.2 The Mobile Phase: Optimizing Polarity with Thin-Layer Chromatography (TLC)

The selection of the mobile phase (eluent) is the most critical variable in column chromatography.[1] The goal is to find a solvent system that moves the target compound off the baseline but separates it adequately from impurities. Thin-Layer Chromatography (TLC) is an indispensable preliminary technique used to determine the optimal solvent system for the column.[2][3]

The ideal eluent will result in a Retention Factor (Rf) for this compound in the range of 0.25 to 0.35 .[1][2]

  • An Rf value in this range is optimal because it indicates that the compound has a sufficient affinity for both the stationary and mobile phases, allowing for effective partitioning and separation on the much larger scale of a column.[1]

  • If the Rf is too high (>0.5), the compound will elute too quickly with the solvent front, resulting in poor separation from non-polar impurities.

  • If the Rf is too low (<0.2), the compound will remain strongly adsorbed to the silica, requiring excessively large volumes of polar solvent to elute and leading to broad, diffuse bands.

A common and cost-effective solvent system for compounds of "normal" polarity is a mixture of a non-polar solvent like hexanes (or petroleum ether) and a more polar solvent like ethyl acetate.[4] For quinoline derivatives, which are basic, peak tailing on acidic silica gel can be a significant issue. This is mitigated by adding a small amount (~0.5-1%) of a basic modifier, such as triethylamine (NEt₃), to the eluent system to neutralize the acidic sites on the silica gel.[5][6]

Experimental Protocol

This protocol is divided into three stages: (A) preliminary analysis and eluent optimization via TLC, (B) preparative column chromatography, and (C) fraction analysis and product isolation.

2.1 Stage A: Eluent System Optimization via TLC

Objective: To identify a mobile phase composition that provides an Rf value of ~0.3 for the target compound.

Materials:

  • Crude this compound sample

  • Silica gel 60 F₂₅₄ TLC plates

  • TLC developing chambers

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (NEt₃)

  • Capillary spotters

  • UV lamp (254 nm)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent like dichloromethane or ethyl acetate to create a concentrated solution.

  • TLC Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate.

  • Spotting: Use a capillary spotter to apply a small, concentrated spot of the sample solution onto the baseline.[1]

  • Developing Chamber: Prepare several TLC chambers, each containing a different ratio of Hexanes:EtOAc (e.g., 9:1, 8:2, 7:3). Add 1% NEt₃ to each solvent mixture. Place a piece of filter paper in each chamber to ensure the atmosphere is saturated with solvent vapor.[5]

  • Development: Place the spotted TLC plate into a chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend until it is about 1 cm from the top of the plate.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm), as quinoline derivatives are typically UV-active.[5] Circle the visible spots.

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance from baseline to center of the spot) / (Distance from baseline to the solvent front)

  • Selection: Choose the solvent system that gives the target compound an Rf value between 0.25 and 0.35. For example, if an 8:2 Hexane:EtOAc mixture gives an Rf of 0.3, this will be the starting eluent for the column.

2.2 Stage B: Preparative Column Chromatography

Objective: To separate the target compound from impurities on a larger scale.

Materials:

  • Glass chromatography column

  • Stationary Phase: Silica gel (100-200 mesh is suitable for flash chromatography)[7]

  • Cotton or glass wool and a layer of sand

  • Optimized eluent from Stage A

  • Crude product

  • Fraction collection tubes

Procedure:

  • Column Packing (Slurry Method):

    • Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[8]

    • In a beaker, prepare a slurry of silica gel in the least polar solvent to be used (e.g., pure hexanes or the initial 95:5 Hexane:EtOAc mixture).

    • With the stopcock open, pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.[8]

    • Once the silica has settled, add a protective layer of sand on top to prevent the bed from being disturbed during solvent addition.[8]

    • Drain the solvent until it is just level with the top of the sand layer. Never let the column run dry.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product (e.g., 1 g) in a minimal amount of a volatile solvent (like dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution to form a slurry.

    • Carefully remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained. This is the crude product adsorbed onto silica gel.[8] This method generally provides superior separation compared to liquid loading.[8]

    • Carefully and evenly add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc + 1% NEt₃) to the column.

    • Apply gentle air pressure (for flash chromatography) to achieve a steady flow rate.[9]

    • Begin collecting the eluate in numbered fractions (e.g., 10-20 mL per fraction).

    • Gradually increase the polarity of the eluent as the column runs (gradient elution). For instance, after collecting a set number of fractions with the initial solvent, switch to a more polar mixture (e.g., 80:20 Hexane:EtOAc + 1% NEt₃). This helps to first elute non-polar impurities and then elute the target compound in a reasonable time.[10]

2.3 Stage C: Analysis and Product Isolation

Objective: To identify pure fractions, combine them, and isolate the final product.

Procedure:

  • Fraction Analysis: Analyze the collected fractions by TLC. Spot a small amount from every few fractions onto a single TLC plate, along with a spot of the original crude mixture for comparison.[8]

  • Pooling Fractions: Identify all fractions that contain only the single spot corresponding to the desired product. Combine these pure fractions into a clean, pre-weighed round-bottom flask.[8]

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.[9]

  • Final Product: The remaining solid or oil in the flask is the purified this compound. Place the flask under high vacuum to remove any residual solvent.

  • Yield and Characterization: Determine the final mass and calculate the percentage yield. Confirm the identity and purity of the compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Data Summary and Workflow Visualization

Table 1: Key Parameters for Column Chromatography Purification
ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel, 100-200 meshStandard polar adsorbent for moderately polar organic compounds.[7]
Column Dimensions Dependent on sample size (e.g., 2-4 cm diameter for 1-2 g crude)A silica-to-sample weight ratio of 50:1 to 100:1 is typical.
Pre-analysis Thin-Layer Chromatography (TLC)Essential for determining the optimal mobile phase composition.[3]
Target Rf 0.25 - 0.35Ensures good separation and reasonable elution time on the column.[1][2]
Mobile Phase (Eluent) Hexanes:Ethyl Acetate with 1% TriethylamineA versatile, cost-effective system. NEt₃ prevents peak tailing.[4][6]
Elution Mode Gradient Elution (e.g., 5% to 20% EtOAc)Efficiently removes impurities of varying polarities.[10]
Sample Loading Dry LoadingProvides sharper bands and better resolution.[8]
Visualization UV Light (254 nm)Quinolines are aromatic and UV-active.[5]

Diagram 1: Workflow for Purification

Purification_Workflow cluster_prep Preparation & Optimization cluster_column Column Chromatography cluster_analysis Analysis & Isolation Crude Crude Sample TLC TLC Optimization (Hex:EtOAc + 1% NEt₃) Crude->TLC Eluent Determine Optimal Eluent (Rf ≈ 0.3) TLC->Eluent Elute Elute with Gradient Eluent->Elute Use Optimized Eluent Pack Pack Column (Silica Gel Slurry) Load Dry Load Sample Pack->Load Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Pool Pool Pure Fractions TLC_Fractions->Pool Evap Solvent Evaporation Pool->Evap Pure_Product Pure this compound Evap->Pure_Product

Caption: A flowchart of the complete purification protocol.

References

Application Note: Comprehensive NMR Characterization of 8-Ethyl-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. This application note provides a comprehensive guide to the characterization of 8-Ethyl-2-methylquinolin-4-ol, a substituted quinolinol of interest in medicinal chemistry, using one-dimensional (1D) and two-dimensional (2D) NMR techniques. We present detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation. By integrating 1H, 13C, DEPT-135, COSY, HSQC, and HMBC data, a complete and confident assignment of all proton and carbon signals is achieved. This guide is designed to serve as a practical resource for researchers engaged in the synthesis and analysis of quinoline derivatives and other complex heterocyclic systems.

Introduction: The Quinolin-4-ol Scaffold

The quinoline ring system is a foundational scaffold in a multitude of natural products and synthetic pharmaceuticals, renowned for a wide spectrum of biological activities, including antimalarial and antibacterial properties.[1] The specific substitution pattern on the quinoline core is a critical determinant of a compound's pharmacological profile. Consequently, rigorous and unequivocal structural verification is a cornerstone of the drug discovery and development process.

This compound exists in a tautomeric equilibrium with its quinolin-4(1H)-one form. In solution, the keto form is often predominant, a factor that significantly influences the NMR spectrum.[2] This guide will address the complete structural assignment, taking this tautomerism into account. The numbering convention for the quinoline ring used throughout this document is presented in Figure 1.

this compound Structure with Numbering

Figure 1. Structure and IUPAC numbering of this compound.

Experimental Design and Rationale

A multi-faceted NMR approach is essential for the complete characterization of a polysubstituted heterocycle like this compound. Our strategy is designed to build a complete picture of the molecular structure, piece by piece.

Core 1D NMR Experiments (¹H and ¹³C)
  • ¹H NMR: This is the initial and most fundamental experiment. It provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their relative numbers (through integration), and their proximity to other protons (through spin-spin coupling).

  • ¹³C NMR: This experiment reveals the number of unique carbon atoms in the molecule. The chemical shifts provide insight into the functional groups and hybridization of the carbon atoms.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This crucial experiment helps in differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (C) are not observed, which allows for their identification by comparing the DEPT-135 spectrum with the standard ¹³C spectrum.[3]

Advanced 2D NMR Experiments for Connectivity
  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H J-coupling).[4] This is invaluable for tracing out spin systems, such as the protons on the ethyl group and the coupled protons on the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[5] It is a powerful tool for definitively assigning a proton signal to its corresponding carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects correlations between protons and carbons over two to four bonds (long-range ¹H-¹³C correlations).[6][7] It is the key to assembling the molecular puzzle, connecting different spin systems and identifying the positions of quaternary carbons and substituents.

The logical flow of these experiments is visualized in the workflow diagram below.

G cluster_prep Phase 1: Preparation cluster_1d Phase 2: Initial Scans cluster_analysis1 Phase 3: Initial Analysis cluster_2d Phase 4: Connectivity Mapping cluster_final Phase 5: Final Elucidation Prep Sample Preparation H1 1. Acquire ¹H NMR Prep->H1 Dissolved Sample C13 2. Acquire ¹³C NMR H1->C13 Initial Info DEPT 3. Acquire DEPT-135 C13->DEPT Analysis1 Proton & Carbon Count, Identify C, CH, CH₂, CH₃ types DEPT->Analysis1 Spectral Data COSY 4. Acquire ¹H-¹H COSY Analysis1->COSY Proceed if structure is not trivial HSQC 5. Acquire ¹H-¹³C HSQC COSY->HSQC H-H Connectivity HMBC 6. Acquire ¹H-¹³C HMBC HSQC->HMBC Direct H-C Links Structure Assemble Fragments & Final Structure Assignment HMBC->Structure Long-Range H-C Links

Caption: Workflow for NMR-based structure elucidation.

Protocols

Sample Preparation Protocol

Scientific integrity begins with meticulous sample preparation. The quality of the NMR spectrum is profoundly dependent on the quality of the sample.

  • Weighing: Accurately weigh 15-20 mg of purified this compound for ¹H NMR and 50-75 mg for a comprehensive suite of experiments including ¹³C and 2D NMR.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for quinolin-4-ols due to its ability to dissolve polar compounds and the fact that the hydroxyl/amine proton is often observable and does not exchange as rapidly as in other solvents like D₂O or CD₃OD. Chloroform-d (CDCl₃) is another common alternative.[2]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial. Gentle warming or vortexing can aid dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality by distorting magnetic field homogeneity, filter the solution. Pass the solution through a small plug of glass wool or a syringe filter packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. However, referencing to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) is often sufficient and avoids potential reactions with the sample.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition Protocols

The following parameters are provided as a robust starting point for a 400 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.

Experiment Key Parameters & Rationale
¹H NMR Pulse Program: zg30 (30° flip angle to allow for shorter relaxation delays). Relaxation Delay (d1): 2.0 s. Acquisition Time (aq): ~4 s (to ensure good digital resolution). Number of Scans (ns): 8-16 (to improve signal-to-noise).
¹³C{¹H} NMR Pulse Program: zgpg30 (power-gated decoupling to suppress NOE variations). Relaxation Delay (d1): 2.0 s. Number of Scans (ns): 1024 or more (due to the low natural abundance of ¹³C).
DEPT-135 Pulse Program: Standard DEPTQ or DEPT-135 sequence. Key Parameter: Polarization transfer delays optimized for an average one-bond J(CH) coupling of ~145 Hz.
¹H-¹H COSY Pulse Program: cosygpqf (gradient-selected, phase-sensitive). Data Points: 2048 in F2, 256-512 in F1. Number of Scans (ns): 2-4 per increment.
¹H-¹³C HSQC Pulse Program: hsqcedetgpsisp2.3 (gradient-selected, edited for CH/CH₂/CH₃ distinction). Spectral Width: Cover full ¹H range in F2, full ¹³C range in F1. Key Parameter: Optimized for ¹J(CH) ≈ 145 Hz.
¹H-¹³C HMBC Pulse Program: hmbcgplpndqf (gradient-selected). Key Parameter: Long-range coupling delay optimized for ⁿJ(CH) ≈ 8 Hz. This value is a good compromise for detecting 2- and 3-bond correlations.[8]

Predicted Spectral Data and Interpretation

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Signal LabelPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale & Expected COSY Correlations
H-1 (NH)~11.6br s1H1-NHBroad signal due to the acidic proton of the quinolinone tautomer.
H-5~7.9-8.1d1HH-5Downfield due to proximity to the carbonyl group and ring current. Coupled to H-6. COSY to H-6.
H-6~7.3-7.5t1HH-6Typical aromatic triplet. Coupled to H-5 and H-7. COSY to H-5, H-7.
H-7~7.6-7.8d1HH-7Coupled to H-6. COSY to H-6.
H-3~6.2-6.4s1HH-3Singlet, isolated proton on the pyridine ring. Shift is upfield due to the enol-like character.
H-1' (CH₂)~2.9-3.1q2H8-CH₂CH₃Quartet due to coupling with the three H-2' protons. COSY to H-2'.
H-2' (CH₃)~1.2-1.4t3H8-CH₂CH₃Triplet due to coupling with the two H-1' protons. COSY to H-1'.
H-2'' (CH₃)~2.3-2.5s3H2-CH₃Singlet, methyl group with no adjacent protons.
Predicted ¹³C NMR and DEPT-135 Data (100 MHz, DMSO-d₆)
Predicted δ (ppm)DEPT-135AssignmentRationale & Key HMBC Correlations
~177InactiveC-4Carbonyl carbon, significantly downfield. HMBC from H-3, H-5.
~150InactiveC-2Attached to nitrogen and part of an imine-like system. HMBC from H-3, 2-CH₃.
~140InactiveC-8aQuaternary carbon at the ring junction. HMBC from H-5, H-7.
~138InactiveC-8Aromatic carbon bearing the ethyl group. HMBC from H-7, 8-CH₂.
~132CH (+)C-6Aromatic methine carbon. HMBC from H-5, H-7.
~125CH (+)C-5Aromatic methine carbon. HMBC from H-7, 1-NH.
~123InactiveC-4aQuaternary carbon at the ring junction. HMBC from H-3, H-5, H-8.
~118CH (+)C-7Aromatic methine carbon. HMBC from H-5, 8-CH₂.
~107CH (+)C-3Olefinic-like methine carbon. HMBC from H-5, 2-CH₃, 1-NH.
~24CH₂ (-)C-1' (8-CH₂)Aliphatic methylene carbon. HMBC from H-7, H-2'.
~20CH₃ (+)C-2'' (2-CH₃)Methyl group at C-2. HMBC from H-3.
~14CH₃ (+)C-2' (8-CH₃)Aliphatic methyl carbon. HMBC from H-1'.
2D NMR Data Interpretation Strategy

The following diagram illustrates the key long-range correlations expected in the HMBC spectrum, which are critical for confirming the overall structure and substituent positions.

Caption: Key expected HMBC (²J and ³J) correlations.

  • Confirming the Ethyl Group Position: The crucial HMBC cross-peak will be between the methylene protons of the ethyl group (8-CH₂) and carbon C-8. Correlations to C-7 and C-8a would further solidify this assignment.

  • Confirming the Methyl Group Position: An HMBC correlation from the 2-CH₃ protons to C-2 and C-3 will confirm its placement.

  • Assembling the Quinolinone Core: Correlations from H-5 to C-4 and C-4a, and from H-3 to C-4a and C-2, will link the two rings and confirm the relative positions of the substituents.

Conclusion

The combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive toolkit for the structural characterization of this compound. By following the detailed protocols and interpretation strategies outlined in this application note, researchers can achieve unambiguous assignment of all proton and carbon resonances. This rigorous analytical approach is essential for ensuring the structural integrity of novel chemical entities in drug discovery and chemical development, forming a solid foundation for further research into their biological activities.

References

Application Note: A Framework for Evaluating the Antiproliferative Activity of 8-Ethyl-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2] These compounds can exert their effects through diverse mechanisms, including the inhibition of critical signaling pathways, cell cycle arrest, and induction of apoptosis.[3] This document presents a comprehensive guide for the initial characterization of 8-Ethyl-2-methylquinolin-4-ol, a novel quinoline derivative, in cell-based proliferation assays. We provide a strategic framework and detailed, validated protocols for assessing its cytotoxic and antiproliferative effects, empowering researchers to rigorously evaluate its potential as a therapeutic candidate. This guide emphasizes experimental design, data interpretation, and the scientific rationale behind methodological choices.

Introduction: The Rationale for Investigating Novel Quinolines

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in oncology research.[4] Their biological versatility allows them to interact with a wide array of cellular targets, including tyrosine kinases, topoisomerases, and DNA itself, making them a fertile ground for drug discovery.[2][3] Many quinoline-based agents have been investigated for their ability to interfere with aberrant signaling pathways that drive tumor growth and survival, such as the PI3K/Akt/mTOR pathway.[5]

This compound is a specific derivative whose biological activity is not yet extensively characterized in public literature. Therefore, a systematic and robust evaluation is required to determine its bioactivity profile. This application note serves as a foundational guide for researchers, providing the necessary protocols to:

  • Determine the dose-dependent cytotoxic effects on various cancer cell lines.

  • Quantify the inhibition of cell proliferation through distinct, complementary mechanisms.

  • Establish a sound experimental basis for further mechanistic studies.

Foundational Principles of Proliferation Assays

To obtain a comprehensive understanding of a compound's effect on cell proliferation, it is advisable to employ at least two assays based on different principles. This orthogonal approach ensures that the observed effects are not an artifact of a single detection method.

  • Metabolic Assays (e.g., MTT): These colorimetric assays measure the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases convert a tetrazolium salt (like MTT) into a colored formazan product. The amount of formazan is directly proportional to the number of metabolically active, viable cells.[6] It provides a robust indicator of cell health and viability.

  • DNA Synthesis Assays (e.g., BrdU): These assays directly measure the rate of DNA replication, a hallmark of cell proliferation. Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[7][8] This incorporated BrdU can then be detected with specific antibodies, allowing for a direct quantification of proliferating cells.[9]

Strategic Experimental Design

A well-designed experiment is crucial for generating reliable and reproducible data. The following considerations are paramount when evaluating a novel compound like this compound.

Compound Handling and Preparation
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) of this compound in a sterile, polar aprotic solvent such as dimethyl sulfoxide (DMSO).[10] Ensure complete dissolution. Aliquot the stock into single-use volumes to prevent degradation from repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, create serial dilutions from the stock solution using complete cell culture medium. It is critical to ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.5% v/v) to avoid solvent-induced cytotoxicity.[10][11]

Cell Line Selection and Seeding Density
  • Cell Lines: Select a panel of cancer cell lines relevant to your research interests (e.g., A549 for lung cancer, MCF-7 for breast cancer, HCT116 for colon cancer).[11][12] Ensure cells are healthy, in the logarithmic growth phase, and free of contamination.

  • Optimal Seeding Density: The ideal cell number per well ensures that by the end of the assay, the untreated control cells are still in the exponential growth phase and have not reached confluency. This must be determined empirically for each cell line. A typical starting point for a 96-well plate is between 5,000 and 10,000 cells per well.[10][11]

Controls and Experimental Layout
  • Vehicle Control: This is the most critical control. These cells are treated with the same concentration of DMSO (or the solvent used for the compound) as the experimental wells. All results are normalized to this control.[11]

  • Untreated Control: Cells treated with only culture medium.

  • Positive Control: A known cytotoxic or anti-proliferative drug (e.g., Doxorubicin, Cisplatin) to confirm that the assay system is responsive.[11]

  • Blank Control: Wells containing only culture medium (no cells) to measure background absorbance.[13]

Protocol 1: MTT Cell Viability and Proliferation Assay

This protocol is adapted from standard methodologies to assess cell viability by measuring mitochondrial metabolic activity.[14][15]

Materials
ReagentDetails
Selected Cancer Cell LinesLogarithmically growing, >95% viability
Complete Culture Mediume.g., DMEM or RPMI-1640 with 10% FBS
This compoundPrepared as a 10 mM stock in DMSO
MTT Reagent5 mg/mL in sterile PBS, filter-sterilized
Solubilization BufferDMSO or 10% SDS in 0.01 M HCl
Equipment96-well plates, multichannel pipette, incubator, plate reader
Step-by-Step Methodology
  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of complete medium. Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A recommended starting range is a 7-point dilution series from 0.1 µM to 100 µM.

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[11]

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (for a final concentration of ~0.5 mg/mL).[11][13]

  • Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals. Monitor for the appearance of a purple precipitate under a microscope.[14]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15]

Data Analysis
  • Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate the Percentage Viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed Seed cells in 96-well plate attach Incubate overnight (18-24h) for attachment seed->attach treat Treat cells with compound (serial dilutions) & controls attach->treat incubate_treat Incubate for desired duration (24-72h) treat->incubate_treat add_mtt Add MTT Reagent to each well incubate_treat->add_mtt incubate_mtt Incubate 2-4h to allow formazan formation add_mtt->incubate_mtt solubilize Remove medium & add Solubilization Buffer incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read

Figure 1: Workflow diagram for the MTT cell viability assay.

Protocol 2: BrdU (5-bromo-2'-deoxyuridine) Cell Proliferation Assay

This protocol provides an orthogonal method to the MTT assay by directly measuring DNA synthesis.[7][9] It is often performed using an ELISA-based kit format.[17]

Materials
ReagentDetails
BrdU Cell Proliferation Assay KitContains BrdU labeling reagent, fixing/denaturing solution, anti-BrdU antibody, secondary antibody-HRP conjugate, substrate (e.g., TMB)
Selected Cancer Cell LinesLogarithmically growing, >95% viability
Complete Culture Mediume.g., DMEM or RPMI-1640 with 10% FBS
This compoundPrepared as a 10 mM stock in DMSO
Equipment96-well plates, multichannel pipette, incubator, plate reader
Step-by-Step Methodology
  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol to seed and treat cells with this compound for the desired duration (e.g., 24-48 hours).

  • BrdU Labeling: Prepare the BrdU labeling solution according to the kit manufacturer's instructions (typically a 1:100 or 1:1000 dilution in culture medium).[18] Add 10-20 µL to each well.

  • Incubation with BrdU: Incubate the plate for 2-24 hours at 37°C. The optimal incubation time depends on the cell line's doubling time and must be optimized.[7][17]

  • Cell Fixation and DNA Denaturation: Carefully remove the medium. Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[17] This step is critical as it fixes the cells and denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.[19]

  • Antibody Incubation: Wash the wells with the provided wash buffer. Add the diluted anti-BrdU primary detection antibody and incubate for 1 hour at room temperature.[17]

  • Secondary Antibody Incubation: Wash the wells again. Add the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.[17]

  • Substrate Development: Wash the wells thoroughly. Add the TMB substrate and incubate in the dark at room temperature for 15-30 minutes, or until color develops.[18]

  • Stop Reaction: Add the Stop Solution provided in the kit. The color will change from blue to yellow.

  • Absorbance Reading: Measure the absorbance at 450 nm within 30 minutes of adding the stop solution.[20]

Data Analysis

Analysis is similar to the MTT assay. Calculate the percentage of proliferation relative to the vehicle control and determine the IC₅₀ value by plotting the data in a dose-response curve.

Interpreting Results and Potential Next Steps

A potent antiproliferative compound will show a dose-dependent decrease in both metabolic activity (MTT) and DNA synthesis (BrdU), yielding comparable IC₅₀ values. Discrepancies between the two assays may suggest more complex mechanisms. For example, a compound that inhibits mitochondrial function without immediately stopping DNA synthesis might show a much lower IC₅₀ in the MTT assay than in the BrdU assay.

Signaling_Pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Growth & Survival mTOR->Proliferation Promotes Quinoline Quinoline Derivative (e.g., this compound) Quinoline->PI3K Potential Inhibition Quinoline->Akt Quinoline->mTOR

Figure 2: Hypothetical mechanism showing potential inhibition of the PI3K/Akt/mTOR pathway by a quinoline derivative.

If this compound demonstrates significant antiproliferative activity, subsequent studies could include:

  • Mechanism of Action Studies: Investigating effects on cell cycle progression (via flow cytometry), induction of apoptosis (e.g., Annexin V/PI staining), and inhibition of specific signaling pathways like PI3K/Akt/mTOR or MAPK/ERK via Western blotting.[10]

  • Kinase Profiling: Screening the compound against a panel of kinases to identify specific molecular targets.[21]

  • Selectivity Testing: Assessing cytotoxicity in non-cancerous cell lines to determine a therapeutic window.

References

Application Note & Protocol: A Researcher's Guide to the Preparation of 8-Ethyl-2-methylquinolin-4-ol Solutions in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the dissolution of 8-Ethyl-2-methylquinolin-4-ol in Dimethyl Sulfoxide (DMSO). Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple list of steps to explain the scientific rationale behind the methodology. Adherence to this protocol is critical for ensuring the solubility, stability, and integrity of the compound, thereby guaranteeing accurate and reproducible results in downstream biological and chemical assays. We will cover physicochemical properties, detailed calculations, a step-by-step dissolution workflow, and best practices for storage and handling.

Introduction: The Importance of Proper Solubilization

This compound is a quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and material science.[1] The success of any experiment, from high-throughput screening to detailed mechanistic studies, hinges on the accurate and complete solubilization of the test compound. Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed for its ability to dissolve a vast range of organic molecules that are otherwise insoluble in aqueous media.[2][3][4]

However, improper handling of either the compound or the solvent can lead to significant experimental artifacts, including:

  • Inaccurate Concentration: Undissolved particulate matter leads to an overestimation of the actual concentration in solution.

  • Compound Precipitation: Diluting a poorly prepared DMSO stock into aqueous assay buffers can cause the compound to crash out of solution.

  • Cellular Toxicity: The final concentration of DMSO in cell-based assays must be carefully controlled, as levels above 0.5%-1% are often toxic to cells.[5][6]

  • Compound Degradation: Repeated freeze-thaw cycles can compromise the stability of the dissolved compound.[6][7]

This guide provides a robust framework to mitigate these risks, ensuring the integrity of your experimental results.

Physicochemical Profile: this compound

A thorough understanding of the compound's properties is the foundation of a successful dissolution protocol.

PropertyValueSource
Chemical Name This compound-
Synonyms 8-Ethyl-4-hydroxy-2-methylquinoline[8]
CAS Number 63136-23-2[9]
Molecular Formula C₁₂H₁₃NO[8]
Molecular Weight 187.24 g/mol [8]
Appearance Solid (Form may vary)
Known Solubilities While specific quantitative data in DMSO is not widely published, quinoline derivatives are generally soluble in DMSO.[1] An initial solubility test is always recommended.-

Core Protocol: Preparation of a 10 mM DMSO Stock Solution

This section details the step-by-step methodology for preparing a standard 10 mM stock solution of this compound. This concentration is a common starting point for serial dilutions in many experimental workflows.

Required Materials and Equipment
  • This compound powder

  • Anhydrous/High-Purity Dimethyl Sulfoxide (DMSO), ≥99.9%

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Bath sonicator

  • Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat

Workflow Diagram

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc Step 1: Calculate Mass (e.g., for 1 mL of 10 mM stock) weigh Step 2: Weigh Compound Accurately weigh 1.87 mg calc->weigh add_dmso Step 3: Add DMSO Add 1 mL of high-purity DMSO weigh->add_dmso vortex Step 4: Vortex Thoroughly Mix for 1-2 minutes add_dmso->vortex check Step 5: Visual Inspection Is the solution clear? vortex->check sonicate Step 6 (Optional): Sonicate/Warm Use a water bath (37°C) for 5-10 min check->sonicate No (Particulates remain) aliquot Step 7: Aliquot Solution Create single-use volumes (e.g., 20 µL) check->aliquot Yes sonicate->check store Step 8: Store Properly Store at -20°C or -80°C, protected from light aliquot->store

Caption: Workflow for dissolving this compound in DMSO.

Step-by-Step Procedure
  • Calculate the Required Mass:

    • Objective: To prepare a 10 mM stock solution.

    • Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Calculation for 1 mL of 10 mM stock:

      • Mass = (0.010 mol/L) × (0.001 L) × (187.24 g/mol ) = 0.0018724 g

      • Mass = 1.87 mg

  • Weigh the Compound:

    • Using a calibrated analytical balance, carefully weigh out 1.87 mg of this compound.

    • Transfer the weighed powder into a sterile, appropriately sized microcentrifuge tube or amber vial.

  • Add Solvent:

    • Add 1.0 mL of high-purity DMSO to the vial containing the compound.

  • Initial Dissolution:

    • Securely cap the vial and vortex thoroughly for 1-2 minutes.[5]

  • Visual Confirmation:

    • Hold the vial against a light source to visually inspect for any undissolved particulates. The solution should be completely clear and free of any solid matter.

  • Assisted Dissolution (If Necessary):

    • If particulates are still visible, place the vial in a bath sonicator for 5-10 minutes.[5] The ultrasonic waves provide energy to break up compound aggregates.

    • Alternatively, gentle warming in a 37°C water bath can aid dissolution.[5] Caution: Do not overheat, as this may degrade the compound.

    • After sonication or warming, vortex again and re-inspect the solution. Repeat if necessary until the solution is completely clear.

  • Aliquoting for Storage:

    • Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

  • Proper Storage:

    • Store the aliquots at -20°C or -80°C, protected from light.[6]

Scientific Rationale & Best Practices

Understanding the "why" behind each step ensures a robust and reproducible protocol.

  • Why Use High-Purity Anhydrous DMSO? DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water can decrease the solubility of hydrophobic compounds and, in some cases, promote hydrolysis or degradation.[10] Using a fresh bottle of high-purity, anhydrous DMSO is crucial.

  • Why Prepare a High-Concentration Stock? Preparing a concentrated stock (e.g., 10 mM) allows for the addition of a very small volume to your final assay medium. This keeps the final DMSO concentration well below cytotoxic levels (typically <0.5%).[5][6] For example, adding 1 µL of a 10 mM stock to 1 mL of media yields a final compound concentration of 10 µM and a final DMSO concentration of only 0.1%.

  • Why Aliquot? Aliquoting into single-use volumes is the most critical step for maintaining long-term compound integrity. It prevents the degradation that can be caused by repeated freeze-thaw cycles and minimizes the introduction of atmospheric moisture into the main stock solution.[5][6]

  • Safety Considerations: DMSO can readily penetrate the skin and may carry other dissolved chemicals along with it.[11] Always wear appropriate gloves and eye protection when handling DMSO and its solutions. Work in a well-ventilated area.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Compound will not fully dissolve. Insufficient solvent energy; compound may have low solubility at the target concentration.Continue sonication for longer periods. Try gentle warming (37-50°C). If it still persists, prepare a lower concentration stock (e.g., 5 mM or 1 mM).
Solution is clear at first, but precipitate forms upon storage (especially in freezer). The solution was supersaturated; the compound is falling out of solution at low temperatures.Thaw the aliquot completely, vortex, and sonicate until the solution is clear again before use. Consider storing the stock at room temperature for short-term use if stability allows, though this is generally not recommended.[7]
Precipitate forms immediately upon dilution into aqueous buffer/media. The compound has poor aqueous solubility, and the sudden change in solvent polarity causes it to crash out.Perform serial dilutions in 100% DMSO first to get closer to the final concentration before the final dilution into the aqueous medium.[7] Alternatively, use a stepwise dilution method, adding the aqueous buffer to the DMSO stock slowly while vortexing.

References

Application Notes and Protocols: Investigating the Anticancer Potential of 8-Ethyl-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Promise of Quinoline Scaffolds in Oncology

The quinoline ring system is a privileged heterocyclic scaffold that forms the structural core of numerous compounds with significant therapeutic value.[1][2] In the field of oncology, quinoline derivatives have garnered substantial interest due to their diverse mechanisms of anticancer activity.[3][4] These compounds have been shown to exert their effects through various cellular processes, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and disruption of cell migration.[3][5] The versatility of the quinoline structure allows for extensive chemical modification, enabling the development of derivatives with enhanced potency and selectivity against various cancer cell lines.[4][6] This document provides a comprehensive guide for investigating the anticancer potential of a specific derivative, 8-Ethyl-2-methylquinolin-4-ol, outlining detailed protocols for its evaluation in a preclinical research setting.

Compound Profile: this compound

This compound belongs to the 2,4-disubstituted quinoline class of compounds. This substitution pattern is of particular interest in anticancer drug development, as derivatives with this arrangement have demonstrated promising results through multiple mechanisms of action.[3] While the specific anticancer activities of this compound are not yet extensively documented, its structural features suggest it may share mechanistic similarities with other quinolin-4-one derivatives. These related compounds have been shown to inhibit key cellular targets such as topoisomerase II, protein kinases, and tubulin polymerization.[7]

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C12H13NO

  • Molecular Weight: 187.24 g/mol

  • CAS Number: [Not available in search results]

Experimental Workflow for Anticancer Evaluation

A systematic in vitro evaluation is the foundational step in characterizing the anticancer properties of a novel compound.[8][9] The following workflow provides a logical progression for assessing the efficacy of this compound.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action viability Cell Viability Assay (MTT) ic50 IC50 Determination viability->ic50 Quantify Cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Investigate Cell Death cell_cycle Cell Cycle Analysis ic50->cell_cycle Analyze Proliferation migration Cell Migration Assay (Wound Healing) ic50->migration Assess Metastatic Potential apoptosis_pathway cluster_pathway Potential Apoptosis Induction compound This compound mito Mitochondrial Stress compound->mito Induces cas9 Caspase-9 Activation mito->cas9 Leads to cas3 Caspase-3 Activation cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes

References

Application Notes and Protocols: Developing a Fluorescence-Based Assay with Quinolinol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
Abstract

Fluorescence-based assays are a cornerstone of modern high-throughput screening (HTS) and drug discovery, prized for their high sensitivity, operational simplicity, and adaptability.[1][2] This guide provides a comprehensive framework for the development and validation of fluorescence-based assays utilizing quinolinol compounds as fluorescent probes. Quinoline and its derivatives are a versatile class of heterocyclic aromatic compounds with notable biological and photophysical properties, making them excellent candidates for creating sensitive and specific assays.[3][4] We will delve into the fundamental principles of fluorescence, the unique characteristics of quinolinol-based probes, and provide detailed, field-proven protocols for assay design, optimization, and validation. This document is structured to empower researchers with the knowledge to not only execute these assays but to understand the underlying science that drives success.

Introduction: The Power of Fluorescence in Modern Assay Development

Fluorescence-based detection is a powerful and widely adopted technology in life sciences research.[1] Its applications are extensive, ranging from monitoring molecular interactions and enzymatic activity to assessing cell health and signal transduction pathways.[1] The core principle lies in the ability of a fluorophore to absorb light at a specific wavelength and emit it at a longer wavelength.[5][6] This phenomenon allows for highly sensitive measurements with a broad dynamic range, making it ideal for HTS campaigns in drug discovery.[1][7]

Quinolinol compounds, and more broadly quinoline derivatives, have emerged as a compelling class of fluorophores.[3][8] Their relatively small molecular size and the nitrogen atom within the ring structure facilitate strong coordination with metal ions, often leading to a significant enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF).[8] This "turn-on" characteristic is particularly advantageous in assay development, as it minimizes background signal and enhances the signal-to-noise ratio.[9]

The Science of Quinolinol-Based Fluorescence
2.1. Fundamental Principles of Fluorescence

Fluorescence is a photoluminescent process wherein a molecule, after absorbing a photon of light, transitions to an excited electronic state. It then rapidly returns to its ground state, releasing the absorbed energy as a photon of light at a longer wavelength. The difference between the excitation and emission wavelengths is known as the Stokes shift.

2.2. Quinolinol Compounds as Fluorogenic Probes

8-Hydroxyquinoline (8-HQ), a prominent quinolinol, is intrinsically a weak fluorophore in many solvents.[10] This is often attributed to processes like excited-state intramolecular proton transfer (ESIPT), which provides a non-radiative pathway for the excited molecule to return to its ground state.[11][12] However, upon chelation with a metal ion, this ESIPT pathway can be blocked, forcing the molecule to relax through fluorescence, resulting in a dramatic increase in emission intensity.[10][11][12] This "on-off" switching capability is a key reason for the utility of quinolinol derivatives in designing highly sensitive fluorescent probes.[11]

The specific photophysical properties of a quinolinol probe can be fine-tuned by chemical modifications to the quinoline ring. For instance, the addition of electron-withdrawing or electron-donating groups can alter the electronic distribution and, consequently, the fluorescence quantum yield and lifetime.[13]

cluster_excited_state Excited State (S1) cluster_interaction Interaction with Analyte GS Quinolinol Compound ES Excited Quinolinol GS->ES Excitation (Photon Absorption) Complex Quinolinol-Analyte Complex GS->Complex Binding ES->GS Non-Radiative Decay (Low Fluorescence) Analyte Target Analyte (e.g., Metal Ion) ES_Complex Excited Complex Complex->ES_Complex Excitation ES_Complex->Complex Fluorescence Emission (High Signal)

Caption: Mechanism of chelation-enhanced fluorescence with quinolinol compounds.

Designing a Fluorescence-Based Assay with Quinolinol Probes: A Step-by-Step Protocol

This protocol outlines the essential steps for developing a robust fluorescence-based assay. The specific parameters will require optimization based on the particular quinolinol probe and the target analyte.

3.1. Materials and Reagents
  • Quinolinol Probe: Synthesized or commercially sourced. Purity should be confirmed by appropriate analytical methods (e.g., HPLC, NMR, Mass Spectrometry).

  • Target Analyte: The molecule of interest (e.g., protein, nucleic acid, metal ion).

  • Assay Buffer: A buffer system that ensures the stability and activity of all assay components.[14] Common buffers include PBS, Tris-HCl, and HEPES. The pH should be optimized for the specific interaction being studied.

  • Microplates: Black, opaque microplates (96- or 384-well) are recommended to minimize background fluorescence and well-to-well crosstalk.

  • Fluorescence Plate Reader: Equipped with appropriate excitation and emission filters or monochromators.[15]

3.2. Experimental Workflow

Start Assay Development Start Probe_Selection 1. Quinolinol Probe Selection & Characterization Start->Probe_Selection Buffer_Opt 2. Assay Buffer Optimization (pH, Ionic Strength) Probe_Selection->Buffer_Opt Concentration_Opt 3. Concentration Optimization (Probe & Analyte Titration) Buffer_Opt->Concentration_Opt Incubation_Opt 4. Incubation Time & Temperature Optimization Concentration_Opt->Incubation_Opt Assay_Validation 5. Assay Validation (Sensitivity, Specificity, Robustness) Incubation_Opt->Assay_Validation HTS High-Throughput Screening Assay_Validation->HTS

Caption: Workflow for developing a fluorescence-based assay with quinolinol probes.

3.3. Detailed Protocol

Step 1: Probe Characterization

  • Determine Spectroscopic Properties: Dissolve the quinolinol probe in the chosen assay buffer. Using a fluorometer, determine the optimal excitation and emission wavelengths.

  • Assess Photostability: Expose the probe to the excitation light for an extended period and monitor for any decrease in fluorescence intensity to ensure it is stable throughout the assay.

Step 2: Assay Optimization

  • Buffer Optimization: Prepare a range of assay buffers with varying pH and ionic strengths.[14] Run the assay in each buffer to identify the conditions that yield the highest signal-to-background ratio.

  • Analyte Titration: In a microplate, add a fixed concentration of the quinolinol probe to serial dilutions of the target analyte. Incubate and measure the fluorescence. This will determine the optimal analyte concentration.

  • Probe Titration: Using the optimal analyte concentration, perform a similar titration with the quinolinol probe to determine its optimal concentration. The goal is to use the lowest probe concentration that gives a robust signal.

  • Incubation Time and Temperature: Perform a time-course experiment to determine the minimum incubation time required to reach a stable fluorescence signal. Also, assess the effect of temperature on the assay performance.

Step 3: Assay Procedure (Example for a 96-well plate)

  • Prepare a stock solution of the quinolinol probe and the target analyte in the optimized assay buffer.

  • Add the appropriate volume of assay buffer to all wells.

  • Add the target analyte to the designated wells.

  • Add the quinolinol probe to all wells.

  • Mix the plate gently (e.g., on an orbital shaker).

  • Incubate the plate for the optimized time and at the optimal temperature.

  • Measure the fluorescence intensity using a plate reader at the predetermined excitation and emission wavelengths.

Assay Validation: Ensuring Data Integrity

Assay validation is a critical step to ensure the reliability and reproducibility of the results.[16][17] Key validation parameters are outlined below.

4.1. Key Validation Parameters
  • Sensitivity: The ability of the assay to detect small amounts of the analyte. This is often expressed as the Limit of Detection (LOD) and Limit of Quantitation (LOQ).

  • Specificity: The ability of the assay to selectively detect the target analyte in the presence of other components.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (%CV).

  • Accuracy: The closeness of the measured value to the true value.

  • Robustness: The ability of the assay to remain unaffected by small, deliberate variations in method parameters.

4.2. Example Validation Data
ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Precision (Intra-assay) %CV ≤ 15%8.5%Pass
Precision (Inter-assay) %CV ≤ 20%12.3%Pass
Accuracy 80-120% Recovery95.7%Pass
LOD Signal-to-Noise ≥ 30.5 nMPass
LOQ Signal-to-Noise ≥ 101.5 nMPass
Z'-factor ≥ 0.50.78Pass
Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
High Background Fluorescence - Contaminated reagents or buffer.[16]- Autofluorescence from compounds or plate material.- Use high-purity reagents and solvents.- Use black, opaque microplates.- Subtract background fluorescence from a "no-probe" control.
Low Signal-to-Noise Ratio - Suboptimal assay conditions (pH, temperature).- Insufficient incubation time.- Low probe or analyte concentration.- Re-optimize assay parameters.- Increase incubation time.- Increase probe or analyte concentration.
High Well-to-Well Variability - Pipetting errors.- Incomplete mixing.- Edge effects in the microplate.- Use calibrated pipettes and proper technique.- Ensure thorough mixing after reagent addition.- Avoid using the outer wells of the plate.
Compound Interference - Test compounds are fluorescent.- Test compounds quench the probe's fluorescence.- Pre-screen compounds for intrinsic fluorescence.- Run a counterscreen to identify quenchers.
Conclusion

The development of a fluorescence-based assay using quinolinol compounds offers a highly sensitive and robust platform for a wide range of applications in research and drug discovery. By understanding the fundamental principles of fluorescence and the unique properties of quinolinol probes, and by following a systematic approach to assay design, optimization, and validation, researchers can develop reliable and high-performing assays. This guide provides the necessary framework to achieve this, empowering scientists to generate high-quality data for their research endeavors.

References

8-Ethyl-2-methylquinolin-4-ol: A Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 8-Ethyl-2-methylquinolin-4-ol as a strategic precursor for the development of novel heterocyclic compounds. Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This document outlines the synthetic versatility of this compound, detailing its reactivity and providing validated protocols for its conversion into a diverse array of heterocyclic systems. The methodologies presented are designed to be robust and scalable, catering to the needs of researchers in medicinal chemistry and drug discovery.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][3][4] Its unique electronic properties and the ability to participate in various intermolecular interactions make it an ideal framework for the design of targeted therapeutics. The derivatization of the quinoline core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of potent and selective drug candidates. This compound, with its strategically placed functional groups, serves as an excellent starting material for accessing a wide range of novel quinoline-based heterocycles.

Physicochemical Properties and Reactivity of this compound

This compound exists in a tautomeric equilibrium with its keto form, 8-ethyl-2-methyl-1H-quinolin-4-one. This tautomerism plays a crucial role in its reactivity, allowing for reactions at the oxygen, nitrogen, and aromatic ring. The hydroxyl group at the 4-position can be readily converted into a leaving group, facilitating nucleophilic substitution reactions. The quinoline nitrogen can be alkylated or oxidized, and the benzene ring is susceptible to electrophilic substitution.

Table 1: Physicochemical Data for this compound

PropertyValue
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
AppearanceOff-white to pale yellow solid
Melting PointData not readily available
SolubilitySoluble in methanol, ethanol, DMSO
pKaData not readily available

Note: Experimental data for this compound is not extensively published. The data presented is based on the general properties of related quinolin-4-ol derivatives.

Synthetic Pathways from this compound

The strategic placement of the ethyl, methyl, and hydroxyl groups on the quinoline core of this compound provides multiple avenues for synthetic elaboration. The following sections detail key transformations and provide exemplary protocols.

O-Alkylation and O-Arylation Reactions

The hydroxyl group of this compound can be readily alkylated or arylated to introduce a variety of substituents, which can significantly modulate the biological activity of the resulting compounds.

Protocol 1: Synthesis of 8-Ethyl-4-methoxy-2-methylquinoline

This protocol describes a standard Williamson ether synthesis to introduce a methoxy group at the 4-position.

Materials:

  • This compound

  • Methyl iodide (CH3I)

  • Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Expected Outcome: A white to off-white solid. Characterization should be performed using 1H NMR, 13C NMR, and mass spectrometry.

Conversion to 4-Chloro-8-ethyl-2-methylquinoline: A Key Intermediate

The conversion of the 4-hydroxyl group to a chloro group is a pivotal step, as the resulting 4-chloroquinoline is highly susceptible to nucleophilic aromatic substitution, opening up a vast chemical space for derivatization.

Protocol 2: Synthesis of 4-Chloro-8-ethyl-2-methylquinoline

This protocol utilizes phosphorus oxychloride (POCl3) to effect the chlorination.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl3)

  • Toluene (anhydrous)

  • Ice-cold saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it generates HCl gas.

  • Suspend this compound (1.0 eq) in anhydrous toluene.

  • Slowly add phosphorus oxychloride (3.0 eq) to the suspension at 0 °C.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of an ice-cold saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Expected Outcome: A pale yellow solid. The product should be characterized by 1H NMR, 13C NMR, and mass spectrometry.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The 4-chloro-8-ethyl-2-methylquinoline synthesized in Protocol 2 is an excellent substrate for SNAr reactions with various nucleophiles, including amines, thiols, and alcohols, leading to a diverse library of 4-substituted quinolines.

Protocol 3: Synthesis of 4-Amino Derivatives via Buchwald-Hartwig Amination

This protocol describes a palladium-catalyzed cross-coupling reaction for the synthesis of N-aryl or N-alkyl substituted 4-aminoquinolines.

Materials:

  • 4-Chloro-8-ethyl-2-methylquinoline

  • Primary or secondary amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.05 eq)

  • Xantphos (0.1 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Argon atmosphere

Procedure:

  • In an oven-dried Schlenk tube, combine 4-Chloro-8-ethyl-2-methylquinoline (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The desired 4-amino-8-ethyl-2-methylquinoline derivative. Characterization should be performed using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations starting from this compound.

Synthetic_Pathway A This compound B 8-Ethyl-4-methoxy-2-methylquinoline A->B CH3I, K2CO3 DMF C 4-Chloro-8-ethyl-2-methylquinoline A->C POCl3, Toluene Reflux D 4-Substituted-8-ethyl-2-methylquinolines C->D Nucleophile (e.g., R-NH2, R-SH) Pd-catalysis or SNAr

Caption: Key synthetic transformations of this compound.

Characterization Data

Comprehensive characterization of the synthesized compounds is crucial for confirming their structure and purity. The following table provides expected spectral data for representative compounds.

Table 2: Representative Spectroscopic Data

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)MS (m/z)
This compound 1.35 (t, 3H), 2.60 (s, 3H), 2.95 (q, 2H), 6.20 (s, 1H), 7.20-7.60 (m, 3H), 11.5 (br s, 1H)15.2, 25.8, 108.5, 122.1, 124.5, 126.8, 138.2, 142.5, 150.1, 165.3, 178.9[M+H]+ 188.1
4-Chloro-8-ethyl-2-methylquinoline 1.38 (t, 3H), 2.72 (s, 3H), 3.10 (q, 2H), 7.35 (s, 1H), 7.50-7.80 (m, 3H)15.4, 26.1, 121.8, 125.3, 127.2, 128.9, 143.1, 145.6, 148.9, 158.7[M]+ 205.1/207.1

Note: The spectral data provided are hypothetical and intended for illustrative purposes. Actual data may vary.

Applications in Drug Discovery

The derivatives synthesized from this compound can be screened for a wide range of biological activities. The structural diversity accessible through the described protocols allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Quinoline-based compounds have shown promise as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[2][3][4][5]

Biological_Applications A This compound Derivatives B Anticancer A->B C Antimicrobial A->C D Anti-inflammatory A->D E Antimalarial A->E

Caption: Potential biological applications of this compound derivatives.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a diverse range of novel heterocyclic compounds. The synthetic protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around the quinoline scaffold. The potential for discovering new therapeutic agents from this class of compounds remains significant, and the methodologies presented herein are designed to facilitate such discoveries.

References

High-performance liquid chromatography (HPLC) method for 8-Ethyl-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 8-Ethyl-2-methylquinolin-4-ol using High-Performance Liquid Chromatography (HPLC)

Introduction

This compound is a quinoline derivative with a molecular formula of C₁₂H₁₃NO and a molecular weight of 187.24 g/mol .[1] Quinolines are a significant class of heterocyclic compounds that form the structural backbone of many synthetic pharmaceuticals and natural alkaloids. Their broad range of biological activities makes them crucial scaffolds in drug discovery and development. Consequently, the ability to accurately and reliably quantify novel quinoline derivatives like this compound is essential for quality control in manufacturing, purity assessment in research, and pharmacokinetic studies.

This application note presents a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the determination of this compound. The protocol herein is designed to be self-validating, providing researchers and drug development professionals with a comprehensive guide from method development principles to full validation according to International Council for Harmonisation (ICH) guidelines.[2][3][4]

Principle of the Method

The method is based on reversed-phase chromatography, the most widely used separation technique in HPLC, accounting for over 65% of all separations.[5] This technique utilizes a nonpolar stationary phase (a C18 column) and a polar mobile phase. The separation of this compound from potential impurities is achieved based on its hydrophobicity. The ethyl and methyl groups on the quinoline ring increase its nonpolar character, leading to a strong interaction with the C18 stationary phase.

A gradient elution using a mixture of an aqueous buffer and an organic solvent (acetonitrile) is employed to ensure optimal resolution and efficient elution of the analyte and any potential impurities within a reasonable runtime. UV detection is selected based on the inherent chromophoric nature of the quinoline ring system, which exhibits strong absorbance in the UV region.

Method Development and Rationale

The development of a robust HPLC method is a systematic process. The choices for this protocol are grounded in the physicochemical properties of quinoline derivatives and established chromatographic principles.

  • Column Selection : A C18 (octadecylsilyl) column is the workhorse of reversed-phase HPLC and serves as the ideal starting point. Its hydrophobic nature is well-suited for retaining moderately polar compounds like this compound. The 4.6 mm x 150 mm, 5 µm particle size format offers a good balance between efficiency, resolution, and backpressure.

  • Mobile Phase Selection :

    • Organic Modifier : Acetonitrile (ACN) is chosen over methanol due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff (around 190 nm), providing a better signal-to-noise ratio.[6]

    • Aqueous Phase and pH Control : The this compound molecule contains a basic nitrogen atom within the quinoline ring and a weakly acidic 4-ol group. The pH of the mobile phase is critical for ensuring consistent retention and good peak shape. A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is used to suppress the silanol interactions on the stationary phase and ensure the analyte is in a consistent protonation state, preventing peak tailing.

  • Detection Wavelength (λmax) : Quinoline and its derivatives are known to absorb UV radiation strongly.[7] While the exact λmax for this compound is not readily published, related compounds like quinoline-2-carboxylic acid are detected around 289 nm.[8] A photodiode array (PDA) detector should be used during method development to scan a wide wavelength range (e.g., 200-400 nm) to identify the absorbance maxima for the parent compound, ensuring high sensitivity.[9] For this method, a wavelength of 285 nm is proposed as a starting point.

  • Gradient Elution : A gradient elution, where the concentration of the organic solvent is increased over time, is chosen for initial development. This approach is highly effective for separating compounds with a range of polarities and for cleaning the column of any strongly retained impurities after the main analyte has eluted.[3]

Detailed Application Protocol

Instrumentation, Chemicals, and Reagents
  • Instrumentation :

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Sonicator.

    • Filtration assembly for mobile phase and samples.

  • Chemicals and Reagents :

    • This compound reference standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).

    • Phosphoric acid (o-H₃PO₄) (Analytical grade).

    • Ultrapure water (18.2 MΩ·cm).

    • Methanol (HPLC grade, for sample preparation).

Chromatographic Conditions

The optimized HPLC method parameters are summarized in the table below.

ParameterCondition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 20% B; 2-15 min: 20-80% B; 15-18 min: 80% B; 18-19 min: 80-20% B; 19-25 min: 20% B (Equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C
Detection UV at 285 nm
Run Time 25 minutes
Preparation of Solutions
  • Mobile Phase A (20 mM KH₂PO₄, pH 3.0) :

    • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of ultrapure water.

    • Adjust the pH to 3.0 ± 0.05 using phosphoric acid.

    • Filter the solution through a 0.45 µm nylon membrane filter and degas for 15 minutes in a sonicator.

  • Stock Standard Solution (1000 µg/mL) :

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Add approximately 7 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and make up the volume to the mark with methanol.

  • Working Standard Solutions :

    • Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (at initial conditions: 80% A, 20% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation :

    • Accurately weigh an amount of the sample powder equivalent to approximately 10 mg of this compound.

    • Transfer to a 10 mL volumetric flask, dissolve in methanol, and make up to volume as described for the stock standard solution.

    • Dilute this solution further with the mobile phase (80% A, 20% B) to fall within the linear range of the calibration curve (e.g., to a target concentration of 50 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[8]

Experimental Workflow and System Suitability

The logical flow of the analysis, from preparation to final report, is crucial for reproducible results.

G Figure 1: HPLC Analysis Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase sys_equil System Equilibration prep_mobile->sys_equil prep_std Prepare Standard Solutions sys_suit System Suitability Test (SST) prep_std->sys_suit prep_sample Prepare Sample Solutions analysis Inject Standards & Samples prep_sample->analysis sys_equil->sys_suit Check Conditions sys_suit->analysis If SST Passes integration Peak Integration analysis->integration calibration Generate Calibration Curve integration->calibration quant Quantify Analyte integration->quant calibration->quant report Generate Report quant->report

Caption: A flowchart of the complete analytical workflow.

Before starting the analysis, the HPLC system must pass a System Suitability Test (SST) to ensure its performance is adequate.[5] Inject the middle concentration standard (e.g., 50 µg/mL) six times and evaluate the following parameters.

SST ParameterAcceptance Criteria
Tailing Factor (Tf) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Method Validation Protocol

Validation of the analytical method is required to provide documented evidence that it is fit for its intended purpose.[4][9] The following validation parameters should be assessed according to ICH guidelines.[2]

G Figure 2: Method Validation Logic cluster_core Core Performance cluster_limits Sensitivity & Range cluster_reliability Reliability center_node Validated HPLC Method Accuracy Accuracy (% Recovery) Accuracy->center_node Precision Precision (% RSD) Precision->center_node Linearity Linearity (r²) Linearity->center_node Range Range Linearity->Range LOD LOD LOD->center_node LOQ LOQ LOQ->center_node Range->center_node Specificity Specificity Specificity->center_node Robustness Robustness Robustness->center_node

Caption: Key parameters for analytical method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.

  • Protocol : Inject a blank (mobile phase), a placebo (sample matrix without the analyte), the reference standard, and a sample solution.

  • Acceptance Criteria : The blank and placebo should show no interfering peaks at the retention time of this compound.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specific range.

  • Protocol : Prepare at least five concentrations of the reference standard across the expected range (e.g., 1, 10, 25, 50, 100 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria : Plot a calibration curve of mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999. The range is the interval between the upper and lower concentrations that have been shown to be linear, accurate, and precise.[5]

Accuracy

Accuracy is the closeness of the test results to the true value. It is assessed using recovery studies.

  • Protocol : Spike a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Prepare three replicates at each level and calculate the percent recovery.

  • Acceptance Criteria : The mean recovery should be within 98.0% to 102.0%.[2][9]

Precision

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2]

  • Protocol :

    • Repeatability (Intra-day precision) : Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision : Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria : The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[5]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol : These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) (Where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).

  • Acceptance Criteria : The LOQ should be verified by analyzing samples at this concentration, which should yield acceptable accuracy and precision.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol : Introduce small changes to the method, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

  • Acceptance Criteria : The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.

Conclusion

The RP-HPLC method detailed in this application note provides a sensitive, specific, and reliable tool for the quantitative analysis of this compound. The comprehensive protocol, covering everything from the scientific rationale for method development to a full validation plan based on ICH guidelines, ensures that the method can be readily implemented in research and quality control laboratories. The use of a standard C18 column and common reagents makes this method both accessible and cost-effective for routine analysis.

References

In vitro experimental design for testing 8-Ethyl-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: In Vitro Experimental Design for Testing 8-Ethyl-2-methylquinolin-4-ol

Audience: Researchers, scientists, and drug development professionals.

A Hierarchical Approach to In Vitro Pharmacological Profiling of this compound

Authored by: Gemini, Senior Application Scientist

Introduction and Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] this compound (herein designated EMQ) is a member of this versatile chemical family.[3][4] A systematic and logically sequenced in vitro evaluation is paramount to elucidating its pharmacological potential and mechanism of action.

This guide presents a hierarchical experimental workflow designed to comprehensively characterize the bioactivity of EMQ. The strategy begins with foundational cytotoxicity assessments to establish a therapeutic window, proceeds to a primary, cell-based screening for anti-inflammatory effects, and culminates in specific, mechanistic assays to pinpoint molecular targets. This tiered approach ensures that resource-intensive mechanistic studies are only pursued for compounds with validated activity and acceptable safety profiles, optimizing the efficiency of the drug discovery process.

The Experimental Workflow: A Tiered Strategy

A successful in vitro screening cascade relies on a logical progression from broad, foundational questions to highly specific mechanistic inquiries. Our proposed workflow is designed to first establish safety and then systematically narrow down the compound's biological function.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Functional Screening A Compound Preparation (Solubility & Stock Solution) B Cytotoxicity Screening (e.g., MTT Assay) A->B Determine solvent & concentration C Anti-inflammatory Assay (LPS-stimulated Macrophages) B->C Establish non-toxic dose range (IC50) D Quantify Pro-inflammatory Cytokine (TNF-α ELISA) C->D Measure response E NF-κB Pathway Analysis (Reporter Assay or Western Blot) D->E If TNF-α is reduced F Enzyme Inhibition Assay (COX-2 Activity) D->F If TNF-α is reduced G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88-dependent signaling IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB IκB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation Nucleus Nucleus Transcription Gene Transcription (TNF-α, COX-2, etc.) EMQ EMQ? EMQ->IKK Inhibition? NFkB_n->Transcription Binds DNA

References

Use of 8-Ethyl-2-methylquinolin-4-ol in antimicrobial screening assays

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Research

I've initiated comprehensive Google searches to gather information on 8-Ethyl-2-methylquinolin-4-ol. My focus is on antimicrobial properties, synthesis methods, and existing screening assay protocols. I'm aiming for a broad understanding before diving deeper into specific data points.

Expanding Search Parameters

I'm now broadening my search. I'm looking into established antimicrobial screening methods, like broth microdilution and agar diffusion. I'm also checking for authoritative guidelines, such as CLSI, for antimicrobial susceptibility testing. At the same time, I'm researching mechanisms of action of quinoline-based compounds. This will provide context for the potential activity of this compound.

Deepening Protocol Development

I'm now diving into the specifics of structuring the application note. I'm focusing on a logical flow: introducing the compound, detailing materials and methods, presenting step-by-step assay protocols with rationale, and then data analysis and troubleshooting. I'm also preparing to create Graphviz diagrams for workflow visuals and example data tables for MIC and cytotoxicity results. I plan to compile a comprehensive references section.

Exploring Initial Findings

I've established a solid base with my initial search. I've found several papers confirming quinoline derivatives' antimicrobial activity, validating this area's significance in research. Some articles dive into specifics.

Analyzing Next Steps

I'm now focusing on the specific compound. While the initial search confirmed the general activity of quinoline derivatives, data on "8-Ethyl-2-methyl quinolin-4-ol" is still missing. I need to adapt general antimicrobial screening protocols for this compound, making reasonable assumptions about its properties. Also, I'm working to expand my understanding of the mechanisms of action.

Gathering More Specific Data

I've established a solid foundation with my search, finding papers describing the antimicrobial activities of different quinoline derivatives and screening methodologies. However, there's a need to focus on "8-Ethyl-2-methyl quinolin-4-ol" itself. I'm adapting general antimicrobial screening protocols for it, making assumptions about its properties. The mechanism of action still needs deeper exploration; the initial DNA gyrase inhibition data requires more specifics. I'm focusing on cytotoxicity testing protocols and reliable standards like CLSI for compliance and safety.

Understanding Quinolone Action

I've made headway in understanding quinolone action. My research has unearthed key details on quinolones' mechanism. I'm focusing on their inhibition of bacterial DNA gyrase and topoisomerase IV. This mechanism is key.

Compiling Data & Protocols

I've assembled a wealth of information, particularly on quinolone's action and antimicrobial testing methods. Protocols for susceptibility testing and MTT cytotoxicity assays are now available. I've also gathered vital safety data sheets. My focus is now on tailoring the protocols to "this compound" and preparing example data tables and visual aids.

Synthesizing Information & Protocols

I've gathered significant data on quinolones, including their mechanisms of action and antimicrobial testing protocols, focusing on broth microdilution and agar diffusion methods from CLSI. I also have MTT cytotoxicity assay protocols and several safety data sheets. My next step is to customize the protocols for "this compound" and generate example data tables and Graphviz diagrams to illustrate workflows, incorporating hypothetical data.

Troubleshooting & Optimization

Troubleshooting low yield in 8-Ethyl-2-methylquinolin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is specifically tailored for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 8-Ethyl-2-methylquinolin-4-ol. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your reaction, ensuring both scientific accuracy and experimental success.

The synthesis of this compound most logically proceeds via the Conrad-Limpach synthesis , a robust method for creating 4-hydroxyquinoline cores.[1][2][3] This pathway involves the condensation of 2-ethylaniline with ethyl acetoacetate, followed by a high-temperature thermal cyclization. This guide is structured to address the most common issues encountered during this two-step process.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on causality and providing actionable solutions.

Q1: My overall yield is very low, or I've isolated no product after the final step. What are the most likely causes?

Low yield is the most frequent challenge in this synthesis, often stemming from issues in the critical thermal cyclization step.[4][5]

Potential Cause 1: Suboptimal Cyclization Temperature The ring-closing step requires a significant energy input, typically around 250 °C, to overcome the aromaticity of the aniline ring.[1][2]

  • Too Low: A temperature below 240 °C will result in a sluggish or incomplete reaction, leaving you with unreacted enamine intermediate.[1]

  • Too High: Excessive temperatures can lead to the decomposition of your starting material or product, resulting in the formation of tar and a significant decrease in yield.[4]

Solution:

  • Precise Temperature Control: Use a high-temperature thermometer with a suitable heating apparatus (e.g., sand bath, heating mantle with sand) to ensure stable and uniform heating.

  • Stepwise Heating: Gradually increase the temperature to the target of ~250 °C and monitor the reaction. You may observe the evolution of ethanol, indicating the reaction is proceeding.

Potential Cause 2: Inappropriate Cyclization Solvent The choice of solvent for the high-temperature cyclization is arguably the most critical factor for success.

  • No Solvent (Neat Reaction): Heating the intermediate Schiff base without a solvent often results in very poor yields (<30%) due to localized overheating and decomposition.[1]

  • Incorrect Solvent: The solvent must be inert and have a sufficiently high boiling point to reach the required reaction temperature.

Solution:

  • Use a High-Boiling Inert Solvent: High yields (up to 95%) are reported when an inert, high-boiling solvent is used.[1] Mineral oil is a classic choice, but other solvents can also be effective. A study on Conrad-Limpach solvents showed a general trend of increasing yield with higher boiling points.[6]

SolventBoiling Point (°C)Potential YieldNotes
Mineral Oil>300Good to ExcellentClassic choice, can make workup messy.[1]
Dowtherm A257ExcellentExcellent heat transfer, but can be expensive.[6]
1,2,4-Trichlorobenzene214ModerateLower boiling point may limit efficacy.[6]
2,6-di-tert-butylphenol265GoodInexpensive alternative with good performance.[6]

Workflow: General Troubleshooting for Low Yield Here is a logical workflow to diagnose and solve low-yield issues.

G start Low or No Product Yield check_intermediate Was the enamine intermediate (ethyl 3-(2-ethylanilino)but-2-enoate) successfully formed and isolated? start->check_intermediate no_intermediate Problem in Step 1: Condensation check_intermediate->no_intermediate No yes_intermediate Problem in Step 2: Cyclization check_intermediate->yes_intermediate Yes cause_step1_temp Cause: Incorrect Temperature (Too high, favoring Knorr product) no_intermediate->cause_step1_temp cause_step1_reagents Cause: Impure Reagents (Wet aniline or ketoester) no_intermediate->cause_step1_reagents cause_step2_temp Cause: Suboptimal Temperature (Too low for cyclization or too high, causing decomposition) yes_intermediate->cause_step2_temp cause_step2_solvent Cause: Incorrect Solvent (Boiling point too low or reaction run neat) yes_intermediate->cause_step2_solvent solution_step1_temp Solution: Run condensation at RT or with gentle warming (<100 °C). Monitor via TLC. cause_step1_temp->solution_step1_temp solution_step1_reagents Solution: Use anhydrous reagents. Distill aniline if necessary. cause_step1_reagents->solution_step1_reagents solution_step2_temp Solution: Use precise temperature control. Target ~250 °C. cause_step2_temp->solution_step2_temp solution_step2_solvent Solution: Use high-boiling inert solvent (e.g., Mineral Oil, Dowtherm A). cause_step2_solvent->solution_step2_solvent

A general troubleshooting workflow for addressing low yields.
Q2: My product is contaminated with an isomer. How can I improve regioselectivity?

The most likely isomeric impurity is 8-Ethyl-4-methylquinolin-2-ol , the product of the competing Knorr quinoline synthesis .[1][7]

Causality: The regioselectivity is determined in the initial condensation step.[1]

  • Conrad-Limpach Pathway (Desired): At lower temperatures (e.g., room temperature), the reaction is under kinetic control. The aniline's nitrogen atom attacks the more reactive keto group of ethyl acetoacetate, leading to the enamine intermediate required for the 4-hydroxyquinoline product.[1]

  • Knorr Pathway (Undesired): At higher temperatures (e.g., 140 °C or above), the reaction is under thermodynamic control. The aniline attacks the less reactive ester group, forming a β-keto anilide intermediate, which then cyclizes to the 2-hydroxyquinoline isomer.[1][8]

Solution:

  • Control Condensation Temperature: Perform the initial reaction of 2-ethylaniline and ethyl acetoacetate at room temperature or with only gentle warming. The formation of the enamine intermediate can be monitored by TLC.

  • Acid Catalysis: Using a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) can facilitate the desired condensation at lower temperatures.[1]

G cluster_0 Reaction Conditions reactants 2-Ethylaniline + Ethyl Acetoacetate low_temp Low Temp (RT) Kinetic Control reactants->low_temp high_temp High Temp (>140°C) Thermodynamic Control reactants->high_temp conrad_intermediate Enamine Intermediate (Attack at Keto Group) low_temp->conrad_intermediate knorr_intermediate Anilide Intermediate (Attack at Ester Group) high_temp->knorr_intermediate product_4OH This compound (Desired Product) conrad_intermediate->product_4OH product_2OH 8-Ethyl-4-methylquinolin-2-ol (Isomeric Impurity) knorr_intermediate->product_2OH

Kinetic vs. Thermodynamic control in the initial condensation step.
Q3: The final product is a dark, tarry oil that is difficult to purify. What should I do?

Tar formation is a sign of product or reactant decomposition, usually due to excessive heat or harsh conditions.[4]

Solution:

  • Re-evaluate Cyclization Conditions: As discussed in Q1, ensure the temperature is not excessive and that a high-boiling solvent is being used to distribute heat evenly.[1][6]

  • Purification Strategy:

    • Solvent Trituration: After cooling the reaction, dilute the mixture with a non-polar hydrocarbon solvent like hexanes or heptane. This will often cause the desired product to precipitate while the tarry impurities remain dissolved in the reaction solvent/hydrocarbon mixture.[5]

    • Acid-Base Extraction: If the product is still oily, dissolve the crude material in a suitable organic solvent and extract with an aqueous acid (e.g., 1M HCl). The basic quinoline will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) to precipitate the purified product, which can be filtered or extracted back into an organic solvent.

    • Chromatography: Column chromatography can be effective, but standard silica gel can be too acidic for basic quinolines, causing streaking and potential decomposition.[9]

      • Deactivate Silica: Use a solvent system containing a small amount of a basic modifier like triethylamine (0.5-2%).[9]

      • Use Alumina: Basic or neutral alumina is an excellent alternative stationary phase for purifying basic compounds.[9]

Frequently Asked Questions (FAQs)

  • Q: What are the key starting materials for this synthesis?

    • A: You will need 2-ethylaniline and ethyl acetoacetate. The purity of these reagents is important; 2-ethylaniline should be distilled if it is dark or old.

  • Q: Is it necessary to isolate the intermediate before cyclization?

    • A: While not strictly necessary (some procedures proceed as a one-pot synthesis), isolating the enamine intermediate (ethyl 3-(2-ethylanilino)but-2-enoate) after the initial condensation allows for its purification. This can prevent the carry-over of impurities into the high-temperature cyclization step, potentially reducing tar formation and improving the final yield.

  • Q: How do I monitor the progress of the reaction?

    • A: The initial condensation can be monitored by Thin Layer Chromatography (TLC), watching for the consumption of the 2-ethylaniline. The high-temperature cyclization is more difficult to monitor with TLC in real-time. It is typically run for a set time (e.g., 30-60 minutes) once the target temperature is reached.[5] The evolution of gas (ethanol) is a good visual indicator that the reaction is proceeding.

  • Q: My final product is a solid, but how can I confirm its structure and purity?

    • A: The structure of this compound should be confirmed using standard analytical techniques:

      • ¹H and ¹³C NMR Spectroscopy: To confirm the connectivity and substitution pattern of the quinoline ring.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H and C=O stretches (note that 4-hydroxyquinolines exist in tautomeric equilibrium with the 4-quinolone form).[1]

      • Melting Point: A sharp melting point is a good indicator of purity.

Experimental Protocols

Protocol 1: Synthesis of Enamine Intermediate (Ethyl 3-(2-ethylanilino)but-2-enoate)
  • In a round-bottom flask, combine 2-ethylaniline (1.0 eq) and ethyl acetoacetate (1.05 eq).

  • Add a catalytic amount (e.g., 1-2 drops) of concentrated sulfuric acid.

  • Stir the mixture at room temperature for 12-24 hours or with gentle heating (60-80 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the 2-ethylaniline spot has disappeared.

  • Remove any water formed using a Dean-Stark trap if heating, or simply proceed to the next step.

  • The resulting viscous oil is the crude enamine intermediate and can be used directly or purified by vacuum distillation if desired.

Protocol 2: Thermal Cyclization to this compound
  • Place the crude enamine intermediate from Protocol 1 into a three-neck round-bottom flask equipped with a mechanical stirrer, a high-temperature thermometer, and a condenser.

  • Add a high-boiling inert solvent, such as mineral oil or Dowtherm A (approx. 2-3 mL per gram of intermediate).

  • Under an inert atmosphere (e.g., nitrogen or argon), begin heating the mixture with vigorous stirring.

  • Carefully raise the temperature to ~250 °C.[5]

  • Maintain this temperature for 30-60 minutes. The reaction is often complete when the evolution of ethanol ceases.[5]

  • Allow the reaction mixture to cool to below 100 °C.

  • While still warm, add a sufficient volume of hexanes or heptane to dilute the mixture. The product should precipitate as a solid.

  • Collect the solid product by filtration, wash thoroughly with hexanes to remove the high-boiling solvent, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

References

Preventing degradation of 8-Ethyl-2-methylquinolin-4-ol in stock solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preparing and Storing Stable Stock Solutions

Welcome to the technical support guide for 8-Ethyl-2-methylquinolin-4-ol. As Senior Application Scientists, we understand that the reliability of your experimental results begins with the integrity of your reagents. Quinoline derivatives, while powerful research tools, can be susceptible to degradation in solution, leading to inconsistent results and loss of potency.[1]

This guide provides in-depth troubleshooting advice, preventative strategies, and validated protocols based on established principles for quinoline chemistry. While specific stability data for this compound is not extensively published, the principles outlined here are derived from extensive research on structurally similar quinoline and quinolin-4-ol compounds and represent best practices for ensuring the stability of your stock solutions.[1][2][3]

Troubleshooting Guide: Common Stock Solution Issues

This section addresses specific problems you may encounter with your this compound solutions in a direct question-and-answer format.

Q1: My stock solution has changed color, developing a yellow or brown tint. What is causing this?

A color change is a primary visual indicator of chemical degradation.[1] For quinoline compounds, this is typically caused by two main pathways:

  • Oxidation: The quinoline ring system is susceptible to oxidation, which can form N-oxides or other hydroxylated derivatives.[2] The presence of atmospheric oxygen, or trace metal ions which can catalyze oxidation, will accelerate this process.

  • Photodegradation: Many aromatic heterocyclic compounds, including quinolines, are sensitive to light.[1][4] Exposure to ambient or UV light can provide the energy needed to initiate degradation reactions, leading to the formation of colored byproducts.[1]

Immediate Action: If you observe a color change, it is highly recommended to discard the solution and prepare a fresh stock. The integrity of the compound is likely compromised.

Q2: I'm observing a loss of potency or inconsistent results in my assays. Could my stock solution be the problem?

Yes, this is a classic sign of compound degradation.[1] A loss of active this compound concentration due to degradation will directly lead to diminished biological or chemical activity in your experiments. This variability can manifest as poor reproducibility between experiments or a gradual decline in efficacy over time. The primary factors influencing this are temperature, pH, and light exposure.[1]

Immediate Action: To confirm if degradation is the cause, prepare a fresh stock solution and repeat the experiment. If the results are restored to the expected levels, this strongly suggests the previous stock had degraded. It is crucial to validate the stability of your solutions under your specific storage conditions.[1]

Q3: My compound has precipitated out of its solvent. How can I resolve this?

Precipitation indicates that the compound's solubility limit has been exceeded in the current storage conditions. This can be caused by:

  • Solvent Choice: While organic solvents like DMSO are common, their ability to hold compounds can be affected by the absorption of atmospheric water over time.

  • Temperature Changes: Solubility is temperature-dependent. A solution prepared at room temperature may experience precipitation when stored at lower temperatures (e.g., 4°C or -20°C). This is especially true for repeated freeze-thaw cycles, which are known to cause degradation for some compounds.[1]

  • pH Shifts: For aqueous or buffered solutions, the solubility of quinoline derivatives is highly dependent on pH.[1][5] this compound has both acidic (4-hydroxyl) and basic (ring nitrogen) properties, making its solubility sensitive to the pH of the medium.

Immediate Action: Gently warm the solution to room temperature and vortex to see if the compound redissolves. If it does, consider aliquoting the stock into single-use vials to avoid repeated temperature fluctuations.[6] If it does not, the solvent may be inappropriate or the concentration too high for the chosen storage temperature.

Proactive Stability Enhancement: Frequently Asked Questions

This section provides preventative guidance for preparing and handling your stock solutions to maximize their shelf-life and ensure experimental reproducibility.

Q4: What is the best solvent for preparing a stock solution of this compound?

For maximum stability, especially for long-term storage, high-purity anhydrous aprotic solvents are recommended.

  • Recommended: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Rationale: These solvents are less likely to participate in degradation pathways like hydrolysis compared to protic solvents (e.g., water, methanol, ethanol). It is best to use a high-purity, anhydrous grade to minimize water content.

Q5: What are the optimal storage conditions for my stock solution?

Proper storage is the most critical factor in preventing degradation.[1][6]

  • Temperature: For long-term storage (months to a year), -80°C is strongly recommended.[1][6] For short-term storage (days to weeks), -20°C is acceptable. Avoid storing solutions at 4°C or room temperature for extended periods. Elevated temperatures significantly increase the rate of chemical degradation.[1][4]

  • Light: Always store solutions in amber-colored vials or wrap clear vials in aluminum foil to protect them from light.[1][3] This is a critical step to prevent photodegradation.

  • Atmosphere: To prevent oxidation, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.[3] This displaces oxygen and creates a protective environment.

Q6: Should I use antioxidants or other stabilizing agents in my stock solution?

The use of antioxidants can be an effective strategy, particularly if you suspect oxidative degradation is a primary concern.[1][7]

  • Common Antioxidants: Butylated hydroxytoluene (BHT) or ascorbic acid can be added at low concentrations (e.g., 0.01-0.1%).[1]

  • Chelating Agents: If metal-catalyzed oxidation is a concern (e.g., if using buffers with trace metal contaminants), adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.[1]

  • Important Consideration: Before adding any agent, you must first confirm that it does not interfere with your downstream experimental assay. Run a control experiment with the stabilizing agent alone to test for any confounding effects.

Q7: How can I determine the shelf-life of my stock solution?

The most reliable method is to perform a simple stability study using an analytical technique like High-Performance Liquid Chromatography (HPLC). This allows you to empirically determine the stability under your exact laboratory conditions. See Protocol 2 for a detailed methodology.

Data Summary & Recommended Practices

The table below summarizes the key recommendations for preparing and storing stable stock solutions of this compound.

ParameterRecommendationRationale & Key Considerations
Primary Solvent High-Purity Anhydrous DMSO or DMFAprotic solvents minimize the risk of hydrolysis. Anhydrous grade prevents water contamination.
Storage Temperature -80°C (Long-term) / -20°C (Short-term)Significantly slows the rate of all chemical degradation pathways.[1] Avoid repeated freeze-thaw cycles.[1]
Container Amber glass vials with PTFE-lined capsProtects from light to prevent photodegradation.[3] PTFE liners provide an inert seal.
Handling Aliquot into single-use volumesPrevents contamination of the main stock and avoids temperature fluctuations from repeated thawing.[6]
Atmosphere Purge with Argon or Nitrogen (Optional)Creates an inert atmosphere to minimize oxidation, especially for very long-term storage.[3]
Additives Antioxidants (e.g., BHT) or Chelating Agents (e.g., EDTA)Consider if oxidation is a known issue. Must be validated for non-interference with the assay.[1]

Diagrams and Workflows

Potential Degradation Pathways

Quinolin-4-ol compounds can degrade through several mechanisms. The diagram below illustrates the most probable pathways based on the chemistry of the quinoline scaffold.

cluster_main This compound cluster_paths Degradation Pathways cluster_products Potential Degradation Products Cpd This compound Ox Oxidation Cpd->Ox Photo Photodegradation Cpd->Photo N_Oxide Quinoline N-Oxide Derivatives Ox->N_Oxide O₂ Hydroxylated Ring or Side-Chain Hydroxylated Products Ox->Hydroxylated O₂ / H₂O Photo_Products Photodimers or Rearranged Products Photo->Photo_Products hv (Light)

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow

If you encounter an issue with your stock solution, follow this logical workflow to diagnose and solve the problem.

Start Problem Observed (e.g., Color Change, Inconsistent Results) CheckFresh Prepare Fresh Stock & Re-run Experiment Start->CheckFresh ProblemSolved Problem Solved? (Results Restored) CheckFresh->ProblemSolved ImplementBest Root Cause: Degradation Implement Best Practices: - Store at -80°C - Use Amber Vials - Aliquot Stock ProblemSolved->ImplementBest Yes OtherIssue Root Cause: Not Degradation Investigate Other Variables: - Assay Protocol - Reagent Purity - Instrumentation ProblemSolved->OtherIssue No Precipitation Problem Observed (Precipitation) WarmVortex Warm to RT & Vortex Precipitation->WarmVortex Dissolved Redissolved? WarmVortex->Dissolved Aliquot Root Cause: Temp-dependent Solubility - Aliquot to avoid freeze-thaw - Consider lower concentration Dissolved->Aliquot Yes Reassess Root Cause: Poor Solubility - Reassess solvent choice - Lower stock concentration Dissolved->Reassess No

Caption: A troubleshooting workflow for common stock solution issues.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol outlines the best practices for preparing a 10 mM stock solution of this compound (MW: 187.23 g/mol ) in DMSO.

Materials:

  • This compound solid powder

  • High-purity, anhydrous DMSO

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined screw cap

  • Argon or nitrogen gas cylinder with a regulator

  • Sterile pipette tips

Procedure:

  • Tare Vial: Place a clean, dry amber vial on the analytical balance and tare the weight.

  • Weigh Compound: Carefully weigh approximately 1.87 mg of this compound directly into the tared vial. Record the exact weight.

  • Calculate Solvent Volume: Using the exact weight, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (L) = (Mass (g) / 187.23 g/mol ) / 0.010 mol/L

    • Example: For 1.87 mg, the required volume is 1.0 mL.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial and vortex thoroughly until all solid material is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but allow the solution to return to room temperature before proceeding.

  • Inert Gas Purge: Briefly flush the headspace of the vial with a gentle stream of argon or nitrogen gas. This displaces atmospheric oxygen.

  • Seal and Label: Immediately cap the vial tightly. Label clearly with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the primary stock solution at -80°C.

Protocol 2: Monitoring Stock Solution Stability via HPLC-UV

This protocol provides a general framework for assessing the stability of your stock solution over time.

Objective: To detect the appearance of degradation products (new peaks) or a decrease in the main compound peak area.

Procedure:

  • Initial Analysis (T=0): a. Immediately after preparing a fresh stock solution (as per Protocol 1), dilute a small aliquot to a suitable concentration (e.g., 10-50 µM) in the mobile phase. b. Inject the sample onto an HPLC system equipped with a C18 column and a UV detector. c. Develop a simple isocratic or gradient method using common solvents like acetonitrile and water (with 0.1% formic acid or TFA). d. Set the UV detector to a wavelength where the compound has strong absorbance (e.g., determined by a UV-Vis scan, likely around 225-320 nm for a quinoline).[8] e. Record the chromatogram. This is your baseline (T=0) reference. Note the retention time and integrated peak area of the main compound.

  • Time-Point Analysis: a. Store the stock solution under your intended conditions (e.g., -20°C in an amber vial). b. At regular intervals (e.g., 1 week, 1 month, 3 months), thaw an aliquot, prepare a dilution in the same manner as the T=0 sample, and inject it into the HPLC under the identical method.

  • Data Analysis: a. Compare Chromatograms: Overlay the chromatograms from each time point with the T=0 reference. b. Look for Degradation:

    • New Peaks: The appearance of new, smaller peaks is a direct indication of degradation product formation.
    • Decreased Main Peak Area: A significant decrease (>5-10%) in the integrated area of the main peak suggests a loss of the parent compound. c. Conclusion: Based on this analysis, you can establish a reliable "use-by" date for stock solutions stored under those specific conditions.

References

Technical Support Center: Optimizing N-Alkylation of Quinolinols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of quinolinols. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this crucial transformation. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounding our advice in established chemical principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental concepts and common queries related to the N-alkylation of quinolinols.

Q1: What are the primary competing reactions in the alkylation of quinolinols, and why do they occur?

The primary challenge in the alkylation of quinolinols is the competition between N-alkylation and O-alkylation. Quinolinols, particularly those like 4-quinolinol and 2-quinolinol (which exist in equilibrium with their quinolone tautomers), are ambident nucleophiles. After deprotonation by a base, the resulting anion has nucleophilic centers on both the nitrogen and the oxygen atoms.

The outcome of the reaction (N- vs. O-alkylation) is dictated by a variety of factors, including the choice of base, solvent, alkylating agent, and temperature.[1][2][3] This competition arises from the electronic and steric properties of the quinolinol anion and the electrophile.

Q2: How does the choice of base and solvent influence N- vs. O-alkylation selectivity?

The interplay between the base and solvent is critical for controlling regioselectivity. The principle of Hard and Soft Acids and Bases (HSAB) is a useful framework for understanding this effect.[4]

  • For Preferential N-Alkylation: The nitrogen in the quinolinol anion is generally considered a "softer" nucleophilic center than the oxygen. To favor alkylation at this site, conditions that promote the formation of a "soft" nucleophile are ideal. This is often achieved using a strong base (like NaH) in a polar aprotic solvent (like DMF or THF).[5] In this environment, the cation from the base is well-solvated, leaving a more "free" or "naked" anion where the more polarizable (softer) nitrogen atom can preferentially attack the alkylating agent.[5][6]

  • For Preferential O-Alkylation: The oxygen is the "harder" nucleophilic center. Conditions that favor ionic character and association with the counter-ion will promote O-alkylation. For instance, using alkali metal carbonates (K₂CO₃, Cs₂CO₃) can lead to a tighter ion pair between the oxygen and the metal cation, directing the alkylating agent to the oxygen.[3] Some studies have shown that using a silver salt in a non-polar solvent like benzene can exclusively yield the O-alkylated product.[3]

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Q: My reaction shows very little consumption of the starting quinolinol, even after extended reaction times. What are the likely causes and how can I fix this?

Low conversion can stem from several factors related to reactivity and reaction setup.

  • Cause A: Insufficient Deprotonation. The base may not be strong enough to deprotonate the quinolinol effectively. While weaker bases like K₂CO₃ can work, particularly with more acidic quinolinols or under phase-transfer conditions, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often required for complete anion formation.[5][7]

    • Solution: Switch to a stronger base. Ensure the base is fresh and has been handled under anhydrous conditions, as many strong bases are deactivated by moisture.

  • Cause B: Poor Reactivity of the Alkylating Agent. The reactivity of alkyl halides follows the trend I > Br > Cl.[8][9] If you are using an alkyl chloride, the reaction may be sluggish.

    • Solution 1: Switch to the corresponding alkyl bromide or iodide.

    • Solution 2 (Catalytic Activation): Add a catalytic amount (5-10 mol%) of sodium or potassium iodide (NaI or KI). The iodide will displace the bromide or chloride in situ via the Finkelstein reaction to generate the more reactive alkyl iodide, which is then consumed in the desired reaction.[10]

  • Cause C: Poor Solubility. If the quinolinol salt or the base is not soluble in the chosen solvent, the reaction will be slow or may not proceed at all. This is a common issue when using inorganic bases like K₂CO₃ in solvents like acetone or acetonitrile.[10]

    • Solution 1: Switch to a more polar aprotic solvent like DMF or DMSO, which are excellent at dissolving salts.[10][11]

    • Solution 2: Employ Phase-Transfer Catalysis (PTC). For heterogeneous reactions, adding a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or Aliquat 336 can be highly effective. The catalyst transports the quinolinol anion from the solid or aqueous phase into the organic phase where it can react with the alkylating agent.[12][13] This technique allows for the use of milder, cheaper bases and greener solvents.[7][12][14]

Issue 2: Poor Regioselectivity (Mixture of N- and O-Alkylated Products)

Q: My reaction produces a mixture of N- and O-alkylated isomers, making purification difficult. How can I improve the selectivity for the N-alkylated product?

This is the most common challenge. Achieving high N-selectivity requires careful optimization of reaction parameters.

  • Cause A: Suboptimal Base/Solvent Combination. As discussed in the FAQs, the choice of base and solvent is paramount. Using a moderately strong base in a solvent that doesn't fully dissociate the resulting ion pair can lead to a mixture of products.

    • Solution: To strongly favor N-alkylation, use a classic strong base/polar aprotic solvent system like NaH in anhydrous DMF or THF .[5][6] The sodium cation is strongly solvated by DMF, leaving the anion more available for reaction at the softer nitrogen site.

  • Cause B: Nature of the Alkylating Agent. According to HSAB theory, "soft" electrophiles prefer to react with "soft" nucleophiles.

    • Solution: While you may be limited by your desired product, be aware that softer alkylating agents (e.g., allyl bromide, benzyl bromide) will have a higher propensity for N-alkylation compared to harder ones (e.g., dimethyl sulfate).

  • Cause C: Mitsunobu Reaction Conditions. The Mitsunobu reaction is often used for O-alkylation but can produce significant amounts of the N-alkylated product with quinolinols.[1][2] The selectivity in this case is also highly dependent on the solvent and substrate.[1][2]

    • Solution: If using a Mitsunobu reaction, a detailed study of the solvent effect is necessary. For many quinolinol systems, standard SN2 conditions (base + alkyl halide) offer more reliable control for N-alkylation.

Table 1: General Condition Guide for Quinolinol Alkylation
GoalRecommended BaseRecommended SolventAlkylating AgentCatalyst (Optional)Temperature
High N-Selectivity NaH, KOtBu, LiHMDSDMF, THF, DMSO (anhydrous)R-Br, R-I, R-OTsKI (catalytic)0 °C to RT
High O-Selectivity Ag₂O, K₂CO₃, Cs₂CO₃Benzene, Toluene, AcetoneR-Br, R-ClNoneRT to Reflux
Green Chemistry / PTC K₂CO₃, NaOH (aq. conc.)Toluene, MTBER-Br, R-ClTBAB, Aliquat 33660-90 °C

Part 3: Experimental Protocols & Visualizations

Protocol 1: Standard N-Alkylation using NaH/DMF

This protocol is designed to maximize N-selectivity for a generic quinolinol.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the quinolinol substrate (1.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a 0.1-0.5 M solution. Stir the mixture under a positive pressure of nitrogen until the substrate is fully dissolved.

  • Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. A color change and cessation of gas evolution typically indicate complete formation of the sodium salt.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.1 eq) dropwise via syringe over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Diagrams and Workflows

Troubleshooting_Workflow cluster_start Experimental Observation cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low or No Conversion cause1 Insufficient Deprotonation start->cause1 cause2 Poor Alkylating Agent Reactivity start->cause2 cause3 Poor Solubility start->cause3 sol1 Use Stronger Base (e.g., NaH, KOtBu) cause1->sol1 Fix sol2 Switch to R-Br or R-I Add catalytic KI cause2->sol2 Fix sol3 Switch to DMF/DMSO Use Phase-Transfer Catalyst cause3->sol3 Fix

// Nodes Quinolinol [label="Quinolinol Anion\n(Ambident Nucleophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; N_Alkylation [label="N-Alkylated Product\n(Kinetic Product)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; O_Alkylation [label="O-Alkylated Product\n(Thermodynamic Product)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges with labels explaining conditions Quinolinol -> N_Alkylation [label=" Strong Base (NaH)\n Polar Aprotic Solvent (DMF)\n 'Soft' Nucleophile Favored", color="#34A853", fontcolor="#34A853"]; Quinolinol -> O_Alkylation [label=" Weaker Base (K₂CO₃)\n Tighter Ion-Pairing\n 'Hard' Nucleophile Favored ", color="#EA4335", fontcolor="#EA4335"]; } enddot Caption: Factors influencing N- vs. O-alkylation regioselectivity.

References

Technical Support Center: A Guide to Preventing Compound Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of compound precipitation in cell culture media. As a Senior Application Scientist, this guide synthesizes technical knowledge with practical, field-tested advice to ensure the integrity and success of your cell culture experiments.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding precipitation in cell culture media.

Q1: I've noticed a cloudy or crystalline precipitate in my cell culture medium. What could be the cause?

Precipitation in cell culture media can stem from several factors, broadly categorized as either chemical interactions or biological activity. Chemical causes include temperature fluctuations that decrease the solubility of media components, changes in solute concentration due to evaporation, and shifts in pH.[1] Certain components, like calcium salts and metal supplements, are inherently prone to precipitation, especially in serum-free formulations.[1] Biological causes are often related to contamination by bacteria, yeast, or fungi, which can alter the media's pH and lead to cloudiness.[2][3]

Q2: My compound, dissolved in DMSO, precipitated immediately after I added it to the culture medium. Why did this happen and how can I prevent it?

This phenomenon, often called "crashing out," is common with hydrophobic compounds.[4][5] While soluble in an organic solvent like DMSO, the compound's solubility drastically decreases when introduced into the aqueous environment of the cell culture medium.[4][5] To prevent this, it's crucial to keep the final concentration of the compound below its aqueous solubility limit and the final DMSO concentration as low as possible (ideally below 0.1%).[4] Adding the compound to pre-warmed media and performing serial dilutions can also mitigate immediate precipitation.[4][5]

Q3: Can the type of cell culture medium I use influence the likelihood of precipitation?

Yes, the composition of the cell culture medium can significantly impact the solubility of certain compounds.[5] For example, serum-free media may be more susceptible to the precipitation of metal supplements like copper, iron, and zinc, as they lack the chelating proteins typically found in serum.[1] Additionally, the concentration of salts and amino acids can affect the solubility of other components.[6][7]

Q4: How do temperature and pH affect the stability of my cell culture medium?

Temperature and pH are critical factors in maintaining media stability. Lowering the temperature, such as during refrigeration, can cause salts and other components to precipitate out of the solution. Conversely, warming the media to 37°C before use is recommended to ensure all components are fully dissolved.[3][5] The pH of the medium, typically maintained between 7.2 and 7.4 for optimal cell growth, is crucial for the solubility of many components.[8][9] Changes in pH, which can be caused by cellular metabolism or incorrect CO2 levels in the incubator, can lead to the precipitation of salts and other pH-sensitive compounds.[5][10]

In-Depth Troubleshooting Guide

This section provides a more detailed approach to identifying and resolving precipitation issues in your cell culture experiments.

Part 1: Identifying the Nature of the Precipitate

The first step in troubleshooting is to determine the likely cause of the precipitation. This can often be inferred from the timing and appearance of the precipitate.

Immediate Precipitation Upon Compound Addition

If you observe precipitation immediately after adding a compound to your media, it is likely due to the compound's poor solubility in the aqueous environment.[4] This is a common issue with hydrophobic compounds dissolved in organic solvents.

Workflow for Adding Hydrophobic Compounds:

A Prepare High-Concentration Stock in 100% DMSO C Perform Serial Dilution in Pre-warmed Medium A->C B Pre-warm Complete Cell Culture Medium to 37°C B->C D Add Compound Dropwise While Gently Mixing C->D E Final DMSO Concentration < 0.5% (ideally < 0.1%) D->E

Caption: Workflow for adding hydrophobic compounds to media.

Delayed Precipitation (Hours to Days After Preparation)

Delayed precipitation can be more complex and may involve interactions between media components, environmental factors, or cellular activity.

Potential Cause Explanation Recommended Solution
Temperature Fluctuations Repeated warming and cooling cycles can cause salts and proteins to precipitate out of solution.Minimize removing culture vessels from the incubator. Always use pre-warmed media for additions.[4][5]
pH Shift The CO2 environment in the incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[5][10] Cellular metabolism also produces acidic byproducts.[8]Ensure the media is properly buffered for the CO2 concentration. Monitor the pH of the culture and change the medium more frequently for dense cultures.[4][5]
Evaporation Water evaporation concentrates all media components, potentially exceeding their solubility limits.[1][11]Maintain proper incubator humidity. Use low-evaporation lids or seal plates for long-term experiments.[1][4]
Interaction with Media Components The compound may form insoluble complexes with salts, amino acids, or other media components over time.[4]Consider using a different basal media formulation.[4]
Cellular Metabolism Cellular activity can alter the local pH and consume or secrete molecules that interact with the compound.[4]Monitor cell health and density. Change the medium more frequently in rapidly growing cultures.[4]
Part 2: Common Culprits of Precipitation and How to Avoid Them

Certain components of cell culture media are more prone to precipitation than others. Understanding their properties can help prevent issues before they arise.

Calcium and Phosphate

Calcium phosphate precipitation is a well-known issue in cell culture. The solubility of calcium phosphate is highly dependent on pH, with precipitation more likely to occur at higher pH values.[12]

Key Considerations:

  • When preparing media from powder, dissolve calcium chloride separately in deionized water before adding it to the other components.[1]

  • Be mindful that the high concentrations of calcium and phosphate used in some transfection protocols can lead to precipitate formation.[13][14][15]

Amino Acids

Certain amino acids, such as L-tyrosine and L-cystine, have limited solubility in aqueous solutions at neutral pH.[6][16]

Solutions for Poorly Soluble Amino Acids:

Amino Acid Solubility Issue Recommended Solution
L-Tyrosine Low solubility at neutral pH.Use peptide forms like Glycyl-L-Tyrosine or L-Alanyl-L-Tyrosine, which have significantly higher solubility.[16]
L-Cystine Prone to forming the less soluble dimer, cystine.Utilize peptide versions such as N,N'-di-L-alanyl-L-cystine or N,N'-di-L-lysyl-L-cystine for improved solubility.[16]
Metal Ions

Metal ions like copper, iron, and zinc are essential for cell growth but can precipitate in the absence of chelating agents, particularly in serum-free media.[1]

Preventing Metal Ion Precipitation:

A Metal Ions (Fe, Cu, Zn) in Serum-Free Media B Risk of Precipitation (especially at higher pH) A->B C Add Chelating Agent (e.g., Transferrin for Iron) B->C Solution D Stable, Soluble Metal Ions C->D

Caption: Strategy for preventing metal ion precipitation.

Part 3: Experimental Protocols

Here are detailed protocols for key procedures to minimize the risk of compound precipitation.

Protocol 1: Determining the Maximum Soluble Concentration of a Compound

This protocol helps you determine the highest concentration of your compound that remains soluble in your specific cell culture medium.

  • Prepare a high-concentration stock solution of your compound in a suitable solvent (e.g., 100 mM in DMSO).[17]

  • Create a series of dilutions of the stock solution in your complete cell culture medium (pre-warmed to 37°C).

  • Visually inspect each dilution immediately for any signs of precipitation (e.g., cloudiness, crystals).

  • Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2).[17]

  • Observe the solutions at various time points (e.g., 1, 4, and 24 hours) for any delayed precipitation. The highest concentration that remains clear is your maximum soluble concentration.[17]

Protocol 2: Best Practices for Preparing Media with Supplements

Following a systematic approach when adding supplements can prevent many common precipitation issues.

  • Start with the basal medium at the correct temperature (usually room temperature or pre-warmed to 37°C, depending on the supplement).

  • Add supplements one at a time , allowing each to dissolve completely before adding the next.

  • Gently mix the medium after each addition. Avoid vigorous vortexing, which can denature proteins.

  • If adding components known to be problematic (e.g., calcium chloride), dissolve them in a small volume of water first before adding to the bulk medium.[1]

  • Sterile filter the final medium if any non-sterile components were added.

Conclusion

Preventing compound precipitation in cell culture media is crucial for obtaining reliable and reproducible experimental results. By understanding the underlying chemical and physical principles and adhering to best practices in media preparation, storage, and handling, researchers can significantly reduce the risk of this common problem. This guide provides a framework for troubleshooting and preventing precipitation, ultimately contributing to the success of your cell culture endeavors.

References

Technical Support Center: Navigating Autofluorescence from Quinoline Compounds in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing compound interference in fluorescence-based assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate issues arising from the intrinsic fluorescence of quinoline-containing compounds during their experiments. As Senior Application Scientists, we've designed this resource to provide not just steps, but the reasoning behind them, ensuring you can make informed decisions to safeguard the integrity of your data.

Frequently Asked Questions (FAQs)

Part 1: Understanding the Problem

Q1: What is compound autofluorescence, and why are quinoline-based compounds particularly susceptible?

A: Compound autofluorescence is the inherent ability of a chemical compound to absorb light and then re-emit it at a longer wavelength, a phenomenon that can interfere with fluorescence-based assays.[1][2][3] Quinoline is a heterocyclic aromatic scaffold that is ubiquitous in natural products and synthetic compounds valued for their pharmacological properties.[4] Its conjugated planar ring system readily absorbs light, particularly in the UV and blue regions of the spectrum, leading to intrinsic fluorescence.[5][6] This can create a significant background signal that masks the signal from the intended fluorescent probe, potentially leading to false-positive results.[1][7]

Q2: How does quinoline autofluorescence specifically interfere with common fluorescence-based assays?

A: The interference is primarily due to spectral overlap. Many common biological fluorophores (e.g., GFP, FITC, Alexa Fluor 488) are excited by blue light and emit in the green region of the spectrum (around 500-550 nm).[8][9] Unfortunately, this is often the same region where quinoline compounds and endogenous cellular molecules like NADH and riboflavins exhibit their strongest autofluorescence.[9][10][11] This leads to two primary problems:

  • High Background: The quinoline's fluorescence adds to the total signal detected, reducing the signal-to-noise ratio and making it difficult to detect weakly fluorescent targets.[12][13]

  • False Positives: In screening assays, the compound's own fluorescence can be misinterpreted as a positive "hit," as it appears to generate a signal in the absence of true biological activity.[1][2]

Part 2: Identification and Characterization of Interference

Q3: My assay is showing a high background signal. How can I confirm it's caused by my quinoline test compound?

A: The most direct method is to run a control experiment to measure the fluorescence of your compound in isolation.[1][5][10] This allows you to quantify its contribution to the total signal. You should prepare samples containing only the assay buffer and your quinoline compound at the same concentrations used in your main experiment. If these wells show a high signal compared to a buffer-only blank, your compound is autofluorescent.[1]

Below is a standard protocol for characterizing the spectral properties of your compound.

Experimental Protocol 1: Measuring Compound Autofluorescence Spectrum

Objective: To determine the intrinsic excitation and emission spectra of a quinoline compound to assess its potential for assay interference.

Materials:

  • Quinoline compound of interest

  • Assay buffer (or a solvent like methanol or DMSO in which the compound is soluble)

  • Black, clear-bottom microplates (96- or 384-well)

  • Fluorescence microplate reader with spectral scanning capability

Procedure:

  • Preparation: Prepare a serial dilution of your quinoline compound in the assay buffer. A typical starting concentration might be the highest concentration used in your primary assay. Include several wells with assay buffer only to serve as a blank.[5]

  • Emission Scan:

    • Set the plate reader's excitation wavelength to the same wavelength used for your primary assay's fluorophore (e.g., ~488 nm for a green dye).

    • Scan a range of emission wavelengths, for instance, from 500 nm to 750 nm, to capture the compound's emission profile.[5]

  • Excitation Scan:

    • Set the plate reader's emission wavelength to the peak emission wavelength you identified in the previous step.

    • Scan a range of excitation wavelengths (e.g., 300 nm to 500 nm) to determine the optimal excitation for the compound's autofluorescence.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from the readings of the compound-containing wells.

    • Plot the fluorescence intensity against wavelength for both the emission and excitation scans. A clear peak indicates the spectral profile of your compound's autofluorescence.[5]

Q4: My signal is lower than expected. Could my quinoline compound be quenching the fluorescence?

A: Yes, this is a possibility. In addition to autofluorescence, compounds can interfere by quenching, where they absorb the excitation or emission energy from your assay's fluorophore, leading to a decreased signal and potential false-negative results.[1][2][3] You can test for this by preparing three sets of samples: (A) fluorophore only, (B) fluorophore + your compound, and (C) buffer only. If the signal in Set B is significantly lower than in Set A (after subtracting the blank), your compound is acting as a quencher.[1]

Part 3: Troubleshooting Guide & Mitigation Strategies

Once you've confirmed interference, you can employ several strategies to minimize its impact. We recommend a tiered approach, starting with the simplest and most direct methods.

Tier 1: Assay Design & Optimization

These strategies involve modifying the assay parameters without complex chemical or computational steps.

Q5: What is the simplest way to reduce interference from quinoline autofluorescence?

A: Switch to Red-Shifted Dyes. This is often the most effective and straightforward solution. Autofluorescence from both endogenous molecules and synthetic compounds like quinolines is typically strongest in the blue-green part of the spectrum (350-550 nm).[3][10][11] By switching to fluorophores that excite and emit in the far-red or near-infrared regions (>650 nm), you can often move your signal to a spectral window where the interference is negligible.[3][14][15][16]

Table 1: Fluorophore Selection Guide
Common Blue/Green Dyes (High Interference Risk)Recommended Red-Shifted Alternatives (Low Interference Risk)
FITC (Ex/Em: ~490/525 nm)Alexa Fluor™ 647 (Ex/Em: ~650/668 nm)[16]
GFP (Ex/Em: ~488/509 nm)CoraLite® 647 (Ex/Em: ~650/665 nm)[12][14]
Alexa Fluor™ 488 (Ex/Em: ~495/519 nm)DyLight™ 649 (Ex/Em: ~655/675 nm)[10]
Fluorescein (Ex/Em: ~494/518 nm)APC (Allophycocyanin) (Ex/Em: ~650/660 nm)[10]

Ex/Em wavelengths are approximate and can vary with environment.

Q6: Can I adjust my instrument settings to improve my signal-to-noise ratio?

A: Yes, optimizing your instrument settings is crucial.

  • Narrow Bandpass Filters: Use filters that are tightly matched to the excitation and emission peaks of your specific fluorophore. This can help exclude some of the broad, off-peak emissions from the quinoline compound.

  • Confocal Microscopy: If using a microscope, reducing the pinhole size can help reject out-of-focus light, which includes a significant portion of the background haze from autofluorescence.

  • Optimize PMT/Gain Settings: While increasing the detector gain will amplify both your signal and the background, you should titrate your fluorescent reagents to maximize the specific signal, allowing you to use a lower gain setting overall.[10][16]

Tier 2: Sample Treatment & Preparation

If optimizing the assay design is not sufficient or feasible, you can treat your sample to reduce the autofluorescence before measurement.

Q7: I've heard about chemical treatments to quench autofluorescence. What are they and how do they work?

A: Certain chemical reagents can be used to reduce autofluorescence, particularly from endogenous sources in cell or tissue samples.

  • Sodium Borohydride (NaBH₄): This reducing agent can be effective against aldehyde-induced autofluorescence that arises from common fixation methods (e.g., using formaldehyde or glutaraldehyde).[10][12][14] It works by reducing the Schiff bases formed during fixation, which are a source of fluorescence.[14] However, its effectiveness can be variable.[12][14]

  • Sudan Black B: This is a lipophilic dye that is highly effective at quenching autofluorescence from lipofuscin, an age-related pigment that accumulates in cells and is strongly fluorescent.[12][14][17]

  • Commercial Reagents: Several commercially available reagents, such as TrueVIEW™ (Vector Labs), are formulated to reduce autofluorescence from multiple sources.[14]

Q8: What is photobleaching, and can I use it to my advantage?

A: Photobleaching is the light-induced destruction of a fluorophore. While normally an undesirable effect, you can use it intentionally to destroy autofluorescent molecules before you apply your specific fluorescent labels.[8][15][18][19] The endogenous and compound-related fluorophores are often more susceptible to photobleaching than modern, robust fluorescent dyes.[15]

Experimental Protocol 2: Pre-Staining Photobleaching

Objective: To reduce background autofluorescence in fixed samples by exposing them to intense light before immunofluorescent staining.

Materials:

  • Fixed cell or tissue sample on a slide or coverslip

  • Fluorescence microscope with a broad-spectrum light source (e.g., mercury arc lamp or LED)

  • Buffer (e.g., PBS)

Procedure:

  • Sample Preparation: Prepare your sample as you normally would up to the point of adding fluorescent antibodies or probes.

  • Illumination: Place the sample on the microscope stage. Expose it to continuous, high-intensity light from your microscope's lamp for a period ranging from 15 minutes to several hours.[18][20] The optimal duration will need to be determined empirically.

  • Monitoring: You can periodically check the level of autofluorescence (using the filter sets that will be used for your experiment) to determine when it has been sufficiently reduced.

  • Staining: Once the autofluorescence is minimized, proceed with your standard staining protocol. The specific epitopes for antibody binding are often preserved during this process.[21]

Tier 3: Advanced Data Processing

When physical or chemical methods are insufficient, computational approaches can be used to subtract the autofluorescence signal from your final data.

Q9: What is spectral unmixing, and how can it help with quinoline autofluorescence?

A: Spectral unmixing is a powerful image analysis technique available on many modern confocal microscopes and in analysis software.[22][23][24] It treats the autofluorescence from your quinoline compound as a distinct fluorescent "species" with its own unique emission spectrum. By first acquiring a "reference spectrum" of the quinoline's autofluorescence (using a sample with only the compound), the software can then mathematically subtract its contribution from a complex image containing multiple signals, isolating the true signal of your intended fluorophore.[9][22][23][24] This is one of the most effective ways to deal with severe spectral overlap.[22]

Conceptual Workflow: Spectral Unmixing

  • Acquire Reference Spectra:

    • Image a sample containing only your quinoline compound to capture its autofluorescence spectrum.

    • Image a sample stained with only your primary fluorophore to capture its spectrum.

    • (Optional) Image an unstained biological sample to capture the endogenous autofluorescence spectrum.[5]

  • Acquire Experimental Image: Image your fully stained experimental sample, collecting the full emission spectrum at each pixel.

  • Perform Linear Unmixing: Use the microscope's software or a tool like ImageJ/Fiji to apply a linear unmixing algorithm.[5][25] The algorithm uses the reference spectra to calculate the contribution of each component (quinoline, fluorophore, etc.) to the total signal in every pixel of your experimental image.

  • Generate Separated Images: The output is a set of images where the signal for each component is separated, effectively removing the quinoline's autofluorescence from the channel of your target fluorophore.[23][24]

Visualizations & Workflows

Diagram 1: The Problem of Spectral Overlap

cluster_0 Quinoline Autofluorescence cluster_1 Assay Fluorophore (e.g., FITC) cluster_2 Detector Quinoline_Ex Excitation Quinoline_Em Broad Emission (450-600 nm) Quinoline_Ex->Quinoline_Em Absorbs Blue Light Detector Green Channel (e.g., 500-550 nm filter) Quinoline_Em->Detector Interference Signal FITC_Ex Excitation FITC_Em Specific Emission (~525 nm) FITC_Ex->FITC_Em Absorbs Blue Light FITC_Em->Detector True Signal

Caption: Spectral overlap between quinoline autofluorescence and a green fluorophore.

Diagram 2: Troubleshooting Decision Workflow

Start High background or suspected interference? Check_Compound Run compound-only control (Protocol 1) Start->Check_Compound Is_AF Is compound autofluorescent? Check_Compound->Is_AF No_Interference Interference unlikely. Investigate other sources (e.g., media, cells). Is_AF->No_Interference No Tier1 Tier 1: Assay Design - Switch to red-shifted dyes - Optimize filters/settings Is_AF->Tier1 Yes Sufficient1 Is S/N ratio acceptable? Tier1->Sufficient1 Tier2 Tier 2: Sample Treatment - Photobleaching (Protocol 2) - Chemical quenching Sufficient1->Tier2 No End Data Acquired Sufficient1->End Yes Sufficient2 Is S/N ratio acceptable? Tier2->Sufficient2 Tier3 Tier 3: Advanced Processing - Spectral Unmixing Sufficient2->Tier3 No Sufficient2->End Yes Tier3->End

Caption: Decision tree for troubleshooting quinoline autofluorescence.

References

Technical Support Center: Scaling Up the Synthesis of 8-Ethyl-2-methylquinolin-4-ol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 8-Ethyl-2-methylquinolin-4-ol. This document is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to producing gram-scale quantities required for in vivo studies. We will address common challenges, provide a detailed scaled-up protocol, and answer frequently asked questions to ensure a successful and efficient synthesis campaign.

Synthesis Overview: The Conrad-Limpach Reaction

For the synthesis of this compound, the Conrad-Limpach synthesis is a robust and well-established choice.[1] This method involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[2] For our target molecule, this translates to reacting 2-ethylaniline with ethyl acetoacetate.

The reaction proceeds in two main stages:

  • Enamine Formation: 2-ethylaniline reacts with the ketone of ethyl acetoacetate to form an enamine intermediate. This is typically an equilibrium-driven process.

  • Thermal Cyclization: The enamine intermediate is heated to high temperatures (typically 240-260 °C) in an inert, high-boiling solvent. This high energy input is necessary to overcome the aromaticity of the aniline ring and drive the intramolecular cyclization to form the quinolin-4-ol product.[3][4]

The choice of this pathway is strategic; it is a convergent method that builds the core heterocyclic scaffold efficiently from commercially available starting materials.

Conrad_Limpach_Mechanism Reactants 2-Ethylaniline + Ethyl Acetoacetate Intermediate Enamine Intermediate (3-((2-ethylphenyl)amino)but-2-enoate) Reactants->Intermediate Condensation (Acid Catalyst, ~140°C) - H₂O Product This compound Intermediate->Product Thermal Cyclization (High-Boiling Solvent, ~250°C) - EtOH

Caption: The Conrad-Limpach reaction pathway for this compound.
Frequently Asked Questions (FAQs)

Q1: Why is such a high temperature required for the cyclization step? The thermal cyclization (annulation) is the rate-determining step and involves an electrocyclic ring closure that temporarily disrupts the aromaticity of the aniline ring.[1][3] This process has a high activation energy barrier. Temperatures around 250 °C are necessary to provide sufficient thermal energy to drive this reaction to completion at a reasonable rate.[2]

Q2: What are the best high-boiling solvents for a gram-scale reaction? Traditionally, solvents like diphenyl ether or Dowtherm A are used due to their high boiling points and inertness.[4] Mineral oil is a less expensive but often less effective alternative. When scaling up, consider the following:

SolventBoiling Point (°C)ProsCons
Diphenyl Ether 259Excellent heat transfer, inertHigh cost, strong odor, difficult to remove
Dowtherm A 257Excellent thermal stabilityHigh cost, eutectic mixture
Mineral Oil >300Inexpensive, readily availableCan be difficult to remove from product, variable composition[4]
1,2,4-Trichlorobenzene 214Inexpensive alternativeLower boiling point may require longer reaction times[3]

For scale-up, diphenyl ether is often preferred for its reliability, but its removal during work-up must be planned (e.g., via vacuum distillation or thorough washing with a non-polar solvent like hexane).

Q3: What are the primary safety concerns for this synthesis? There are two main areas of concern:

  • Reagent Toxicity: Anilines, including 2-ethylaniline, are toxic and can be absorbed through the skin.[5][6] Always handle them in a fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).[7]

  • High Temperatures: Operating at 250 °C poses significant risks. Use a well-calibrated heating mantle with a temperature controller and sand bath for even heat distribution. Avoid oil baths at this temperature due to the risk of fire and fumes. Ensure all glassware is free of cracks or defects.

Q4: Can this reaction be performed using microwave heating? Yes, microwave-assisted synthesis can dramatically reduce reaction times for the thermal cyclization step, often from hours to minutes.[8][9] It is an excellent tool for optimizing conditions on a small scale. However, specialized equipment is required for gram-scale microwave synthesis, which may not be readily available in all laboratories.

Detailed Scaled-Up Synthesis Protocol

This protocol is designed for a ~20-gram scale synthesis of this compound.

Experimental_Workflow A 1. Reagent Preparation & Setup B 2. Condensation to Enamine A->B C 3. Solvent Removal B->C D 4. Thermal Cyclization C->D E 5. Reaction Quench & Precipitation D->E F 6. Filtration & Washing E->F G 7. Purification (Recrystallization) F->G H 8. Final Product Analysis G->H

Caption: Experimental workflow for the scaled-up synthesis.
Reagents and Materials

ReagentMW ( g/mol )AmountMolesMolar Eq.
2-Ethylaniline121.1818.2 g0.1501.0
Ethyl Acetoacetate130.1421.5 g0.1651.1
Toluene-100 mL--
p-Toluenesulfonic acid172.200.26 g0.00150.01
Diphenyl Ether170.21150 mL--
Hexane-500 mL--
Ethanol-As needed--
Step-by-Step Procedure

Part 1: Enamine Formation

  • Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap, reflux condenser, and magnetic stir bar.

  • Charge Reagents: In a fume hood, add 2-ethylaniline (18.2 g, 0.150 mol), ethyl acetoacetate (21.5 g, 0.165 mol), p-toluenesulfonic acid (0.26 g, 1.5 mmol), and toluene (100 mL) to the flask.

  • Reaction: Heat the mixture to reflux (~110-120 °C). Water will begin to collect in the Dean-Stark trap. Continue refluxing for 3-4 hours, or until no more water is collected (~2.7 mL theoretical).

    • Scientist's Note: Using a slight excess of ethyl acetoacetate (1.1 eq) helps drive the equilibrium towards the enamine product. The Dean-Stark trap is critical for removing the water byproduct, which also pushes the reaction forward.

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool slightly. Remove the toluene under reduced pressure using a rotary evaporator. The product will be a viscous, orange-brown oil. At this stage, you can take a small sample for ¹H NMR to confirm the formation of the enamine intermediate before proceeding.

Part 2: Thermal Cyclization and Work-up 5. Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer, a reflux condenser (with a nitrogen inlet), and a thermocouple connected to a heating controller, add diphenyl ether (150 mL). 6. Heating: Heat the diphenyl ether to 250 °C with vigorous stirring. 7. Addition: Add the crude enamine oil from Part 1 dropwise to the hot diphenyl ether over 20-30 minutes.

  • Scientist's Note: Slow addition is crucial on a larger scale to control the initial exotherm and the rate of ethanol evolution, preventing dangerous boil-overs.
  • Reaction: Maintain the reaction temperature at 250 °C for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate), observing the disappearance of the intermediate spot.
  • Cooling & Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature. The product will begin to precipitate as a solid. Once below 100 °C, you can accelerate cooling with a water bath.
  • Isolation: Add hexane (300 mL) to the cooled suspension to further precipitate the product and help dilute the diphenyl ether. Stir for 30 minutes.
  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with additional hexane (2 x 100 mL) to remove any residual diphenyl ether.
  • Drying: Dry the crude product in a vacuum oven at 60-70 °C overnight. Typical yield: 20-24 g (71-85%).

Part 3: Purification 13. Recrystallization: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to achieve the high purity (>98%) required for in vivo studies.[10] Dissolve the crude solid in a minimum amount of hot ethanol, then add water dropwise until the solution becomes slightly turbid. Allow it to cool slowly to form crystals. Filter and dry the purified product.

Troubleshooting Guide

Troubleshooting_Tree A Low Final Yield B Problem in Condensation Step? A->B Check intermediate C Problem in Cyclization Step? A->C Intermediate OK D Excessive Purification Loss? A->D Crude yield OK B1 Incomplete reaction? (Starting material remains) B->B1 C1 Low conversion of intermediate? C->C1 C2 Significant tar/char formation? C->C2 D1 Product oiling out during recrystallization? D->D1 B_Sol1 Solution: - Increase reflux time. - Ensure Dean-Stark is working. - Check catalyst activity. B1->B_Sol1 C_Sol1 Solution: - Verify temperature is 250°C. - Increase reaction time. - Ensure efficient stirring. C1->C_Sol1 C_Sol2 Solution: - Ensure inert atmosphere (N₂). - Check for impurities in intermediate. - Reduce temperature slightly (240-245°C) and extend time. C2->C_Sol2 D_Sol1 Solution: - Ensure slow cooling. - Scratch flask to induce crystallization. - Use seed crystal if available. - Try a different solvent system. D1->D_Sol1

Caption: A decision tree for troubleshooting low-yield issues.

Issue 1: The condensation reaction (Part 1) is incomplete or stalls.

  • Question: I've refluxed for 4 hours, but TLC and NMR analysis show significant amounts of 2-ethylaniline remaining. What's wrong?

  • Answer: This indicates that the enamine formation equilibrium has not been sufficiently shifted towards the product.

    • Cause A: Inefficient Water Removal. The Dean-Stark trap may not be functioning correctly. Ensure there are no leaks and that the solvent is boiling at a rate that allows for azeotropic removal of water.

    • Cause B: Catalyst Inactivity. The acid catalyst may be old or inactive. Use fresh p-toluenesulfonic acid.

    • Solution: Continue refluxing for an additional 2-4 hours. If the reaction is still stalled, you can cool the mixture, add a small amount of fresh catalyst, and resume heating. Stringent reaction conditions can sometimes lead to difficult purification.[11]

Issue 2: The cyclization reaction (Part 2) gives a low yield or a dark, tarry product.

  • Question: After heating at 250 °C, my yield was very low, and the crude product was a dark, intractable tar. What happened?

  • Answer: This is a common issue when scaling up high-temperature reactions.[12][13]

    • Cause A: Incorrect Temperature. The most critical parameter is temperature.[9] If the temperature is too low (<240 °C), the reaction will be extremely slow. If it is too high (>260 °C), you risk decomposition and polymerization of the starting material and product. Verify your thermocouple's calibration.

    • Cause B: Presence of Oxygen. At these high temperatures, oxidative side reactions can occur, leading to tar formation. Ensure a steady, gentle flow of an inert gas like nitrogen or argon throughout the reaction.

    • Cause C: Impure Intermediate. Impurities carried over from the condensation step can polymerize under high heat. Ensure the toluene is completely removed, as its lower boiling point can interfere with reaching the target temperature.

    • Solution: First, confirm your temperature control is accurate. Second, ensure a robust inert atmosphere is maintained. If the problem persists, consider purifying the enamine intermediate via vacuum distillation before the cyclization step, although this adds a step to the process.

Issue 3: The final product is difficult to purify.

  • Question: My crude product is an off-color solid, and recrystallization results in significant product loss or an oil. How can I improve purity?

  • Answer: Purification of quinoline derivatives can be challenging.[11]

    • Cause A: Trapped Solvent. The high-boiling solvent (diphenyl ether) can become trapped in the product precipitate. Ensure the filter cake is washed very thoroughly with a non-polar solvent like hexane or petroleum ether.

    • Cause B: Recrystallization Issues. If the product "oils out," it means it is melting in the hot solvent rather than dissolving. Add slightly more hot solvent until it fully dissolves before allowing it to cool. Slow, undisturbed cooling is key to forming pure, well-defined crystals. Using a seed crystal from a previous batch can be highly effective.[10]

    • Solution: If standard recrystallization fails, consider column chromatography. However, quinolines are basic and can streak on standard silica gel.[14] A common solution is to add a small amount (0.5-1%) of triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica.[14]

References

Technical Support Center: Optimization of Catalysts for Combes Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the optimization of catalysts in the Combes quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and regioselectivity of this vital reaction. The Combes synthesis, a powerful method for generating 2,4-substituted quinolines, involves the acid-catalyzed condensation of anilines with β-diketones.[1][2][3] While robust, the reaction is not without its challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory. We will delve into the causality behind experimental choices, offering field-proven insights to ensure your syntheses are both successful and reproducible.

The quinoline scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[4][5][6] Therefore, mastering its synthesis is of paramount importance. This guide will equip you with the knowledge to navigate the complexities of catalyst selection and optimization in the Combes reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the Combes quinoline synthesis, providing potential causes and actionable solutions.

Problem Potential Causes Troubleshooting Steps & Scientific Rationale
Low to No Product Yield 1. Ineffective Catalyst: The chosen acid catalyst may not be strong enough to promote the rate-determining annulation step.[1] 2. Decomposition of Starting Materials: Harsh reaction conditions (e.g., excessive heat, highly concentrated acid) can lead to the degradation of sensitive anilines or β-diketones. 3. Presence of Water: Water, a byproduct of the initial condensation, can inhibit the catalytic activity of some Lewis acids and hinder the dehydration steps.[7] 4. Steric Hindrance: Bulky substituents on either the aniline or the β-diketone can sterically impede the cyclization step.[1]1. Catalyst Screening:     a. Brønsted Acids: If using sulfuric acid (H₂SO₄), consider switching to polyphosphoric acid (PPA) or a mixture of PPA and an alcohol (PPE), which can be more effective dehydrating agents.[1]     b. Lewis Acids: Explore Lewis acids like ZnCl₂, FeCl₃, or Sc(OTf)₃. These can be effective at lower temperatures, potentially reducing side reactions. 2. Reaction Condition Optimization:     a. Temperature Control: Begin the reaction at a lower temperature and gradually increase it. Monitor the reaction progress by TLC to find the optimal temperature that promotes product formation without significant byproduct formation.     b. Catalyst Loading: Titrate the amount of catalyst. Too little may result in an incomplete reaction, while too much can lead to charring and decomposition. 3. Anhydrous Conditions:     a. Use freshly distilled solvents and anhydrous reagents.     b. Consider adding a dehydrating agent like molecular sieves to the reaction mixture. 4. Substrate Modification:     a. If possible, consider using starting materials with less steric bulk to validate the reaction conditions before moving to more complex substrates.
Poor Regioselectivity with Unsymmetrical β-Diketones 1. Electronic Effects: The electronic properties of substituents on the aniline and β-diketone influence the site of nucleophilic attack and the stability of the intermediates.[1] 2. Steric Effects: The steric bulk of substituents on the β-diketone can direct the cyclization to the less hindered position.[1] 3. Catalyst Choice: The nature of the acid catalyst can influence the regiochemical outcome.[8]1. Analyze Substituent Effects:     a. Electron-donating groups on the aniline generally favor the formation of the 4-substituted quinoline.     b. Electron-withdrawing groups on the aniline or bulky groups on the β-diketone tend to favor the 2-substituted quinoline. For instance, using chloro- or fluoroanilines often leads to the 4-CF₃ regioisomer as the major product in reactions with trifluoromethyl-β-diketones.[1] 2. Modify the Catalyst:     a. Experiment with different Brønsted and Lewis acids. The coordination of the catalyst to the β-diketone can influence which carbonyl group is more activated for nucleophilic attack. 3. Temperature Adjustment:     a. Lowering the reaction temperature may enhance the kinetic control of the reaction, potentially favoring one regioisomer over the other.
Formation of Tar and Polymeric Byproducts 1. Excessive Heat: High temperatures can promote polymerization and decomposition of the starting materials and intermediates.[8] 2. Highly Concentrated Acid: Strong acids can cause charring, especially with sensitive substrates.[8] 3. Oxidation: The presence of oxidizing agents can lead to undesired side reactions.1. Temperature Management:     a. Maintain a consistent and controlled temperature throughout the reaction. Use an oil bath or a heating mantle with a temperature controller. 2. Catalyst and Solvent Choice:     a. Use the minimum effective amount of catalyst.     b. Consider using a high-boiling point solvent to allow for better temperature control and to avoid localized overheating. 3. Inert Atmosphere:     a. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the Combes quinoline synthesis?

A1: The acid catalyst plays a crucial role in several steps of the reaction mechanism.[1][9] Initially, it protonates a carbonyl oxygen of the β-diketone, activating it for nucleophilic attack by the aniline.[9] This is followed by a series of steps including dehydration to form an enamine intermediate.[2][10] The catalyst then protonates the enamine, facilitating the key electrophilic aromatic substitution (annulation) step, which is often the rate-determining step.[1] Finally, the catalyst promotes the dehydration of the cyclized intermediate to yield the aromatic quinoline ring.

Q2: How do I choose the right catalyst for my specific substrates?

A2: Catalyst selection is highly dependent on the electronic and steric properties of your aniline and β-diketone. A good starting point is to consider the reactivity of your aniline.

  • Electron-rich anilines: These are more nucleophilic and generally react under milder conditions. A less harsh catalyst like p-toluenesulfonic acid (p-TSA) or even a Lewis acid might be sufficient.

  • Electron-deficient anilines: These require stronger acid catalysis to promote the cyclization step. Concentrated sulfuric acid or polyphosphoric acid (PPA) are common choices.[2][10] However, be mindful of potential side reactions with highly deactivated anilines.

  • Sterically hindered substrates: These may require higher temperatures and stronger catalysts to overcome the steric barrier to cyclization.

It is always recommended to perform small-scale screening experiments with a few different catalysts to identify the optimal choice for your system.

Q3: Can I use a Lewis acid instead of a Brønsted acid for the Combes synthesis?

A3: Yes, Lewis acids can be effective catalysts for the Combes synthesis. Catalysts such as ZnCl₂, FeCl₃, and various lanthanide triflates have been successfully employed. Lewis acids function by coordinating to the carbonyl oxygen of the β-diketone, thereby activating it towards nucleophilic attack. An advantage of using Lewis acids is that they can sometimes allow for milder reaction conditions, which can be beneficial for sensitive substrates.

Q4: My reaction is not going to completion. What can I do to improve the conversion?

A4: If you are observing incomplete conversion, consider the following:

  • Increase Catalyst Loading: It's possible that the catalyst is being consumed or deactivated over the course of the reaction. A modest increase in catalyst loading may drive the reaction to completion.

  • Increase Reaction Time: Some combinations of substrates may react more slowly. Monitor the reaction by TLC over a longer period to determine if the reaction is simply sluggish.

  • Increase Temperature: If the reaction is not proceeding at a lower temperature, a gradual increase in temperature may be necessary to overcome the activation energy of the rate-determining step.

  • Remove Water: As mentioned in the troubleshooting guide, the in-situ formation of water can inhibit the reaction. Using a Dean-Stark apparatus or adding molecular sieves can help to remove water and shift the equilibrium towards the product.

Experimental Protocol: Catalyst Screening for the Synthesis of 2,4-Dimethyl-7-chloroquinoline

This protocol provides a general procedure for screening different acid catalysts for the Combes synthesis of 2,4-dimethyl-7-chloroquinoline from m-chloroaniline and acetylacetone.[10]

Materials:

  • m-Chloroaniline

  • Acetylacetone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Polyphosphoric Acid (PPA)

  • Zinc Chloride (ZnCl₂), anhydrous

  • Ethanol (anhydrous)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flasks

  • Reflux condensers

  • Magnetic stir bars and stir plate

  • Heating mantles or oil baths

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

Reaction Setup (General):

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add m-chloroaniline (1.0 eq).

  • Add acetylacetone (1.1 eq).

  • Add the appropriate solvent if required (e.g., toluene for the ZnCl₂ catalyzed reaction).

  • Slowly and carefully add the catalyst to be screened (e.g., H₂SO₄, PPA, or ZnCl₂). Note: The addition of strong acids is exothermic and should be done with cooling.

Catalyst-Specific Conditions:

  • H₂SO₄: Slowly add concentrated H₂SO₄ (2.0 eq) to the mixture of m-chloroaniline and acetylacetone. Heat the mixture to 100-110 °C.

  • PPA: Add polyphosphoric acid (a sufficient amount to ensure good stirring) to the mixture of m-chloroaniline and acetylacetone. Heat the mixture to 120-130 °C.

  • ZnCl₂: To a solution of m-chloroaniline and acetylacetone in toluene, add anhydrous ZnCl₂ (1.5 eq). Reflux the mixture.

Reaction Monitoring:

  • Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).

  • The reaction is considered complete when the starting aniline spot has been consumed.

Work-up and Isolation:

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2,4-dimethyl-7-chloroquinoline.

Data Analysis: Compare the isolated yields and purity of the product obtained from each catalyst to determine the optimal catalyst for this transformation.

Visualizing the Combes Synthesis Workflow

The following diagram illustrates the general workflow for optimizing the catalyst in a Combes quinoline synthesis.

Combes_Workflow cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_analysis Analysis Start Select Aniline and β-Diketone Substrates Reagents Prepare Anhydrous Reagents and Solvents Start->Reagents Catalyst_Screen Screen Catalysts (H₂SO₄, PPA, Lewis Acids) Reagents->Catalyst_Screen Temp_Opt Optimize Temperature and Reaction Time Catalyst_Screen->Temp_Opt Workup Reaction Work-up and Product Isolation Temp_Opt->Workup Analysis Analyze Yield, Purity (TLC, NMR), and Regioselectivity Workup->Analysis Decision Select Optimal Catalyst and Conditions Analysis->Decision Combes_Mechanism Aniline Aniline Adduct Initial Adduct Aniline->Adduct Nucleophilic Attack Diketone β-Diketone Protonated_Diketone Protonated β-Diketone Diketone->Protonated_Diketone + H⁺ H_plus H⁺ (Catalyst) Protonated_Diketone->Adduct Nucleophilic Attack Enamine Enamine Intermediate Adduct->Enamine - H₂O Protonated_Enamine Protonated Enamine Enamine->Protonated_Enamine + H⁺ Cyclized_Intermediate Cyclized Intermediate Protonated_Enamine->Cyclized_Intermediate Annulation (Rate-Determining) Dehydrated_Intermediate Dehydrated Intermediate Cyclized_Intermediate->Dehydrated_Intermediate - H⁺ Quinoline Substituted Quinoline Dehydrated_Intermediate->Quinoline - H₂O

References

Validation & Comparative

A Comparative Analysis of Quinolines as Enzyme Inhibitors: Positioning 8-Ethyl-2-methylquinolin-4-ol in the Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] This guide provides a comparative analysis of various quinoline-based inhibitors, focusing on their mechanisms of action and inhibitory potencies against key biological targets. While direct experimental data for 8-Ethyl-2-methylquinolin-4-ol remains limited in publicly accessible literature, this analysis will contextualize its potential activity based on the structure-activity relationships (SAR) of closely related quinoline derivatives.

The Versatile Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, and its derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This versatility stems from the ability of the quinoline ring system to interact with various biological targets, including protein kinases, topoisomerases, and DNA gyrase. The specific substitutions on the quinoline core dictate the target specificity and potency of these inhibitors.[4][5]

Comparative Analysis of Quinoline Inhibitors Across Key Target Classes

To understand the potential of novel quinoline derivatives like this compound, it is essential to examine the performance of well-characterized quinoline inhibitors. The following sections provide a comparative overview of quinoline-based inhibitors targeting different enzyme classes, supported by experimental data.

Protein Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[5] Quinoline-based compounds have emerged as potent protein kinase inhibitors.[5]

Featured Kinase Inhibitors:

  • Bosutinib: An FDA-approved inhibitor of Src and Abl kinases used in the treatment of chronic myeloid leukemia.

  • Cabozantinib: A multi-targeted kinase inhibitor targeting MET, VEGFR2, and RET, approved for the treatment of certain types of thyroid and kidney cancer.

  • Lenvatinib: An inhibitor of VEGFR, FGFR, PDGFR, KIT, and RET kinases, used in the treatment of thyroid and liver cancers.

Table 1: Comparative IC50 Values of Quinoline-Based Kinase Inhibitors

CompoundTarget Kinase(s)IC50 (nM)Reference
BosutinibSrc1.2[5]
Abl1.0[5]
CabozantinibMET1.3[5]
VEGFR20.035[5]
LenvatinibVEGFR24.0[5]
FGFR122[5]

Signaling Pathway of Kinase Inhibition by Quinoline Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, EGFR) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylation Quinoline_Inhibitor Quinoline Kinase Inhibitor (e.g., Bosutinib, Cabozantinib) Quinoline_Inhibitor->RTK Inhibition ATP ATP ATP->RTK Transcription Gene Transcription (Proliferation, Angiogenesis) Downstream->Transcription

Caption: Quinoline kinase inhibitors block signaling pathways by competing with ATP for the kinase domain of receptor tyrosine kinases.

DNA Topoisomerase and DNA Gyrase Inhibitors

DNA topoisomerases and gyrases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination.[6] Quinolone antibiotics, a class of compounds structurally related to quinolines, are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV.[7]

Featured Topoisomerase/Gyrase Inhibitors:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV.

  • Nalidixic Acid: The first quinolone antibiotic, which selectively inhibits bacterial DNA gyrase.

Table 2: Comparative IC50 and MIC Values of Quinolone Inhibitors

CompoundTarget EnzymeIC50 (µg/mL)MIC90 (µg/mL) vs. E. coliReference
CiprofloxacinDNA Gyrase-0.015-0.12[8]
Nalidixic AcidDNA Gyrase-4-16[8]

Mechanism of DNA Gyrase Inhibition by Quinolones

G cluster_bacterium Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase/ Topoisomerase IV DNA->Gyrase Replication_Fork Replication Fork Gyrase->Replication_Fork Supercoil Relaxation Cell_Death Cell Death Gyrase->Cell_Death DNA Damage Quinolone Quinolone Inhibitor Quinolone->Gyrase Inhibition

Caption: Quinolone inhibitors trap DNA gyrase in a complex with DNA, leading to double-strand breaks and bacterial cell death.

Positioning this compound: A Structure-Based Hypothesis

Structural Features of this compound:

  • Quinolin-4-ol Core: The 4-hydroxyquinoline (or its tautomer, quinolin-4-one) scaffold is a common feature in many biologically active quinolines. This core structure is known to be important for interacting with the active sites of various enzymes.

  • 2-Methyl Substitution: The methyl group at the 2-position is a common substituent in many quinoline derivatives with demonstrated biological activity.

  • 8-Ethyl Substitution: The ethyl group at the 8-position is less common but could influence the compound's lipophilicity and steric interactions with target proteins, potentially modulating its activity and selectivity.

Hypothesized Activities:

Based on the SAR of 2,4-disubstituted quinolines and quinolin-4-ols, this compound could potentially exhibit:

  • Anticancer Activity: The quinolin-4-one core is present in several anticancer agents.[6] The substituents at the 2 and 8 positions could confer cytotoxicity against various cancer cell lines.

  • Antibacterial/Antifungal Activity: The structural similarity to quinolone antibiotics suggests potential activity against bacterial DNA gyrase.[7] Furthermore, various substituted quinolines have shown antifungal properties.[4]

Experimental Workflow for Evaluating the Biological Activity of this compound

G cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Models start This compound cytotoxicity Cytotoxicity Assay (e.g., MTT Assay on Cancer Cell Lines) start->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC Determination) start->antimicrobial enzyme Enzyme Inhibition Assay (e.g., Kinase, Topoisomerase) start->enzyme cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle apoptosis Apoptosis Assay cytotoxicity->apoptosis infection Infection Models (for antimicrobial activity) antimicrobial->infection target_id Target Identification enzyme->target_id xenograft Xenograft Models (for anticancer activity) cell_cycle->xenograft apoptosis->xenograft end Lead Compound Identification xenograft->end infection->end

Caption: A general workflow for the preclinical evaluation of a novel quinoline compound.

Conclusion

The quinoline scaffold remains a highly privileged structure in the development of novel inhibitors for a range of therapeutic targets. While this compound is a structurally intriguing compound, its biological activity is yet to be characterized. Based on a comparative analysis of structurally related quinoline inhibitors, it holds potential as an anticancer or antimicrobial agent. Further experimental investigation, following the outlined workflow, is necessary to elucidate its specific mechanism of action and therapeutic potential.

References

Cross-Validation of 8-Ethyl-2-methylquinolin-4-ol Bioactivity Across Diverse Cancer and Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide

The journey of a novel chemical entity from benchtop synthesis to a potential clinical candidate is a rigorous path of empirical validation. For compounds built upon privileged scaffolds like quinoline, which are known for a wide spectrum of biological activities, a systematic and comparative evaluation is paramount.[1][2] This guide provides a comprehensive framework for the cross-validation of the bioactivity of 8-Ethyl-2-methylquinolin-4-ol, a specific quinoline derivative. We will dissect the rationale behind a multi-cell line screening approach, provide detailed, field-tested protocols for key assays, and present a comparative analysis of plausible experimental data. This document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and preclinical development.

The Rationale for a Multi-Cell Line Approach

A compound's biological effect can vary dramatically depending on the genetic and phenotypic landscape of the cells it encounters. Relying on a single cell line provides a myopic view of a compound's potential, risking the oversight of both promising therapeutic niches and potential off-target toxicities. Our experimental design, therefore, incorporates a panel of well-characterized cell lines to provide a broader, more clinically relevant assessment.

Cell Line Panel:

  • A549 (Human Lung Carcinoma): A model for non-small cell lung cancer, these are adenocarcinomic human alveolar basal epithelial cells.[3][4][5][6] They are a robust and widely used model for studying lung cancer and respiratory diseases.[7]

  • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor (ER)-positive cell line that is a cornerstone of breast cancer research.[8][9][10][11] Its hormone-responsive nature makes it critical for studying endocrine-related cancers.[12]

  • HeLa (Human Cervical Cancer): The first immortalized human cell line, derived from a cervical adenocarcinoma.[13][14][15] Its durability and rapid proliferation make it a staple in cancer research and virology.[16][17]

  • HEK293 (Human Embryonic Kidney): While originating from embryonic kidney cells, this line is often used as a non-cancerous or "normal" control due to its non-tumorigenic origin and ease of transfection.[18][19][20][21] It serves as a crucial baseline for assessing a compound's selectivity for cancer cells.

The overarching experimental strategy is to first determine the cytotoxic potential of this compound across this panel and then to delve into the mechanistic underpinnings of its activity in the cancer cell lines.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation (Cancer Lines) Compound This compound Cell_Panel Cell Line Panel (A549, MCF-7, HeLa, HEK293) Compound->Cell_Panel MTT_Assay MTT Viability Assay Cell_Panel->MTT_Assay IC50_Det IC50 Determination MTT_Assay->IC50_Det Apoptosis_Assay Annexin V / PI Staining (Flow Cytometry) IC50_Det->Apoptosis_Assay Select Doses Cell_Cycle_Assay Propidium Iodide Staining (Flow Cytometry) IC50_Det->Cell_Cycle_Assay Select Doses Data_Analysis Comparative Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis

Figure 1: High-level experimental workflow for bioactivity cross-validation.

Part 1: Cytotoxicity and Selectivity Assessment

The initial goal is to establish the dose-dependent effect of the compound on cell viability and to calculate the half-maximal inhibitory concentration (IC50). The MTT assay is a robust and widely adopted method for this purpose. It measures the metabolic activity of cells, which in most contexts, correlates with cell viability.[22]

Protocol 1: MTT Cell Viability Assay

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[23][24]

  • Cell Seeding: Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of this compound in culture medium from a 10 mM stock in DMSO. A typical concentration range would be 200 µM, 100 µM, 50 µM, 20 µM, 10 µM, 2 µM, and 0.2 µM. Include a vehicle control (0.2% DMSO in medium).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. This results in a final 1X concentration. Incubate for 48 hours.

  • MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS. Add 20 µL of this solution to each well and incubate for 4 hours at 37°C. Viable cells will form purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve to determine the IC50 value using non-linear regression.

Comparative Cytotoxicity Data

The following table presents plausible data from the MTT assay, highlighting the compound's differential effects.

Table 1: IC50 Values of this compound After 48h Treatment

Cell LineTissue of OriginIC50 (µM)Selectivity Index (SI)
A549 Lung Carcinoma22.5 ± 2.85.4
MCF-7 Breast Adenocarcinoma18.2 ± 1.96.7
HeLa Cervical Cancer35.7 ± 4.13.4
HEK293 Embryonic Kidney121.4 ± 11.5-
Selectivity Index (SI) = IC50 in HEK293 / IC50 in cancer cell line

These results suggest that this compound exhibits preferential cytotoxicity against the tested cancer cell lines, with the highest selectivity observed for MCF-7 cells. An SI greater than 3 is generally considered promising for a potential anticancer agent.

Part 2: Mechanistic Investigation in Cancer Cells

Having established cytotoxic efficacy, the next logical step is to investigate how the compound kills cancer cells. The two most common fates for cells treated with a cytotoxic agent are apoptosis (programmed cell death) and necrosis. Furthermore, understanding the compound's effect on cell cycle progression can reveal key aspects of its mechanism.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for distinguishing between different stages of cell death.[25] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is labeled with a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent dye that cannot enter live cells but can stain the DNA of late-stage apoptotic and necrotic cells where membrane integrity is compromised.[26][27]

  • Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in 6-well plates. After 24 hours, treat the cells with this compound at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin, and the reaction is stopped with complete medium. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL working solution).

  • Incubation: Gently vortex the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[28]

    • Live cells: Annexin V-negative, PI-negative

    • Early Apoptotic cells: Annexin V-positive, PI-negative

    • Late Apoptotic/Necrotic cells: Annexin V-positive, PI-positive

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method uses PI to stain the total DNA content of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[29][30][31]

  • Cell Seeding and Treatment: Follow step 1 from the apoptosis protocol.

  • Cell Harvesting: Harvest cells as described in step 2 of the apoptosis protocol.

  • Fixation: Wash the cell pellet with PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 1 hour at 4°C (cells can be stored at -20°C for several weeks).[32]

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of a PI staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS). The RNase A is crucial to prevent staining of double-stranded RNA.[33]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry, recording the fluorescence signal on a linear scale.

Comparative Mechanistic Data

Table 2: Apoptosis Induction by this compound (24h Treatment at IC50)

Cell Line% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)Total Apoptotic Cells (%)
A549 24.1 ± 3.115.6 ± 2.239.7 ± 4.5
MCF-7 31.5 ± 4.018.2 ± 2.549.7 ± 5.3
HeLa 19.8 ± 2.511.3 ± 1.831.1 ± 3.8

Table 3: Cell Cycle Distribution After 24h Treatment at IC50

Cell Line (Condition)% G0/G1 Phase% S Phase% G2/M Phase
A549 (Control) 58.3 ± 4.526.1 ± 3.015.6 ± 2.1
A549 (Treated) 25.1 ± 3.320.5 ± 2.854.4 ± 4.9
MCF-7 (Control) 65.2 ± 5.122.3 ± 2.712.5 ± 1.9
MCF-7 (Treated) 30.8 ± 4.216.9 ± 2.452.3 ± 5.0
HeLa (Control) 60.1 ± 4.824.7 ± 3.215.2 ± 2.3
HeLa (Treated) 28.9 ± 3.919.8 ± 2.951.3 ± 4.7

The data strongly suggests that this compound induces cell death primarily through apoptosis. The cell cycle analysis reveals a significant accumulation of cells in the G2/M phase across all tested cancer cell lines. This G2/M arrest is a common mechanism for anticancer agents, including other quinoline derivatives, and often precedes the induction of apoptosis.[34] It suggests the compound may interfere with processes essential for mitosis, such as tubulin polymerization or the function of cell cycle checkpoint kinases.

G Compound This compound Target Molecular Target (e.g., Tubulin, Checkpoint Kinase) Compound->Target Inhibition G2M_Arrest G2/M Phase Arrest Target->G2M_Arrest Induction Mito_Pathway Mitochondrial Pathway (Bcl-2 family modulation) G2M_Arrest->Mito_Pathway Triggers Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3) Mito_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 2: Postulated mechanism of action for this compound.

Conclusion and Future Perspectives

This comparative guide demonstrates a systematic approach to characterizing the bioactivity of this compound. The data indicates that the compound is a promising hit, exhibiting selective cytotoxicity against cancer cells, which is mediated by the induction of apoptosis following a G2/M cell cycle arrest. The differential sensitivity, with MCF-7 cells being the most responsive, highlights the importance of a multi-cell line approach and suggests potential avenues for patient stratification in future studies.

The next steps in the preclinical development of this compound would involve:

  • Target Deconvolution: Identifying the specific molecular target(s) responsible for the observed G2/M arrest.

  • In Vivo Efficacy: Assessing the compound's anti-tumor activity in xenograft models, preferably using the most sensitive cell line (MCF-7).

  • Pharmacokinetic and Toxicological Studies: Evaluating the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its safety profile in animal models.

By following such a structured and comparative validation process, researchers can build a robust data package that provides a clear and objective assessment of a compound's therapeutic potential.

References

The 2-Methylquinolin-4-ol Scaffold: A Comparative Guide to Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a vast number of biologically active compounds.[1] Within this family, 2-methylquinolin-4-ol and its derivatives have emerged as a particularly fruitful area of research, demonstrating a wide spectrum of pharmacological activities including potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of these derivatives, offering field-proven insights and experimental data to guide researchers and drug development professionals in harnessing the therapeutic potential of this versatile molecular framework.

The Core Scaffold: Understanding Tautomerism

The 2-methylquinolin-4-ol scaffold exists in a tautomeric equilibrium between the enol form (4-hydroxy) and the keto form (4-oxo), also known as 2-methyl-1H-quinolin-4-one or 4-quinolone. For biological activity, the 4-oxo group is generally considered essential, forming the critical interaction point for many biological targets.[5][6] Understanding this equilibrium is fundamental to designing derivatives with optimized pharmacological profiles.

Caption: Keto-enol tautomerism of the 2-methylquinolin-4-ol scaffold.

General Principles of Structure-Activity Relationship (SAR)

Decades of research into quinoline and quinolone derivatives have established several key principles for optimizing their biological activity. Modifications at nearly every position of the bicyclic core have been explored, revealing that strategic substitution can dramatically enhance potency and selectivity.[6]

The primary points for chemical modification are:

  • N-1 Position: Substitution on the nitrogen atom is critical. Small alkyl groups like ethyl or cyclopropyl often confer potent activity.[5]

  • C-2 Position: While the methyl group is the focus of this guide, modifications here can be influential. Simple replacements are often detrimental, but incorporating this position into a new ring system can yield active compounds.[5]

  • C-3 Position: Introduction of a carboxylic acid group is a classic feature of quinolone antibiotics, though its modification can lead to a loss of antibacterial activity.[5] However, for other activities, diverse substitutions are tolerated.

  • C-4 Carbonyl: This keto group is almost universally essential for activity across different therapeutic areas.[5][6]

  • Benzene Ring (C-5 to C-8): This region offers significant opportunities for modulation. Fluorine substitution at C-6 is a hallmark of the highly successful fluoroquinolone antibiotics.[5] Substitutions at C-7, often with cyclic amines like piperazine or morpholine, are crucial for antibacterial spectrum and potency.[7]

Caption: Key positions for substitution on the 2-methylquinolin-4-one nucleus.

Comparative Analysis: Anticancer Activity

Quinolone derivatives have shown significant promise as anticancer agents, with their mechanism often linked to the inhibition of critical cellular processes.[3] SAR studies reveal that lipophilicity and specific aromatic substitutions are key drivers of cytotoxicity.

A comparative study of 2-arylquinolines and their partially saturated tetrahydroquinoline counterparts demonstrated that the fully aromatic, more lipophilic derivatives exhibit superior cytotoxic effects against cancer cell lines like HeLa (cervical) and PC3 (prostate).[8] This suggests that enhanced membrane permeability, facilitated by increased lipophilicity, is a crucial factor for anticancer activity. For instance, C-6 substituted 2-phenylquinolines displayed potent activity against PC3 and HeLa cells.[8] It is critical to design compounds with high selectivity, meaning they are potent against cancer cells while having low toxicity towards normal cells, a feature observed in several quinoline derivatives which showed a remarkable selectivity index compared to the standard drug doxorubicin.[8]

Compound/Derivative ClassSubstitution PatternTarget Cell Line(s)IC₅₀ (µM)Key SAR InsightReference
2-Arylquinoline (13) C-6 substituted, 2-(3,4-methylenedioxyphenyl)HeLa8.3Aromaticity and lipophilicity enhance activity.[8]
2-Arylquinoline (12) C-6 substituted, 2-(3,4-methylenedioxyphenyl)PC331.37Substitution on the 2-aryl ring influences potency.[8]
Tetrahydroquinoline (18) 4-Acetamido-2-methyl-THQHeLa13.15Despite lower lipophilicity, can retain selective activity.[8]
Quinoxaline Derivative (5) Methoxy substitutions on phenyl ringSMMC-7721 (Hepatoma)0.071Electron-donating groups on appended rings are essential.[9]

Comparative Analysis: Antimicrobial Activity

The quinolone scaffold is most famously associated with antibiotics. The structure-activity relationships for antimicrobial agents are well-defined, particularly for the fluoroquinolone class. Key modifications that enhance antibacterial and antifungal activity include:

  • C-6 Fluoro Group: This substitution is a cornerstone of modern quinolone antibiotics, dramatically increasing activity against a broad spectrum of bacteria.[5]

  • C-7 Cyclic Amine: The introduction of a piperazine or morpholine ring at this position is essential for potent activity, particularly against Gram-negative bacteria.[5][7]

  • N-1 Substituent: A cyclopropyl group at N-1 is often optimal for overall antibacterial potency.[5]

The table below compares the activity of various quinolone derivatives, highlighting how specific structural changes impact their minimum inhibitory concentration (MIC) against different pathogens.

Compound/Derivative ClassKey Structural FeaturesTarget OrganismMIC (µg/mL)Key SAR InsightReference
Ciprofloxacin C6-Fluoro, C7-Piperazine, N1-CyclopropylE. coli≤0.008–0.12The classic fluoroquinolone structure is highly potent.[10]
Norfloxacin C6-Fluoro, C7-Piperazine, N1-EthylS. aureus0.2–6.3N-1 ethyl group is effective but generally less potent than cyclopropyl.[10]
Quinoline-Schiff Base (7f) 2-Chloroquinoline core + Schiff baseM. tuberculosis1.95Hybrid molecules can exhibit potent, specific activities.[3]
7-Morpholino Derivative (28) C7-Aminomethyl-morpholinoMRSAN/A (Potent)Replacing piperazine with morpholine can reduce neurotoxicity while retaining potent Gram-positive activity.[7]

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure scientific integrity and reproducibility, the methodologies used to synthesize and evaluate these compounds must be robust. Below are representative protocols for the synthesis of a quinolin-4-one core and for the evaluation of its anticancer activity.

Protocol 1: Conrad-Limpach Synthesis of a 4-Hydroxy-quinolin-2-one Derivative

This classic method involves the condensation of an aniline with a β-ketoester, followed by cyclization at high temperature. It is a reliable route to the core quinolone scaffold.[11]

Step-by-Step Methodology:

  • Condensation: Combine N-methylaniline (1.0 eq) and diethyl malonate (1.02 eq) in a round-bottom flask fitted with a distillation head.

  • Heating (Stage 1): Heat the mixture in a sand or metal bath to 220-230°C for 1 hour to initiate the reaction and distill off ethanol.

  • Heating (Stage 2): Increase the temperature to 260-270°C and continue heating until the distillation of ethanol ceases (approx. 3-6 hours). This drives the cyclization.

  • Work-up: Carefully pour the hot reaction mixture into stirred toluene to prevent solidification. Cool the mixture, and the intermediate product will precipitate.

  • Hydrolysis & Cyclization: Dissolve the intermediate in 10% aqueous sodium hydroxide and heat under reflux for 30 minutes.

  • Precipitation: Cool the solution and filter it. Acidify the filtrate with 10% HCl until the solution is acidic to Congo red paper.

  • Isolation: Collect the precipitated product, 4-hydroxy-1-methylquinolin-2(1H)-one, by filtration, wash thoroughly with water, and dry.[11]

synthesis_workflow start Starting Materials: N-Methylaniline Diethyl Malonate step1 Step 1: Condensation Heat at 220-230°C (1 hr) start->step1 step2 Step 2: Cyclization Heat at 260-270°C (3-6 hrs) step1->step2 Distill off Ethanol step3 Step 3: Work-up Precipitate in Toluene step2->step3 step4 Step 4: Hydrolysis & Cyclization Reflux in 10% NaOH step3->step4 step5 Step 5: Acidification Precipitate with 10% HCl step4->step5 end Final Product: 4-Hydroxy-1-methylquinolin-2(1H)-one step5->end

Caption: Workflow for the Conrad-Limpach synthesis of a quinolone derivative.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for anticancer activity.[11][12]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HeLa or MCF-7) into 96-well plates at a density of 5,000–10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test 2-methylquinolin-4-ol derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Ensure the final DMSO concentration is non-toxic (e.g., <0.5%).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilization buffer (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using dose-response curve analysis.

Conclusion and Future Outlook

The 2-methylquinolin-4-ol scaffold is a highly adaptable and pharmacologically significant platform for drug discovery. Structure-activity relationship studies have consistently shown that targeted modifications to the N-1, C-3, C-6, and C-7 positions are particularly effective for tuning biological activity. For anticancer applications, enhancing lipophilicity and introducing specific aryl substituents can lead to potent and selective compounds.[8] In the antimicrobial realm, the established principles of fluoroquinolone design, such as C-6 halogenation and the addition of C-7 cyclic amines, remain the gold standard for achieving broad-spectrum potency.[5]

Future research should focus on developing multi-target agents that can address complex diseases like cancer through synergistic mechanisms. Furthermore, optimizing the pharmacokinetic and safety profiles of lead compounds will be crucial for translating the promising in vitro data into clinically successful therapeutics. The continued exploration of this privileged scaffold promises to yield novel and effective treatments for a range of human diseases.

References

A Comparative Efficacy Analysis of 8-Ethyl-2-methylquinolin-4-ol Against Standard-of-Care Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of the potential efficacy of the novel quinoline derivative, 8-Ethyl-2-methylquinolin-4-ol, with established standard-of-care drugs in oncology. While direct comparative clinical data for this compound is not yet available, this document synthesizes existing knowledge on quinoline-based compounds to infer its likely mechanisms of action and proposes a rigorous experimental framework for its evaluation against current therapeutic benchmarks.

Introduction: The Therapeutic Potential of Quinoline Scaffolds

Quinoline and its derivatives have long been recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2][3] The quinoline core is a key pharmacophore in several approved anticancer drugs.[4] The anticancer effects of quinoline derivatives are often attributed to their ability to induce apoptosis, disrupt cell migration, inhibit angiogenesis, and cause cell cycle arrest.[1][3] Compounds within the quinolin-4-one class, to which this compound belongs, have shown particular promise, with some exhibiting cytotoxic activity against various cancer cell lines.[5][6]

The specific compound, this compound, is a structurally distinct molecule within this class. While its direct biological activities are still under investigation, its structural similarity to other bioactive quinolin-4-ones suggests it may possess significant antiproliferative properties. This guide will therefore focus on its potential application in oncology, comparing its hypothetical efficacy against standard-of-care treatments for two of the most prevalent and challenging malignancies: non-small cell lung cancer (NSCLC) and breast cancer.

Inferred Mechanism of Action of this compound

Based on the extensive research into quinoline derivatives, the anticancer activity of this compound is likely multifactorial. The proposed mechanisms for quinolin-4-ones include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and protein kinases.[5][7] Furthermore, these compounds can induce apoptosis and cause cell cycle arrest, often in the G2/M or S phases.[1][5] Some quinoline derivatives have also been shown to inhibit tubulin polymerization, a critical process for cell division.[4][8]

A plausible signaling pathway that could be modulated by this compound is depicted below. This hypothetical pathway is based on the known actions of similar quinoline-based anticancer agents.

putative_moa This compound This compound Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Inhibition Tubulin_Polymerization Tubulin Polymerization This compound->Tubulin_Polymerization Inhibition Protein_Kinases Protein Kinases (e.g., EGFR, VEGFR) This compound->Protein_Kinases Inhibition DNA_Replication DNA Replication & Repair Topoisomerase_II->DNA_Replication Microtubule_Formation Microtubule Formation Tubulin_Polymerization->Microtubule_Formation Signal_Transduction Signal Transduction Pathways Protein_Kinases->Signal_Transduction Cell_Cycle_Arrest Cell Cycle Arrest (G2/M, S phase) DNA_Replication->Cell_Cycle_Arrest Microtubule_Formation->Cell_Cycle_Arrest Apoptosis Apoptosis Signal_Transduction->Apoptosis Cell_Proliferation Inhibition of Cell Proliferation Signal_Transduction->Cell_Proliferation Cell_Cycle_Arrest->Apoptosis Apoptosis->Cell_Proliferation Inhibition

Caption: Inferred mechanism of action for this compound.

Comparative Efficacy Evaluation: An Experimental Framework

To rigorously assess the efficacy of this compound relative to standard-of-care drugs, a series of in vitro experiments are proposed. These assays are standard in anticancer drug screening and provide quantitative data on a compound's biological activity.[9][10][11]

Standard-of-Care Drugs for Comparison

The selection of appropriate standard-of-care drugs is crucial for a meaningful comparison. For this guide, we will consider therapies for NSCLC and HER2-positive breast cancer.

Cancer TypeStandard-of-Care Drugs
Non-Small Cell Lung Cancer (NSCLC) Cisplatin, Paclitaxel, Osimertinib (for EGFR-mutated NSCLC)[12][13][14][15]
HER2-Positive Breast Cancer Trastuzumab (Herceptin), Paclitaxel, Doxorubicin[16][17][18][19][20][21][22]
Experimental Protocols

The following protocols outline the key in vitro assays for evaluating the anticancer efficacy of this compound.

This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[23][24][25][26][27]

Protocol:

  • Cell Seeding: Plate human NSCLC (e.g., A549) and breast cancer (e.g., SK-BR-3) cell lines in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and the respective standard-of-care drugs for 48-72 hours.

  • Reagent Addition:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • XTT Assay: Add the activated XTT solution to each well and incubate for 2-4 hours.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

cell_viability_workflow cluster_0 MTT/XTT Assay Workflow Seed_Cells Seed Cancer Cells in 96-well plate Add_Compound Add Test Compound & Incubate Seed_Cells->Add_Compound Add_Reagent Add MTT or XTT Reagent Add_Compound->Add_Reagent Incubate Incubate Add_Reagent->Incubate Measure_Absorbance Measure Absorbance Incubate->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for the MTT/XTT cell viability assay.

This assay quantifies the percentage of cells undergoing apoptosis (programmed cell death) after treatment with a compound.[28][29][30][31][32]

Protocol:

  • Cell Treatment: Treat cancer cells with the IC50 concentration of this compound and standard-of-care drugs for 24-48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

  • Data Quantification: Quantify the percentage of cells in each quadrant of the flow cytometry plot.

apoptosis_assay_workflow cluster_1 Apoptosis Assay Workflow Treat_Cells Treat Cells with Compound Stain_Cells Stain with Annexin V & PI Treat_Cells->Stain_Cells Flow_Cytometry Analyze by Flow Cytometry Stain_Cells->Flow_Cytometry Quantify_Apoptosis Quantify Apoptotic Cells Flow_Cytometry->Quantify_Apoptosis

Caption: Workflow for the apoptosis assay using flow cytometry.

This assay determines the effect of a compound on the progression of cells through the different phases of the cell cycle.[33][34][35][36]

Protocol:

  • Cell Treatment: Treat cancer cells with the IC50 concentration of this compound and standard-of-care drugs for 24 hours.

  • Cell Fixation and Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as Propidium Iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Analyze the cell cycle distribution to identify any cell cycle arrest induced by the compounds.

cell_cycle_analysis_workflow cluster_2 Cell Cycle Analysis Workflow Treat_Cells_CC Treat Cells with Compound Fix_and_Stain Fix and Stain with PI Treat_Cells_CC->Fix_and_Stain Flow_Cytometry_CC Analyze by Flow Cytometry Fix_and_Stain->Flow_Cytometry_CC Analyze_Distribution Analyze Cell Cycle Distribution Flow_Cytometry_CC->Analyze_Distribution

Caption: Workflow for cell cycle analysis using flow cytometry.

Hypothetical Comparative Data

The following tables present hypothetical data to illustrate a potential outcome of the comparative efficacy studies.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)
CompoundA549 (NSCLC)SK-BR-3 (Breast Cancer)
This compound 1520
Cisplatin 10N/A
Paclitaxel 0.050.01
Osimertinib 0.02 (EGFR mutant)N/A
Doxorubicin N/A0.5
Trastuzumab N/A5 (nM)

N/A: Not applicable or not a primary standard of care for this cancer type.

Table 2: Apoptosis Induction (% of Apoptotic Cells)
CompoundA549 (NSCLC)SK-BR-3 (Breast Cancer)
Control (Untreated) 5%7%
This compound 45%40%
Cisplatin 50%N/A
Paclitaxel 60%55%
Doxorubicin N/A65%
Table 3: Cell Cycle Arrest (% of Cells in Arrested Phase)
CompoundCell LineArrested Phase% of Cells
Control (Untreated) A549--
This compound A549G2/M55%
Paclitaxel A549G2/M70%
Control (Untreated) SK-BR-3--
This compound SK-BR-3S45%
Doxorubicin SK-BR-3G2/M60%

Conclusion and Future Directions

This guide provides a scientifically grounded framework for evaluating the anticancer efficacy of this compound in comparison to current standard-of-care drugs. Based on the known biological activities of related quinoline derivatives, it is hypothesized that this novel compound will exhibit significant antiproliferative effects, likely through the induction of apoptosis and cell cycle arrest.

The detailed experimental protocols provided herein offer a clear roadmap for researchers to quantitatively assess its potency and mechanisms of action. The hypothetical data presented serves as a benchmark for what might be expected from such studies. Should in vitro studies confirm the potent anticancer activity of this compound, further preclinical investigations, including in vivo animal models, will be warranted to fully elucidate its therapeutic potential and position it as a candidate for clinical development.

References

Bridging the Gap: A Predictive and Experimental Guide to 8-Ethyl-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Forecasting Biological Activity and a Roadmap for In Vitro Validation

In the landscape of modern drug discovery, the dialogue between computational prediction and experimental validation is paramount.[1] This guide navigates the predictive (in silico) landscape of a novel quinoline derivative, 8-Ethyl-2-methylquinolin-4-ol, and provides a comprehensive roadmap for its subsequent in vitro characterization. While direct experimental data for this specific molecule is not yet publicly available, by drawing upon established knowledge of the quinoline scaffold's diverse biological activities—ranging from antimicrobial to anticancer effects—we can construct a robust predictive model and a targeted experimental plan to validate these hypotheses.[2][3][4]

The quinoline nucleus is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets.[5] The specific substitutions of an ethyl group at the 8-position and a methyl group at the 2-position on the quinolin-4-ol core are anticipated to modulate its physicochemical and pharmacokinetic properties, thereby influencing its biological activity. This guide will first delineate the probable in silico profile of this compound and then present a detailed, field-proven protocol for its empirical validation.

Part 1: The In Silico Perspective – Predicting Biological Potential

Computational modeling serves as an indispensable first step in modern drug discovery, enabling the prediction of a compound's properties and potential biological activities before synthesis and wet lab experimentation.[1] For this compound, a multi-faceted in silico approach would be employed, encompassing molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and quantitative structure-activity relationship (QSAR) modeling.

Predicted Biological Activities and Molecular Targets

Based on the extensive literature on quinoline derivatives, this compound is predicted to exhibit potential antimicrobial and anticancer activities.

  • Antimicrobial Activity : Quinolines are known to interfere with bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication. The lipophilicity introduced by the ethyl group at the C8 position may enhance membrane permeability, a key factor for antibacterial efficacy.

  • Anticancer Activity : Various quinoline analogues have demonstrated potent anticancer effects by targeting protein kinases, such as EGFR and HER-2, which are pivotal in cancer cell proliferation and survival.[6] Molecular docking studies would be instrumental in predicting the binding affinity of this compound to the active sites of these kinases.

Molecular Docking and ADMET Predictions

A hypothetical molecular docking study would aim to predict the binding mode and affinity of this compound with relevant protein targets. The results would be benchmarked against known inhibitors.

Table 1: Predicted In Silico Properties of this compound

ParameterPredicted ValueImplication
Molecular Weight ~201.25 g/mol Compliant with Lipinski's rule of five for drug-likeness.
LogP ~2.5 - 3.0Indicates good membrane permeability and potential for oral bioavailability.
H-Bond Donors 1Compliant with Lipinski's rule of five.
H-Bond Acceptors 2Compliant with Lipinski's rule of five.
Predicted Toxicity LowIn silico models suggest a favorable preliminary safety profile.
Predicted Metabolism HepaticExpected to be metabolized by cytochrome P450 enzymes.
Binding Affinity (Docking Score) -7 to -9 kcal/molPredicted strong binding to target enzymes like DNA gyrase or protein kinases.

Part 2: The In Vitro Validation – An Experimental Blueprint

The following sections outline a rigorous, self-validating experimental workflow to test the in silico predictions for this compound.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_antimicrobial Antimicrobial Activity Screening cluster_anticancer Anticancer Activity Screening synthesis Synthesis of this compound characterization Purity & Structural Confirmation (NMR, MS) synthesis->characterization mic_determination MIC Determination (Broth Microdilution) synthesis->mic_determination Test Compound cell_viability MTT Assay (Cancer Cell Lines) synthesis->cell_viability Test Compound bactericidal_static Bactericidal/Bacteriostatic Assay mic_determination->bactericidal_static ic50 IC50 Determination cell_viability->ic50 apoptosis Apoptosis Assay (Flow Cytometry) ic50->apoptosis

Caption: Proposed experimental workflow for the in vitro validation of this compound.

Detailed Experimental Protocols

This protocol is adapted from standard methodologies for assessing the antimicrobial activity of novel compounds.[3]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of pathogenic bacteria.

Materials:

  • This compound (test compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum: Culture bacteria in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in MHB in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential anticancer drugs.[2]

Objective: To evaluate the cytotoxic effect of this compound on human cancer cell lines and determine its IC50 value.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[2]

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Part 3: Bridging the Data – The Expected Correlation

A successful outcome of this proposed study would be a strong correlation between the in silico predictions and the in vitro results. For example, a favorable docking score against bacterial DNA gyrase should correspond to a low MIC value in the antimicrobial assay. Similarly, a high predicted binding affinity for a cancer-related protein kinase should be reflected in a low IC50 value against the corresponding cancer cell line.

Discrepancies between the predicted and experimental data are also highly informative, as they can reveal unforeseen mechanisms of action or highlight limitations in the computational models, thereby refining future predictive efforts.

Logical Framework for Data Interpretation

data_interpretation in_silico In Silico Predictions (Docking, ADMET) correlation Strong Correlation in_silico->correlation discrepancy Discrepancy in_silico->discrepancy in_vitro In Vitro Results (MIC, IC50) in_vitro->correlation in_vitro->discrepancy validation Validation of Predicted Mechanism of Action correlation->validation refinement Refinement of Computational Models discrepancy->refinement

Caption: Logical flow for interpreting the comparison between in silico and in vitro data.

Conclusion

This guide provides a comprehensive framework for the investigation of this compound, beginning with a robust in silico predictive analysis and culminating in a detailed plan for in vitro validation. By systematically evaluating its predicted antimicrobial and anticancer properties through established experimental protocols, we can efficiently bridge the gap between computational hypothesis and empirical evidence. This integrated approach not only accelerates the drug discovery process but also ensures a deeper understanding of the structure-activity relationships that govern the therapeutic potential of novel quinoline derivatives. The successful execution of this plan will provide the foundational data necessary to determine if this compound warrants further preclinical development.

References

Quinoline Derivatives as EGFR Kinase Inhibitors: A Comparative Docking Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) kinase remains a pivotal target. Overexpression or mutation of EGFR is a hallmark of various malignancies, driving aberrant cell proliferation, survival, and metastasis. The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against EGFR. This guide provides a comprehensive, in-depth comparative analysis of the docking scores of various quinoline derivatives against the EGFR kinase domain, offering valuable insights for researchers, scientists, and drug development professionals.

The Central Role of EGFR in Oncology

The EGFR signaling cascade is a complex network that governs normal cell growth and differentiation. Upon binding of ligands such as Epidermal Growth Factor (EGF), the receptor dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which collectively promote cell proliferation, survival, and angiogenesis.[1][2][3] Dysregulation of this pathway, often through mutations in the EGFR gene, leads to constitutive activation of these pro-cancerous signals.

Visualizing the EGFR Signaling Pathway

To appreciate the mechanism of EGFR inhibitors, it is crucial to understand the signaling network they aim to disrupt. The following diagram illustrates the key components and interactions within the EGFR signaling cascade.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis caption EGFR Signaling Cascade

Caption: A simplified representation of the EGFR signaling pathway, highlighting the MAPK and PI3K/AKT cascades.

The Quinoline Scaffold: A Versatile Pharmacophore for EGFR Inhibition

Quinoline and its derivatives have garnered significant attention as potential EGFR inhibitors due to their structural resemblance to the adenine region of ATP, the natural substrate for the kinase domain. By competitively binding to the ATP-binding pocket, these small molecules can effectively block the autophosphorylation of EGFR and halt the downstream signaling cascade. The versatility of the quinoline ring allows for extensive chemical modifications, enabling the fine-tuning of binding affinity, selectivity, and pharmacokinetic properties.

Comparative Docking Analysis of Quinoline Derivatives

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing a quantitative estimate of the binding affinity, typically expressed as a docking score. A more negative docking score generally indicates a stronger predicted binding interaction. This section presents a comparative analysis of the docking scores of various quinoline derivatives against the EGFR kinase domain. For consistency and comparability, the data presented here is primarily focused on studies utilizing the crystal structure of the EGFR kinase domain with PDB ID: 1M17, which is co-crystallized with the known inhibitor erlotinib.

Compound IDDerivative TypeDocking Score (kcal/mol)In Vitro Activity (IC50)Reference
Compound 4i Quinoline-based thiazole> -8.212.86 µM (MCF-7 cells)[1]
Compound 4j Quinoline-based thiazole> -8.213.09 µM (MCF-7 cells)[1]
Compound 5a Quinoline-based dual EGFR/HER-2 inhibitorNot Specified71 nM (EGFR)[4]
Compound 21 Quinoline analogue (amide derivative)Not Specified0.010 µM (HCC827 cells)[5]
QZ-5 Quinazoline derivative-11.20.8 µM (EGFR)[3]
Erlotinib (Reference) Quinazoline-based inhibitor-7.3Clinically approved EGFR inhibitor

Note on Data Interpretation: It is important to acknowledge that direct comparison of docking scores across different studies can be challenging due to variations in the docking software, scoring functions, and specific computational parameters employed. The table above serves as a guide to the relative binding affinities of different quinoline-based scaffolds.

Structure-Activity Relationship (SAR) Insights

The docking studies, coupled with in vitro biological evaluation, provide crucial insights into the structure-activity relationships of quinoline derivatives as EGFR inhibitors. Key observations include:

  • The Quinoline Core: The fundamental quinoline ring system serves as the anchor, occupying the adenine-binding region of the ATP pocket.

  • Substitutions at Position 4: The nature of the substituent at the 4-position of the quinoline ring is critical for interaction with the hinge region of the kinase domain, often forming a key hydrogen bond with the backbone nitrogen of Met793.

  • Side Chains and Moieties: The addition of various side chains and functional groups can significantly impact binding affinity and selectivity. For instance, the incorporation of a thiazole moiety in compounds 4i and 4j appears to contribute favorably to their binding.[1] Similarly, amide functionalities, as seen in compound 21, have shown potent inhibitory activity.[5]

Experimental Protocol: Molecular Docking of Quinoline Derivatives against EGFR Kinase

To ensure the reproducibility and transparency of the in silico analysis, a detailed, step-by-step methodology for a typical molecular docking workflow is provided below. This protocol is based on commonly used software and the EGFR kinase domain crystal structure (PDB ID: 1M17).

Workflow Overview

Docking_Workflow cluster_preparation Preparation Phase cluster_docking Docking & Analysis GetProtein 1. Obtain Protein Structure (PDB: 1M17) PrepProtein 2. Prepare Protein (Remove water, add hydrogens) GetProtein->PrepProtein GridBox 5. Define Grid Box around Active Site PrepProtein->GridBox GetLigand 3. Obtain Ligand Structures (Quinoline Derivatives) PrepLigand 4. Prepare Ligands (Energy minimization, add charges) GetLigand->PrepLigand RunDocking 6. Run Docking Simulation (AutoDock Vina) PrepLigand->RunDocking GridBox->RunDocking Analyze 7. Analyze Results (Binding energy, interactions) RunDocking->Analyze Compare 8. Compare Docking Scores Analyze->Compare caption Molecular Docking Workflow

Caption: A schematic of the computational workflow for molecular docking studies.

Detailed Step-by-Step Protocol
  • Protein Preparation:

    • Source: Download the crystal structure of the EGFR kinase domain in complex with erlotinib from the Protein Data Bank (PDB ID: 1M17).

    • Software: Use molecular modeling software such as AutoDock Tools (ADT) or UCSF Chimera.

    • Procedure:

      • Remove all water molecules and heteroatoms (except the co-crystallized ligand, if used for validation).

      • Add polar hydrogen atoms to the protein structure.

      • Assign Kollman charges to the protein atoms.

      • Save the prepared protein structure in the PDBQT format.

  • Ligand Preparation:

    • Source: Obtain the 2D or 3D structures of the quinoline derivatives to be docked. These can be drawn using chemical drawing software like ChemDraw or obtained from chemical databases.

    • Software: Use software like Avogadro or Open Babel for energy minimization and format conversion.

    • Procedure:

      • Generate the 3D coordinates of the ligands.

      • Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).

      • Assign Gasteiger charges to the ligand atoms.

      • Define the rotatable bonds in the ligands.

      • Save the prepared ligands in the PDBQT format.

  • Grid Box Generation:

    • Software: AutoDock Tools (ADT).

    • Procedure:

      • Define a grid box that encompasses the ATP-binding site of the EGFR kinase domain. The dimensions and center of the grid box can be determined based on the position of the co-crystallized inhibitor (erlotinib) in the 1M17 structure.

      • A typical grid box size might be 25 x 25 x 25 Å with a spacing of 1.0 Å.

  • Molecular Docking Simulation:

    • Software: AutoDock Vina.

    • Procedure:

      • Create a configuration file specifying the paths to the prepared protein and ligand files, and the grid box parameters.

      • Run the AutoDock Vina docking simulation. The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinities (docking scores).

  • Analysis of Results:

    • Software: PyMOL, Discovery Studio Visualizer, or LigPlot+.

    • Procedure:

      • Visualize the docked poses of the quinoline derivatives within the EGFR active site.

      • Analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands and the amino acid residues of the receptor.

      • Compare the docking scores of the different quinoline derivatives to identify the most promising candidates for further experimental validation.

Conclusion and Future Directions

This guide has provided a comparative overview of the docking scores of quinoline derivatives against the EGFR kinase, a critical target in cancer therapy. The presented data and methodologies underscore the value of in silico approaches in accelerating the drug discovery process. The structure-activity relationships derived from these studies offer a rational basis for the design of novel, more potent, and selective quinoline-based EGFR inhibitors. Future research should focus on synthesizing and biologically evaluating the most promising candidates identified through computational screening, with a particular emphasis on their efficacy against clinically relevant EGFR mutations and their overall pharmacokinetic profiles.

References

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, the precise characterization of a small molecule's selectivity is a cornerstone of its development. This guide provides a comprehensive analysis of the kinase selectivity profile of a novel inhibitor, 8-Ethyl-2-methylquinolin-4-ol. While the broader class of quinoline derivatives has shown promise in modulating key cellular signaling pathways, a detailed understanding of their interaction with the human kinome is essential to predict both efficacy and potential off-target effects.[1][2] This document outlines the experimental framework for evaluating the selectivity of this compound, presents hypothetical yet plausible experimental data, and discusses the implications of these findings for its therapeutic potential.

The Rationale for Kinase Selectivity Profiling

Protein kinases are critical regulators of a vast array of cellular processes, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[3] Consequently, kinases have become a major class of drug targets.[4] However, the high degree of structural similarity among the ATP-binding sites of many kinases presents a significant challenge in developing truly selective inhibitors.[5] Broad-spectrum inhibition can lead to unforeseen toxicities, while a well-defined selectivity profile can be the hallmark of a successful therapeutic agent.[5][6] Kinase selectivity profiling is, therefore, an indispensable step in the preclinical development of any new kinase inhibitor.[7][8][9][10]

Postulated Primary Target: The Role of BRAF V600E in the MAPK/ERK Pathway

Based on the known activities of structurally related quinoline compounds, we hypothesize that this compound is a potent inhibitor of the constitutively active BRAF V600E mutant.[1][11] The BRAF V600E mutation is a key oncogenic driver in a significant percentage of melanomas and other cancers.[11][12][13] This mutation leads to the continuous activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway, promoting uncontrolled cell proliferation and survival.[12][14][15][16][17]

The MAPK/ERK pathway is a crucial signaling cascade that relays extracellular signals to the cell nucleus, influencing a wide range of cellular functions.[14][15][16][17] A simplified representation of this pathway is depicted below:

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation BRAF BRAF V600E (Primary Target) RAS->BRAF Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, c-Jun) ERK->Transcription Activation Proliferation Cell Proliferation & Survival Transcription->Proliferation Gene Expression Inhibitor This compound Inhibitor->BRAF

Figure 1: Simplified diagram of the MAPK/ERK signaling cascade, highlighting the role of BRAF V600E.

Experimental Design for Kinase Selectivity Profiling

To empirically determine the selectivity of this compound, a comprehensive in vitro kinase inhibition assay is essential. The following protocol outlines a robust methodology for assessing the compound's inhibitory activity against a panel of selected kinases.

Kinase Panel Selection

The choice of kinases for the selectivity panel is critical for a meaningful comparison. The panel should include the hypothesized primary target (BRAF V600E), closely related kinases within the same signaling pathway (e.g., wild-type BRAF, CRAF, MEK1, ERK2), and a selection of kinases from different branches of the human kinome to assess broader selectivity. This approach helps to identify potential off-target effects and provides a clearer picture of the compound's specificity.

Experimental Workflow

The overall experimental workflow for determining the half-maximal inhibitory concentration (IC50) values is illustrated in the following diagram:

Kinase_Assay_Workflow Compound_Prep Compound Preparation: Serial Dilution of This compound Kinase_Reaction Kinase Reaction: Incubate Kinase, Substrate, ATP, and Compound Compound_Prep->Kinase_Reaction Detection Detection: Quantify Kinase Activity (e.g., ADP-Glo™ Assay) Kinase_Reaction->Detection Data_Analysis Data Analysis: Plot Dose-Response Curve and Calculate IC50 Detection->Data_Analysis Results Results: Comparative Table of IC50 Values Data_Analysis->Results

Figure 2: High-level workflow for the in vitro kinase inhibition assay.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to the enzyme's activity.[18]

Materials:

  • Purified recombinant kinases (e.g., BRAF V600E, CRAF, MEK1, ERK2, etc.)

  • Kinase-specific peptide substrates

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the compound in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the kinase solution (containing the specific kinase in assay buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each kinase.

Results: Comparative Selectivity Profile

The following table summarizes the hypothetical IC50 values for this compound against a panel of selected kinases.

Kinase TargetPathway/FamilyIC50 (nM)
BRAF V600E MAPK/ERK 15
BRAF (Wild-Type)MAPK/ERK250
CRAFMAPK/ERK850
MEK1MAPK/ERK>10,000
ERK2MAPK/ERK>10,000
EGFRReceptor Tyrosine Kinase5,200
SRCNon-receptor Tyrosine Kinase3,800
CDK2Cell Cycle>10,000
PI3KαPI3K/AKT/mTOR7,500

Data are hypothetical and for illustrative purposes only.

Discussion of Selectivity

The hypothetical data presented in the table above demonstrate a potent and selective inhibitory profile for this compound. The compound exhibits a low nanomolar IC50 value against the primary target, BRAF V600E. In contrast, its activity against wild-type BRAF and CRAF is significantly lower, indicating a desirable level of selectivity within the RAF family. This is a critical feature, as inhibition of wild-type RAF kinases can lead to paradoxical activation of the MAPK pathway in some cellular contexts.

Furthermore, this compound shows minimal activity against other kinases in the MAPK/ERK pathway, such as MEK1 and ERK2, suggesting it acts specifically at the level of BRAF. The high IC50 values against kinases from other families, including EGFR, SRC, CDK2, and PI3Kα, underscore the compound's high degree of selectivity across the kinome. This "clean" selectivity profile suggests a lower likelihood of off-target toxicities, making this compound a promising candidate for further preclinical development.

Conclusion

This guide has outlined a systematic approach to benchmarking the selectivity of the novel kinase inhibitor, this compound. Through the use of a comprehensive kinase panel and a robust in vitro assay, we have demonstrated how to generate and interpret selectivity data. The hypothetical results indicate that this compound is a potent and highly selective inhibitor of the oncogenic BRAF V600E mutant. This level of selectivity is a key attribute for a targeted therapeutic, suggesting that the compound warrants further investigation for its potential in treating BRAF-mutant cancers. The methodologies and principles described herein provide a solid foundation for researchers and drug development professionals to assess the specificity of their own small molecule inhibitors.

References

Head-to-Head Comparison: 8-Ethyl-2-methylquinolin-4-ol vs. Chloroquine Derivatives in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The persistent global health challenge of malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates the continuous exploration of novel and effective chemotherapeutic agents. The 4-aminoquinoline scaffold, exemplified by the long-standing antimalarial chloroquine (CQ), remains a cornerstone in the development of new drug candidates.[1][2] However, widespread resistance to chloroquine has diminished its efficacy, driving research towards modifications of the quinoline core and its side chains to overcome these resistance mechanisms.[2][3] This guide provides a detailed, head-to-head comparison of 8-Ethyl-2-methylquinolin-4-ol, a less-explored quinoline derivative, and established chloroquine derivatives, offering insights into their structure-activity relationships, mechanisms of action, and potential as next-generation antimalarials.

Chemical Structures and Properties: A Tale of Two Scaffolds

The fundamental difference between this compound and chloroquine derivatives lies in their substitution patterns on the quinoline ring. Chloroquine, a 4-aminoquinoline, features a crucial 7-chloro group and a diethylaminoalkyl side chain at the 4-position, both of which are considered essential for its antimalarial activity.[4][5] In contrast, this compound possesses a hydroxyl group at the 4-position (making it a quinolin-4-ol), a methyl group at the 2-position, and an ethyl group at the 8-position.

Compound FamilyCore StructureKey Substituents & Their Known Importance
Chloroquine Derivatives 4-Aminoquinoline7-Chloro group: Essential for high potency. Replacement often leads to reduced or abolished activity.[4][6] 4-Amino side chain: A dialkylaminoalkyl side chain with 2-5 carbons between the nitrogen atoms is optimal for activity.[5] This basic side chain is believed to facilitate drug accumulation in the acidic food vacuole of the parasite.[7][8]
This compound Quinolin-4-ol4-Hydroxyl group: The presence of a hydroxyl group instead of the amino side chain significantly alters the molecule's polarity and potential for hydrogen bonding. 2-Methyl group: Modifications at this position can influence activity, though its impact is generally less critical than substitutions at the 4 and 7 positions.[5] 8-Ethyl group: Substitution at the 8-position can abolish activity in some chloroquine analogs, suggesting this position is sensitive to steric and electronic modifications.[5][6]

Mechanism of Action: A Shared Target, Divergent Interactions

The primary mechanism of action for quinoline-containing antimalarials, including chloroquine, is the inhibition of hemozoin formation in the parasite's digestive vacuole.[9][10][11] During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin, releasing toxic free heme.[8] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[12]

Chloroquine, being a weak base, accumulates to high concentrations in the acidic environment of the digestive vacuole.[7] There, it is thought to cap the growing hemozoin crystal, preventing further polymerization.[12] The resulting buildup of free heme leads to oxidative stress and parasite death.[9]

While the precise mechanism of this compound has not been as extensively studied, its quinoline core suggests a similar target. However, the structural differences, particularly the absence of the basic side chain, imply that its accumulation in the food vacuole and its interaction with heme may differ significantly from that of chloroquine.

Visualizing the Mechanism: Inhibition of Hemozoin Formation

Hemozoin_Inhibition cluster_parasite Plasmodium-infected RBC cluster_vacuole Digestive Vacuole (Acidic pH) cluster_drug Drug Action Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Polymerization Heme Polymerization Heme->Polymerization Hemozoin Non-toxic Hemozoin Crystal Polymerization->Hemozoin CQ Chloroquine / Derivatives Inhibition Inhibition CQ->Inhibition Accumulates & Binds Heme/Hemozoin EMQ This compound EMQ->Inhibition Potential Interaction Inhibition->Polymerization Blocks

Caption: Proposed mechanism of action for quinoline antimalarials.

Antimalarial Activity: A Comparison of Potency

The efficacy of antimalarial compounds is typically evaluated in vitro against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

Compound/ClassActivity against CQS Strains (e.g., 3D7, HB3)Activity against CQR Strains (e.g., Dd2, K1)Key Observations
Chloroquine High (Low nM IC50)Low (High nM to µM IC50)Gold-standard for comparison, but efficacy is compromised by resistance.[1]
Chloroquine Derivatives (General) Variable, often less potent than CQ.Can be more potent than CQ, overcoming resistance mechanisms.[1][2]Modifications to the side chain are a promising strategy to combat resistance.[2][10]
This compound Hypothesized: Likely lower than CQ due to absence of key functional groups.Hypothesized: Activity is uncertain and would depend on its mechanism of interaction and susceptibility to resistance mechanisms like PfCRT-mediated efflux.The 4-ol structure represents a significant departure from the 4-aminoquinoline pharmacophore.

The Challenge of Chloroquine Resistance

Resistance to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the membrane of the digestive vacuole.[3][14][15] These mutations enable the transporter to efflux protonated chloroquine out of the vacuole, reducing its concentration at the site of action.[15][16]

The development of new chloroquine derivatives often focuses on creating molecules that can either evade recognition by the mutated PfCRT transporter or have alternative mechanisms of action.[10][17] The potential of this compound to overcome this resistance mechanism is unknown and would be a critical area for investigation.

Experimental Protocols

In Vitro Antiplasmodial Assay (SYBR Green I-based)

This assay is a common method for determining the IC50 values of antimalarial compounds.

Principle: The SYBR Green I dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA, thus indicating parasite growth.

Step-by-Step Methodology:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 and Dd2 strains) in RPMI-1640 medium supplemented with human serum and red blood cells (RBCs).

  • Drug Preparation: Prepare serial dilutions of the test compounds (this compound, chloroquine derivatives, and chloroquine as a control) in a 96-well plate.

  • Assay Setup: Add parasitized RBCs (at ~1% parasitemia and 2% hematocrit) to each well. Include negative (parasitized RBCs without drug) and positive (uninfected RBCs) controls.

  • Incubation: Incubate the plates for 72 hours in a controlled environment (37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1 hour.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the percentage of growth inhibition relative to the negative control and determine the IC50 value by plotting the data using a dose-response curve.

Visualizing the In Vitro Assay Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Culture 1. Culture P. falciparum (CQS & CQR strains) Setup 3. Add Parasitized RBCs to wells Culture->Setup Dilution 2. Prepare Serial Drug Dilutions in 96-well plate Dilution->Setup Incubate 4. Incubate (72 hours) Setup->Incubate Lysis 5. Lyse cells & Add SYBR Green I Incubate->Lysis Read 6. Read Fluorescence Lysis->Read Analysis 7. Calculate IC50 Values Read->Analysis

Caption: Workflow for the SYBR Green I-based in vitro antiplasmodial assay.

In Vitro Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of potential drug candidates against mammalian cells to determine their selectivity index (SI = CC50/IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[18][19]

Step-by-Step Methodology:

  • Cell Culture: Seed mammalian cells (e.g., HepG2, a human liver cell line) in a 96-well plate and allow them to adhere overnight.[20][21]

  • Drug Exposure: Replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for 24-48 hours.[18]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.[19]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[18]

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

Conclusion and Future Directions

The 4-aminoquinoline scaffold of chloroquine remains a valuable template for antimalarial drug design, with ongoing efforts to synthesize derivatives that can overcome resistance.[1][10] These modifications often involve altering the side chain to hinder recognition by the PfCRT efflux pump.[2]

This compound represents a more radical departure from the classic chloroquine structure. Its potential as an antimalarial is less certain and hinges on several key questions:

  • Can it effectively inhibit hemozoin formation without the characteristic 4-amino side chain?

  • How does it accumulate within the parasite, if at all?

  • Is it susceptible to existing chloroquine resistance mechanisms?

Future research should focus on synthesizing and testing this compound and its analogs in standardized antiplasmodial and cytotoxicity assays. These studies will be essential to determine if this alternative quinoline scaffold holds any promise in the urgent search for new antimalarial therapies. A thorough investigation into its mechanism of action will be critical to understanding any observed activity and guiding further drug development efforts.

References

Assessing the therapeutic index of 8-Ethyl-2-methylquinolin-4-ol compared to analogs

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the preclinical assessment of the therapeutic index for 8-Ethyl-2-methylquinolin-4-ol and its structural analogs. The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, known for a vast array of biological activities, including antimalarial, anticancer, and antimicrobial effects.[1][2] Functionalization at different positions on this core can dramatically alter its pharmacological profile.[3] Therefore, a systematic evaluation of both efficacy and toxicity is paramount for any new quinoline derivative.

This document is structured not as a report on existing data—as specific therapeutic data for this compound is not prevalent in public literature—but as a strategic guide. It outlines the essential experimental workflows and analytical logic required to generate and interpret the data necessary for advancing a lead compound.

The Imperative of the Therapeutic Index (TI)

In drug development, efficacy is only half the story. A compound's safety profile is the critical gatekeeper to clinical viability. The Therapeutic Index (TI) is the quantitative measure of this safety margin, classically defined as the ratio of the dose that produces toxicity to the dose that elicits the desired therapeutic response.[4][5]

TI = Toxic Dose (TD50) / Effective Dose (ED50)

A higher TI indicates a wider margin of safety, which is a highly desirable attribute for any drug candidate.[6][7] This guide will detail the parallel experimental streams required to determine the ED50 and TD50 for this compound and its analogs, allowing for a robust, data-driven comparison.

Strategic Selection of Analogs

To build a meaningful Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR), analogs should be designed to probe the specific contributions of different structural features. For our parent compound, This compound , we propose the following hypothetical analogs for comparative assessment:

  • Parent Compound: this compound

  • Analog A: Positional Isomer (e.g., 6-Ethyl-2-methylquinolin-4-ol): This analog moves the ethyl group to a different position on the benzene ring, which can probe the impact of sterics and electronics on receptor binding and metabolic stability.

  • Analog B: Alkyl Chain Homologation (e.g., 8-Propyl-2-methylquinolin-4-ol): Extending the alkyl chain increases lipophilicity, which can affect cell permeability, protein binding, and metabolism.

  • Analog C: Electronic Modification (e.g., 8-Ethyl-7-fluoro-2-methylquinolin-4-ol): The introduction of an electron-withdrawing group like fluorine can significantly alter the pKa of the quinoline nitrogen and the hydroxyl group, affecting target interaction and pharmacokinetic properties.

Integrated Experimental Workflow

The determination of the TI requires a multi-tiered approach, beginning with high-throughput in vitro assays and progressing to more complex in vivo models for the most promising candidates.

Integrated_Workflow cluster_Screening Tier 1: In Vitro Screening cluster_Validation Tier 2: In Vivo Validation cluster_Analysis Tier 3: Data Analysis & Decision A In Vitro Potency (EC50) Anti-proliferative Assay (e.g., A549 Cancer Cells) C In Vivo Efficacy (ED50) Xenograft Mouse Model A->C B In Vitro Cytotoxicity (CC50) General Toxicity Assay (e.g., HepG2 Liver Cells) D In Vivo Acute Toxicity (LD50) Rodent Model B->D E Calculate TI (LD50 / ED50) C->E D->E F SAR & STR Analysis E->F

Figure 1: Tiered experimental workflow for determining the Therapeutic Index, from initial in vitro screening to in vivo validation and analysis.

Detailed Experimental Protocols

The trustworthiness of a TI value is entirely dependent on the rigor of the experimental protocols used to derive it.

Efficacy Assessment Protocols
  • Objective: To determine the concentration of each compound that inhibits the proliferation of a relevant cancer cell line by 50%.

  • Causality: This assay provides a rapid and cost-effective measure of a compound's intrinsic biological activity in a cellular context. It serves as the first filter to identify potent compounds.

  • Methodology (MTT Assay):

    • Cell Culture: Culture human lung carcinoma cells (A549) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Seeding: Seed 5,000 cells per well in a 96-well microplate and allow them to adhere for 24 hours.

    • Compound Preparation: Prepare 10 mM stock solutions of the parent compound and all analogs in DMSO. Perform serial dilutions in culture medium to create a 10-point concentration gradient (e.g., 0.01 µM to 100 µM).

    • Treatment: Replace the medium in the cell plates with the medium containing the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubation: Incubate the plates for 72 hours.

    • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Readout: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percent inhibition versus log[concentration] and fit the data to a four-parameter logistic curve to determine the EC50 value.

  • Objective: To determine the dose of the compound required to achieve a specific level of tumor growth inhibition in a living animal model.

  • Causality: This experiment validates in vitro potency in a complex biological system, accounting for pharmacokinetics and bioavailability.[8]

  • Methodology (A549 Xenograft Model):

    • Animal Model: Use 6-8 week old female athymic nude mice.

    • Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells suspended in Matrigel into the right flank of each mouse.

    • Tumor Growth: Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

    • Dosing: Prepare formulations of the compounds in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer a range of doses (e.g., 5, 10, 20, 40 mg/kg) daily via oral gavage for 21 days. Include a vehicle control group.

    • Monitoring: Measure tumor volume and body weight twice weekly.

    • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement.

    • Analysis: Calculate the percent tumor growth inhibition (%TGI) for each dose group compared to the vehicle control. Plot %TGI against the dose to determine the ED50 (the dose that achieves 50% TGI).

Toxicity Assessment Protocols
  • Objective: To measure the concentration at which a compound causes 50% death in a non-cancerous, metabolically active cell line, providing an early indication of potential organ toxicity.

  • Causality: Using a liver cell line like HepG2 is critical, as the liver is a primary site of drug metabolism and is often susceptible to toxicity.[9]

  • Methodology: The protocol is identical to the MTT assay described in 4.1.1, but using human hepatoma HepG2 cells instead of A549 cells. The resulting value is termed the Cytotoxic Concentration 50% (CC50).

  • Objective: To determine the single dose of a substance that causes the death of 50% of a group of test animals.[6]

  • Causality: This is a regulatory-standard study to establish the acute lethality profile of a new chemical entity and is essential for calculating a definitive TI.

  • Methodology (Up-and-Down Procedure):

    • Animal Model: Use healthy, young adult Swiss albino mice (8-12 weeks old), fasted overnight.

    • Dosing: Administer the compound orally to a single animal at a starting dose estimated from in vitro data.

    • Observation: Observe the animal for 48 hours for signs of toxicity and mortality.

    • Dose Adjustment:

      • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 1.5-2.0).

      • If the animal dies, the next animal is dosed at a lower level.

    • Procedure Continuation: Continue this sequential dosing until the criteria for stopping are met (e.g., a specific number of reversals in outcome have occurred).

    • Analysis: Calculate the LD50 and its confidence interval using statistical methods such as probit analysis or the AOT425StatPgm software.

Data Synthesis and Comparative Analysis

Once the experimental data is collected, it must be synthesized to allow for clear, objective comparisons.

Table 1: Hypothetical Comparative Therapeutic Index Data
CompoundIn Vitro Potency (EC50, A549, µM)In Vitro Cytotoxicity (CC50, HepG2, µM)In Vivo Efficacy (ED50, mg/kg)In Vivo Acute Toxicity (LD50, mg/kg)Therapeutic Index (LD50/ED50)
This compound 1.235.52045022.5
Analog A (6-Ethyl...)2.540.13550014.3
Analog B (8-Propyl...)0.815.21520013.3
Analog C (7-Fluoro...)1.165.81860033.3
Interpretation of Hypothetical Data:
  • Analog A (Positional Isomer): Moving the ethyl group to the 6-position decreased efficacy (higher ED50) without a proportional decrease in toxicity, resulting in a lower TI. This suggests the 8-position is favorable for activity.

  • Analog B (Homologation): Increasing the alkyl chain length improved potency (lower EC50 and ED50) but dramatically increased toxicity (lower CC50 and LD50), leading to a poor TI. This may be due to increased non-specific membrane interactions or unfavorable metabolism.

  • Analog C (Electronic Modification): The addition of a fluoro group maintained efficacy while significantly reducing toxicity (higher LD50), resulting in a superior TI of 33.3. This modification may block a metabolic hotspot responsible for the formation of a toxic metabolite, a common strategy in drug design.

SAR_Logic cluster_Input Structural Modification cluster_Output Pharmacological Profile A Parent Compound (8-Et-2-Me-Q-4-ol) Mod1 Move Et to C6 (Analog A) A->Mod1 Mod2 Extend Et to Pr (Analog B) A->Mod2 Mod3 Add F at C7 (Analog C) A->Mod3 B Efficacy (ED50) D Therapeutic Index (TI) B->D C Toxicity (LD50) C->D Mod1->B Mod1->C Mod2->B Mod2->C ↓↓ Mod3->B Mod3->C

Figure 2: Logical flow of how specific structural modifications to the parent compound can differentially impact efficacy and toxicity to modulate the final Therapeutic Index.

Conclusion and Forward Path

This guide delineates a rigorous, logical, and self-validating pathway for assessing the therapeutic index of this compound and its analogs. By integrating in vitro and in vivo models, this workflow allows for the early identification of compounds with the most promising safety and efficacy profiles. Based on the hypothetical data, Analog C emerges as a superior candidate for further development due to its significantly improved therapeutic index. The next steps for this compound would involve comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) profiling, pharmacokinetic studies, and evaluation in more advanced preclinical disease models to solidify its potential as a clinical candidate.

References

A Senior Application Scientist's Guide to Orthogonal Validation of 8-Ethyl-2-methylquinolin-4-ol Screening Hits

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge Beyond the Primary Hit

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries against a biological target.[1] However, the output of any primary screen is merely the starting point. A significant portion of initial "hits" are false positives arising from assay artifacts, compound promiscuity, or indirect effects.[2] The critical subsequent phase, hit validation, is a rigorous, multi-step process designed to confirm that the observed activity is genuine, specific, and directly attributable to the compound's interaction with the intended target.[3][4] This is where a well-designed cascade of orthogonal assays becomes indispensable.[5]

This guide provides a comprehensive framework for validating screening hits, using 8-Ethyl-2-methylquinolin-4-ol as a representative example. While this specific molecule is not extensively characterized, its quinoline core is a well-established "privileged scaffold" in medicinal chemistry, frequently found in potent kinase inhibitors.[6][7][8][9] Therefore, our validation strategy will be built on the hypothesis that our primary screening hit is a modulator of a protein kinase, a common target class for this scaffold.[10] We will objectively compare a suite of biochemical, biophysical, and cell-based assays, providing the causal logic behind experimental choices and detailed protocols to ensure scientific rigor.

The Hit-to-Lead Validation Funnel: A Strategic Overview

The journey from a raw screening hit to a validated lead candidate is a process of systematic de-risking.[3] The goal is to efficiently eliminate artifacts and false positives while building a comprehensive data package on true hits, confirming direct target binding, cellular activity, and a plausible mechanism of action.[2]

G cluster_0 Phase 1: Hit Confirmation & Triage cluster_1 Phase 2: Direct Target Engagement cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Lead Prioritization HTS Primary HTS Hit (e.g., this compound) DoseResponse Dose-Response Confirmation (Primary Assay) HTS->DoseResponse OrthogonalBiochem Orthogonal Biochemical Assay (Alternative Readout) DoseResponse->OrthogonalBiochem Biophysical Biophysical Binding Assays (TSA, SPR, ITC) OrthogonalBiochem->Biophysical CellularTE Cellular Target Engagement (CETSA, NanoBRET) Biophysical->CellularTE Functional Downstream Functional Assay (e.g., Substrate Phosphorylation) CellularTE->Functional Lead Validated Lead Candidate (Proceed to Lead Optimization) Functional->Lead

Caption: The Hit Validation Workflow.

Phase 1: Initial Confirmation and Eliminating Assay Interference

The first step after identifying a hit is to confirm its activity and rule out assay-specific artifacts.

Dose-Response Confirmation

Before investing in more complex assays, the hit must be re-tested in the primary assay format to generate a full dose-response curve and determine its potency (IC50).[11] This confirms the initial observation and establishes a baseline potency value.

The Orthogonal Biochemical Assay: A Critical First Filter

Causality: A primary HTS assay may be susceptible to artifacts. For instance, a luciferase-based kinase assay (measuring ATP consumption) can be confounded by compounds that directly inhibit luciferase. An orthogonal assay measures the same biological activity but uses a different detection technology, thus filtering out technology-specific false positives.[3][5]

Experimental Choice: If the primary screen for our hypothetical kinase target used an ADP-Glo™ assay (luminescence), a suitable orthogonal assay would be a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay. This format directly measures the phosphorylated substrate, providing a different readout for the same enzymatic reaction.

Assay PrinciplePrimary Screen (Example)Orthogonal Assay (Example)Rationale for Orthogonality
Enzyme Activity ADP-Glo™ Kinase Assay: Measures remaining ATP via a luciferase-coupled reaction. Readout is luminescence.TR-FRET Immunoassay: Uses a phosphorylation-specific antibody to detect product formation. Readout is a FRET signal.Different detection technologies (luminescence vs. fluorescence) and different components measured (substrate vs. product).[5]

Phase 2: Verifying Direct Target Engagement with Biophysical Assays

A compound can inhibit an enzyme's activity in a biochemical assay without binding directly to the active site (e.g., by forming aggregates).[3] Biophysical assays are essential to confirm a direct, physical interaction between the hit compound and the purified target protein.[12][][14]

Comparison of Key Biophysical Methods
MethodPrincipleThroughputKey Data OutputWhy We Use It
Thermal Shift Assay (TSA) / DSF Measures the change in protein melting temperature (Tm) upon ligand binding.[3]HighΔTm (qualitative binding confirmation)A rapid, cost-effective first check for direct binding.[12]
Surface Plasmon Resonance (SPR) Detects changes in refractive index as the compound flows over the immobilized target protein.[15]MediumKinetics (ka, kd), Affinity (KD)Provides crucial kinetic data; a compound's residence time (related to kd) is often a better predictor of efficacy than affinity alone.[14]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event.[][16]LowAffinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS)The "gold standard" for characterizing the thermodynamic drivers of the interaction, providing deep mechanistic insight without labels or immobilization.[14]
Experimental Protocol: Thermal Shift Assay (TSA)
  • Preparation: Prepare the purified kinase target at a final concentration of 2-5 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • Compound Dilution: Prepare a dilution series of this compound in DMSO, then dilute into the assay buffer to a 2X final concentration. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).

  • Assay Plate Setup: In a 96- or 384-well PCR plate, add 10 µL of 2X protein solution to each well.

  • Compound Addition: Add 10 µL of 2X compound solution to the appropriate wells. Include DMSO-only wells as a negative control and a known binder as a positive control.

  • Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Thermal Denaturation: Place the plate in a quantitative PCR instrument. Run a gradient melt protocol, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

  • Data Analysis: Monitor the fluorescence increase as the protein unfolds. The midpoint of this transition is the melting temperature (Tm). A positive hit is a compound that causes a significant positive shift in Tm (ΔTm) compared to the DMSO control, indicating stabilization of the protein.

Phase 3: Proving the Mechanism in a Physiological Context

Confirming that a compound binds to a purified protein is a major step, but it doesn't guarantee activity in the complex environment of a living cell.[17] Cellular target engagement assays are vital to demonstrate that the compound can cross the cell membrane, find its target, and bind to it under physiological conditions.[18][19][20]

Hypothesized Signaling Pathway

Many quinoline-based inhibitors target receptor tyrosine kinases like EGFR, which activate downstream pathways such as the PI3K/AKT cascade, crucial for cell proliferation and survival.[9][21]

G cluster_0 Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Hit This compound Hit->EGFR Inhibits

Caption: Hypothetical Kinase Signaling Pathway.

Comparison of Cellular Target Engagement Methods
MethodPrincipleCell StateKey Data OutputWhy We Use It
Cellular Thermal Shift Assay (CETSA®) Measures the thermal stabilization of a target protein by a ligand in intact cells or cell lysates.[3]Live cells or LysateTarget stabilization curve (cellular EC50)Directly translates the TSA principle into a cellular context, confirming target binding in a native environment.[18]
NanoBRET™ Target Engagement Assay A proximity-based assay measuring compound displacement of a fluorescent tracer from a NanoLuc®-tagged target protein in live cells.[22]Live cellsTarget occupancy (cellular IC50)A highly sensitive, ratiometric method that provides quantitative binding data in real-time in living cells.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
  • Cell Culture: Culture cells expressing the target kinase to ~80% confluency.

  • Compound Treatment: Treat cells with varying concentrations of this compound (and a DMSO control) for a defined period (e.g., 1 hour) at 37°C.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures for 3 minutes (e.g., one set at 37°C, another at 52°C, 54°C, 56°C, etc.). One temperature should be chosen that is on the steep part of the protein's melt curve, as determined in a preliminary experiment.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble, stabilized protein. Analyze the amount of soluble target protein remaining by a method like Western Blot, ELISA, or HTRF.

  • Data Interpretation: Plot the amount of soluble protein versus temperature for each compound concentration. A compound that engages the target will increase the amount of soluble protein remaining at elevated temperatures.

Putting It All Together: A Decision-Making Framework

The data from this multi-assay validation cascade provides a holistic view of the hit compound. A high-quality, validated hit will demonstrate a clear, dose-dependent effect in orthogonal biochemical assays, show direct binding in biophysical assays, and confirm target engagement and functional activity in a cellular context.

G start HTS Hit q1 Active in Orthogonal Assay? start->q1 q2 Direct Binding in Biophysical Assay? q1->q2 Yes fail Deprioritize/ False Positive q1->fail No q3 Engages Target in Cells (CETSA)? q2->q3 Yes q2->fail No q4 Functional Effect Downstream? q3->q4 Yes q3->fail No pass Prioritize for Lead Optimization q4->pass Yes q4->fail No

Caption: Decision-Making Logic for Hit Validation.

By systematically applying this orthogonal validation strategy, researchers can confidently distinguish true, on-target hits like this compound from the noise of primary screening. This rigorous approach minimizes wasted resources, increases the probability of success in later-stage development, and builds a solid foundation for effective structure-activity relationship (SAR) studies and lead optimization.

References

The Tale of Two Substituents: A Comparative Guide to the ADME Properties of Ethyl vs. Methoxy Substituted Quinolinols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Foundation: Physicochemical Differences Between Ethyl and Methoxy Groups

At the heart of their differential ADME profiles lie the fundamental physicochemical properties of the ethyl (-CH₂CH₃) and methoxy (-OCH₃) groups. These seemingly subtle differences in size, lipophilicity, and metabolic susceptibility ripple through the entire pharmacokinetic cascade.

PropertyEthyl Group (-CH₂CH₃)Methoxy Group (-OCH₃)Implication for ADME
Lipophilicity (cLogP contribution) More lipophilicLess lipophilicInfluences membrane permeability, plasma protein binding, and volume of distribution.
Size (Van der Waals radius) LargerSmallerCan affect binding to transporter proteins and metabolic enzymes.
Hydrogen Bond Acceptors NoneOne (oxygen atom)May influence solubility and interactions with biological targets.
Metabolic Liability Susceptible to aliphatic hydroxylationSusceptible to O-dealkylationDictates the primary routes of metabolic clearance and the nature of metabolites formed.

Absorption: A Tale of Permeability

The journey of an orally administered drug begins with its absorption across the intestinal epithelium. The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal permeability.[1][2] The apparent permeability coefficient (Papp) is a key parameter derived from this assay.

While specific Papp values for a comparative quinolinol series are elusive, we can infer the likely trends. The higher lipophilicity of an ethyl-substituted quinolinol would generally favor passive diffusion across the lipid bilayer of intestinal cells, potentially leading to a higher intrinsic permeability.

Conversely, the methoxy-substituted quinolinol , being more polar, might exhibit slightly lower passive permeability. However, the presence of the oxygen atom as a hydrogen bond acceptor could influence interactions with uptake transporters, which could either enhance or hinder its overall absorption.

Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines the general procedure for determining the apparent permeability (Papp) of a test compound across a Caco-2 cell monolayer.

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell™ system and cultured for 18-22 days to form a confluent, differentiated monolayer.[1]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in transport buffer to the final desired concentration (typically 1-10 µM).

  • Permeability Measurement (Apical to Basolateral): a. The culture medium is removed from both the apical (donor) and basolateral (receiver) chambers. b. The apical chamber is filled with the dosing solution containing the test compound. c. The basolateral chamber is filled with fresh transport buffer. d. The plate is incubated at 37°C with gentle shaking. e. Samples are collected from the basolateral chamber at predefined time points (e.g., 30, 60, 90, and 120 minutes). f. The concentration of the test compound in the collected samples is quantified by LC-MS/MS.

  • Permeability Measurement (Basolateral to Apical for Efflux Assessment): The process is reversed, with the dosing solution added to the basolateral chamber and samples collected from the apical chamber to determine the efflux ratio.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of appearance of the compound in the receiver chamber.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration of the compound in the donor chamber.

Distribution: Where Do They Go?

Following absorption, a drug distributes throughout the body. This process is heavily influenced by plasma protein binding (PPB) and the compound's ability to penetrate tissues. The more lipophilic ethyl-substituted quinolinols are expected to exhibit higher binding to plasma proteins like albumin. This can limit the concentration of free drug available to exert its pharmacological effect but can also serve as a reservoir, prolonging the drug's duration of action.

The less lipophilic methoxy-substituted quinolinols would likely have lower PPB, resulting in a higher fraction of unbound drug. This could lead to a more rapid onset of action and potentially wider distribution into tissues, but also faster clearance.

Metabolism: The Decisive Difference

Metabolism is where the structural divergence of the ethyl and methoxy groups leads to the most significant differences in their ADME profiles. The primary site of drug metabolism is the liver, where cytochrome P450 (CYP) enzymes play a central role.[3]

Ethyl-Substituted Quinolinols: The ethyl group is a prime target for phase I oxidative metabolism. The most common metabolic pathway is hydroxylation at the α- or β-carbon of the ethyl group, mediated by CYP enzymes. This introduces a polar hydroxyl group, facilitating subsequent phase II conjugation (e.g., glucuronidation) and excretion.

Methoxy-Substituted Quinolinols: The methoxy group is predominantly metabolized via O-dealkylation, a process also catalyzed by CYP enzymes. This reaction cleaves the methyl group, yielding a hydroxylated quinolinol and formaldehyde. The resulting hydroxyl group is then readily available for phase II conjugation. O-dealkylation is a very common metabolic pathway for drugs containing methoxy groups.

G cluster_ethyl Metabolism of Ethyl-Substituted Quinolinol cluster_methoxy Metabolism of Methoxy-Substituted Quinolinol ethyl_parent Ethyl-Substituted Quinolinol ethyl_cyp CYP450 (Oxidation) ethyl_parent->ethyl_cyp Phase I ethyl_hydroxylated Hydroxylated Metabolite ethyl_cyp->ethyl_hydroxylated ethyl_phase2 Phase II Enzymes (e.g., UGTs) ethyl_hydroxylated->ethyl_phase2 Phase II ethyl_conjugate Conjugated Metabolite (Excretable) ethyl_phase2->ethyl_conjugate methoxy_parent Methoxy-Substituted Quinolinol methoxy_cyp CYP450 (O-dealkylation) methoxy_parent->methoxy_cyp Phase I methoxy_hydroxylated Hydroxylated Metabolite (Quinolinol) methoxy_cyp->methoxy_hydroxylated methoxy_phase2 Phase II Enzymes (e.g., UGTs) methoxy_hydroxylated->methoxy_phase2 Phase II methoxy_conjugate Conjugated Metabolite (Excretable) methoxy_phase2->methoxy_conjugate

Caption: Comparative metabolic pathways of ethyl- and methoxy-substituted quinolinols.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol describes a common method for assessing the metabolic stability of a compound using human liver microsomes.

  • Reagents: Human liver microsomes (HLM), NADPH regenerating system, test compound, and a positive control compound with known metabolic instability.

  • Incubation: a. The test compound (at a final concentration of, for example, 1 µM) is pre-incubated with HLM in a buffer solution at 37°C. b. The metabolic reaction is initiated by adding the NADPH regenerating system. c. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes). d. The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: a. The percentage of the parent compound remaining at each time point is plotted against time. b. The in vitro half-life (t₁/₂) is determined from the slope of the natural logarithm of the percent remaining versus time plot. c. The intrinsic clearance (CLint) is calculated from the half-life.

Excretion: The Final Chapter

The metabolites of both ethyl- and methoxy-substituted quinolinols, being more polar than the parent compounds, are primarily eliminated from the body via renal or biliary excretion. The specific route and rate of excretion will depend on the physicochemical properties of the individual metabolites.

Cytochrome P450 Inhibition: The Potential for Drug-Drug Interactions

An important aspect of ADME is the potential for a compound to inhibit CYP enzymes, which can lead to drug-drug interactions (DDIs).[4] Both ethyl- and methoxy-substituted quinolinols, as heterocyclic aromatic compounds, have the potential to interact with the active site of CYP enzymes. The specific isoforms inhibited and the potency of inhibition (IC₅₀ values) would need to be determined experimentally. It is plausible that the different steric and electronic properties of the ethyl and methoxy groups could lead to differential inhibition profiles.

Experimental Protocol: CYP450 Inhibition Assay (IC₅₀ Determination)

This protocol outlines a typical procedure for determining the IC₅₀ of a test compound against major CYP isoforms.

  • Reagents: Human liver microsomes, specific CYP isoform probe substrates, NADPH regenerating system, and the test compound.

  • Incubation: a. The test compound at various concentrations is pre-incubated with HLM and the specific probe substrate at 37°C. b. The reaction is initiated by adding the NADPH regenerating system. c. The incubation is carried out for a specific time, ensuring linear metabolite formation. d. The reaction is terminated by adding a quenching solution.

  • Sample Analysis: The formation of the probe substrate's metabolite is quantified by LC-MS/MS or fluorescence.

  • Data Analysis: a. The percent inhibition of metabolite formation at each concentration of the test compound is calculated relative to a vehicle control. b. The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable sigmoidal dose-response model.

Summary of Expected ADME Differences

The following table summarizes the anticipated differences in the ADME properties of ethyl- versus methoxy-substituted quinolinols based on fundamental medicinal chemistry principles. It is crucial to reiterate that these are expected trends and would require experimental validation.

ADME ParameterEthyl-Substituted QuinolinolMethoxy-Substituted QuinolinolRationale
Absorption (Permeability) Potentially HigherPotentially LowerHigher lipophilicity of the ethyl group may favor passive diffusion.
Distribution (PPB) Likely HigherLikely LowerIncreased lipophilicity generally leads to higher plasma protein binding.
Metabolism (Rate) Variable, dependent on CYP isoform accessibilityOften a rapid and major clearance pathway (O-dealkylation)Aliphatic hydroxylation of the ethyl group can be slower than the efficient O-dealkylation of the methoxy group.
Metabolism (Pathways) Aliphatic hydroxylationO-dealkylationDifferent primary sites of metabolic attack.
CYP450 Inhibition To be determined experimentallyTo be determined experimentallyBoth have the potential to inhibit CYPs; specific profiles will differ.

Conclusion: Guiding Rational Drug Design

The choice between an ethyl and a methoxy substituent on a quinolinol core is not merely an academic exercise but a critical decision with far-reaching consequences for a compound's pharmacokinetic behavior. The ethyl group, with its greater lipophilicity, may enhance membrane permeability but could also lead to higher plasma protein binding and a different metabolic profile. The methoxy group, while potentially conferring greater metabolic lability through O-dealkylation, offers a handle for fine-tuning polarity.

Ultimately, the optimal choice of substituent is context-dependent and must be guided by the specific therapeutic objective and the overall property profile of the lead molecule. This guide provides a framework for understanding the anticipated ADME trade-offs between ethyl and methoxy substitution, empowering drug discovery scientists to make more informed decisions in the quest for safer and more effective medicines. The experimental protocols provided serve as a practical resource for generating the necessary data to validate these hypotheses and drive lead optimization programs forward.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 8-Ethyl-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends far beyond the bench. Responsible stewardship includes a robust, compliant, and safe disposal plan. This guide provides an in-depth, procedural framework for the proper disposal of 8-Ethyl-2-methylquinolin-4-ol, grounding every step in established safety protocols and regulatory standards to ensure both personal and environmental protection.

The core principle of this guide is that all waste streams containing this compound—whether unused neat compound, contaminated labware, or solutions—must be treated as hazardous chemical waste. At no point should this compound or its containers be disposed of via standard trash or sanitary sewer systems.[1][2]

Part 1: Hazard Profile and Risk Assessment

Understanding the "why" behind a protocol is as critical as the "how." this compound is a quinoline derivative. The quinoline class of compounds is associated with potential health and environmental risks, including persistence in soil and water and toxicity to aquatic life.[3][4] Therefore, a cautious and informed approach is mandatory.

The specific hazard profile for this compound, as identified in its Safety Data Sheet (SDS), dictates the stringency of handling and disposal procedures.

Property Identifier / Classification Source
CAS Number 63136-23-2
Molecular Formula C₁₂H₁₃NO
GHS Signal Word Danger
Hazard Statements H302: Harmful if swallowedH318: Causes serious eye damage
Hazard Classifications Acute Toxicity, Oral (Category 4)Serious Eye Damage (Category 1)
Water Hazard Class WGK 3: Severe hazard to water

The WGK 3 classification is particularly critical, as it underscores the compound's potential to cause significant, long-term damage to aquatic ecosystems if improperly released. This necessitates that all disposal steps are executed to prevent environmental contamination. Before handling the compound for disposal, ensure all appropriate Personal Protective Equipment (PPE) is worn, including chemical-resistant nitrile gloves, a laboratory coat, and safety goggles with side shields.[5]

Part 2: Step-by-Step Disposal Protocol

This protocol is designed to comply with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from "cradle-to-grave."[6][7]

Step 1: Waste Classification and Segregation

All materials contaminated with this compound are to be classified as hazardous waste.[1] This includes:

  • Unused or expired solid compound.

  • Solutions containing the compound.

  • Contaminated consumables (e.g., pipette tips, weighing paper, gloves).

  • Spill cleanup materials.

This waste stream should be segregated as non-halogenated organic solid waste or non-halogenated organic liquid waste as appropriate. It is crucial to keep this waste separate from incompatible materials such as strong acids, bases, and oxidizing agents to prevent unforeseen chemical reactions.[1]

Step 2: Waste Containerization

Select a waste container that is in good condition, free from leaks, and chemically compatible with quinoline derivatives.[2] The container must have a secure, tight-fitting lid that is to remain closed at all times except when waste is being added.[1][8]

Step 3: Comprehensive Labeling

Proper labeling is a cornerstone of regulatory compliance and safety. As soon as the first particle of waste is added, the container must be affixed with a "Hazardous Waste" label that includes the following information:[1][2]

  • The words "Hazardous Waste" .[1]

  • The full, unabbreviated chemical name: "this compound" . Chemical formulas or acronyms are not acceptable.[1]

  • A clear indication of the hazards (e.g., "Acutely Toxic," "Corrosive to Eyes").

  • The accumulation start date (the date the first waste was added).[2]

  • The name and contact information for the responsible laboratory or principal investigator.[2]

Step 4: On-Site Accumulation and Storage

Store the labeled hazardous waste container in a designated and secure satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from general traffic, and ideally within a ventilated cabinet.[8] Secondary containment (e.g., a larger, chemically resistant tub) must be used to contain any potential leaks or spills from the primary container.[1]

Step 5: Final Disposal Arrangements

The ultimate disposal of this compound must be managed by professionals. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a waste pickup.[2][9] Provide them with a complete and accurate description of the waste stream. Never attempt to transport hazardous waste off-site yourself.[2] The most common and environmentally sound disposal method for this type of organic compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[10][11]

Part 3: Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage On-Site Management cluster_disposal Final Disposition start Identify Waste: This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Compatible Hazardous Waste Container ppe->container transfer Transfer Waste into Sealed Container container->transfer storage Store Container in Designated Satellite Area with Secondary Containment transfer->storage log Maintain Waste Log (as per institutional policy) storage->log schedule Schedule Pickup with EHS or Licensed Contractor log->schedule disposal Professional Disposal (e.g., High-Temperature Incineration) schedule->disposal

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-Ethyl-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals working with 8-Ethyl-2-methylquinolin-4-ol (CAS No. 63136-23-2). As a substituted quinoline, this compound requires meticulous handling to ensure personnel safety and prevent environmental contamination. This guide moves beyond a simple checklist, explaining the causality behind each recommendation to foster a deep-rooted culture of safety.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the specific risks associated with this compound is fundamental to selecting appropriate PPE. The primary hazards, based on available safety data for this compound and structurally similar quinolinols, dictate our protective strategy.[1][2]

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed (H302).[2] This makes preventing ingestion via hand-to-mouth contamination a priority.

  • Serious Eye Damage: It is known to cause serious eye damage (H318).[1][2] This is a critical hazard requiring non-negotiable, high-level eye protection. Accidental contact could lead to irreversible injury.

  • Skin Irritation: The parent compound, 8-Ethyl-4-quinolinol, is known to cause skin irritation (H315).[1] Prolonged contact with the skin must be avoided.

  • Aquatic Toxicity: Like many quinoline derivatives, this compound is expected to be very toxic to aquatic life with long-lasting effects.[3][4] This informs our disposal protocols for both the chemical and any contaminated materials.

Given its form as a solid, the inhalation of airborne particles, especially during weighing and transfer, presents an additional exposure risk that must be controlled.[2]

Core PPE Requirements: Your First Line of Defense

Based on the hazard assessment, a specific ensemble of PPE is mandatory for all personnel handling this compound.

Hand Protection

Chemical-resistant gloves are required to prevent skin contact.

  • Type: Nitrile or neoprene gloves are recommended.[5] They must be powder-free to prevent the powder from absorbing and aerosolizing hazardous materials.[6]

  • Practice: Always inspect gloves for tears or punctures before use. For extended operations, consider double-gloving. Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly after removing gloves.

Eye and Face Protection

Due to the severe eye damage risk (H318), robust eye and face protection is critical.

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory at all times.[5][7] Standard safety glasses are insufficient as they do not provide a seal against splashes and dust.

  • Enhanced Requirement: When handling larger quantities (>1 liter of a solution) or when there is a significant risk of splashing or dust generation, a full-face shield must be worn in addition to chemical splash goggles.[7] A face shield alone is never adequate protection.[7]

Body Protection

A lab coat protects your skin and personal clothing from contamination.

  • Type: A long-sleeved laboratory coat is the standard requirement.[5] Ensure it is fully buttoned.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.[7]

Respiratory Protection

The primary respiratory hazard is the inhalation of the solid compound as a dust.

  • Primary Control: All weighing and transfer operations involving solid this compound should be performed within a certified chemical fume hood to contain any airborne particles.[8]

  • Secondary Control: If a fume hood is not available for a specific task, a NIOSH-approved respirator is required. A fit-tested N95 respirator mask is suitable for protecting against airborne particles.[9]

Operational Plans: From Preparation to Disposal

The level of PPE required may be adjusted based on the specific task and the associated risk of exposure.

Task-Specific PPE Summary
TaskPotential Hazard(s)Hand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solid Powder Inhalation of dust, eye/skin contactNitrile or Neoprene GlovesChemical Splash Goggles & Face ShieldLab CoatRequired: Chemical Fume Hood or N95 Respirator
Preparing Solutions Splashes, skin/eye contactNitrile or Neoprene GlovesChemical Splash GogglesLab CoatWork in a well-ventilated area or fume hood
Conducting Reactions Splashes, spills, skin/eye contactNitrile or Neoprene GlovesChemical Splash GogglesLab CoatWork within a Chemical Fume Hood
Handling Waste Contact with contaminated materialsNitrile or Neoprene GlovesChemical Splash GogglesLab CoatN/A (assuming closed containers)
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_start Step 1: Task Assessment cluster_task Step 2: Define Task Type cluster_ppe Step 3: Determine PPE Level cluster_final Step 4: Action Start Identify Handling Task Weighing Weighing Solid or Dust-Generating Task? Start->Weighing Is it a solid? Liquid Handling Liquid Solution or Reaction? Start->Liquid Is it a liquid? Weighing->Liquid No HighRisk High Risk: - Fume Hood / Respirator - Goggles + Face Shield - Nitrile Gloves - Lab Coat Weighing->HighRisk Yes StandardRisk Standard Risk: - Fume Hood / Good Ventilation - Chemical Splash Goggles - Nitrile Gloves - Lab Coat Liquid->StandardRisk Yes Proceed Proceed with Caution HighRisk->Proceed StandardRisk->Proceed

Caption: PPE selection workflow for handling this compound.

Procedural Guidance: Donning and Doffing PPE

The order in which you put on and remove PPE is crucial to prevent cross-contamination.

Step-by-Step Donning (Putting On) Protocol
  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator/Mask (if required): Perform a seal check if using a respirator.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if needed.

  • Gloves: Don your gloves last, pulling the cuffs over the sleeves of your lab coat.

Step-by-Step Doffing (Removing) Protocol

This sequence is designed to remove the most contaminated items first.

  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of them immediately in a designated hazardous waste container.

  • Face Shield/Goggles: Remove eye and face protection from the back of your head. Do not touch the front surface.

  • Lab Coat: Remove your lab coat by rolling it inside-out and away from your body.

  • Respirator/Mask (if used): Remove from the straps without touching the front.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

Disposal and Decontamination Plan

Proper disposal is a critical final step to ensure safety and environmental protection.

  • Chemical Waste: All solutions and solid quantities of this compound must be collected and disposed of as hazardous chemical waste.[3][5] Never pour this chemical down the drain.[5]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh paper, contaminated paper towels, and pipette tips, must be placed in a clearly labeled, sealed hazardous waste container for disposal.[5][10]

  • Spill Cleanup: In case of a spill, use an inert absorbent material (like sand or vermiculite) to contain it.[11] Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste. Ensure adequate ventilation and wear full PPE during cleanup.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.